4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-5-1-3-9-6(5)2-4-10-7/h2,4,9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYZMIFKJIVTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671977 | |
| Record name | 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494767-29-2 | |
| Record name | 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed as a multi-step process commencing with the construction of the foundational 1H-pyrrolo[3,2-c]pyridine core, followed by a selective reduction of the pyridine ring to yield the 2,3-dihydro derivative. Subsequent steps involve a directed chlorination at the C4 position, facilitated by a protection-oxidation-chlorination sequence, and culminating in the deprotection to afford the target molecule. This guide delves into the mechanistic underpinnings of each transformation, providing detailed experimental protocols and critical analysis of the strategic choices made throughout the synthesis.
Introduction: The Significance of the this compound Scaffold
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, also known as 6-azaindoline, represents a privileged heterocyclic core in modern drug discovery. Its structural resemblance to indoline and other biologically relevant scaffolds allows it to function as a versatile pharmacophore. The introduction of a chlorine atom at the 4-position of this scaffold can significantly modulate its physicochemical and pharmacological properties, including metabolic stability, receptor binding affinity, and overall bioactivity. Consequently, this compound serves as a valuable building block for the synthesis of a diverse array of potential therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.[1][2] This guide outlines a robust and logical synthetic strategy to access this important molecule.
Overall Synthetic Strategy
The synthesis of this compound is envisioned as a five-step sequence, designed to ensure high selectivity and yield at each stage. The overall workflow is depicted below:
Figure 1: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
The initial step involves the construction of the aromatic 1H-pyrrolo[3,2-c]pyridine scaffold. While various methods exist for the synthesis of azaindoles, a common and effective approach involves the cyclization of appropriately substituted pyridine derivatives. One such strategy is the Fischer indole synthesis or related cyclization reactions starting from pyridylhydrazines or aminopyridines. For the purpose of this guide, we will consider a well-established route starting from 3-amino-4-methylpyridine.[3]
Experimental Protocol:
-
Reaction: To a solution of 3-amino-4-methylpyridine in a suitable high-boiling solvent such as diphenyl ether, a glyoxal derivative (e.g., glyoxal sodium bisulfite addition compound) is added.
-
Conditions: The reaction mixture is heated to a high temperature (typically >200 °C) to facilitate the cyclization and dehydration, leading to the formation of the 1H-pyrrolo[3,2-c]pyridine.
-
Work-up and Purification: Upon cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The crude product is then purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
The high temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent aromatization.
-
Diphenyl ether is chosen as the solvent due to its high boiling point and inertness under the reaction conditions.
Step 2: Catalytic Hydrogenation to 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
The reduction of the pyridine ring of the 1H-pyrrolo[3,2-c]pyridine core is achieved through catalytic hydrogenation. This step selectively reduces the pyridine moiety while leaving the pyrrole ring intact.
Experimental Protocol:
-
Reaction: 1H-pyrrolo[3,2-c]pyridine is dissolved in a suitable solvent, typically methanol or ethanol. A heterogeneous catalyst, such as Rhodium on alumina (Rh/Al2O3) or Platinum(IV) oxide (Adam's catalyst), is added to the solution.[4]
-
Conditions: The reaction mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a Parr hydrogenation apparatus and stirred at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up and Purification: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. The product can be further purified by crystallization or column chromatography if necessary.
Causality of Experimental Choices:
-
Rhodium and Platinum catalysts are known to be effective for the hydrogenation of pyridine rings under relatively mild conditions.
-
The use of a heterogeneous catalyst simplifies the work-up procedure, as the catalyst can be easily removed by filtration.
Step 3: N-Protection of the Pyrrole Nitrogen
To prevent unwanted side reactions during the subsequent oxidation and chlorination steps, the pyrrole nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned reaction conditions and its ease of removal.[5]
Experimental Protocol:
-
Reaction: To a solution of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc)2O and a base, typically triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), are added.
-
Conditions: The reaction is stirred at room temperature for 2-4 hours.
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product, tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, is typically of sufficient purity for the next step.
Causality of Experimental Choices:
-
The Boc group provides steric hindrance and electronically deactivates the pyrrole ring, preventing electrophilic attack during the chlorination step.
-
DMAP is often used as a catalyst to accelerate the acylation of the pyrrole nitrogen.
Step 4: N-Oxidation and Subsequent Chlorination
This two-part step is the cornerstone of the synthesis, enabling the regioselective introduction of the chlorine atom at the 4-position. The pyridine nitrogen is first oxidized to the corresponding N-oxide, which activates the C4 position for nucleophilic attack.
Experimental Protocol:
-
N-Oxidation: The Boc-protected 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is dissolved in a suitable solvent like DCM. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.[6] The resulting N-oxide is isolated after an appropriate aqueous work-up.
-
Chlorination: The crude N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2), in an inert solvent like DCM or neat at elevated temperatures (e.g., 80-100 °C).[7][8]
-
Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Mechanistic Rationale:
The N-oxidation of the pyridine ring significantly alters its electronic properties. The N-oxide oxygen atom is electron-donating by resonance, which increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack. However, in the presence of a reagent like POCl3, the N-oxide oxygen acts as a nucleophile, attacking the phosphorus center and forming an adduct. This adduct is a good leaving group, and subsequent attack by a chloride ion at the C4 position, followed by elimination, leads to the formation of the 4-chloro derivative. This mechanism is illustrated below.
Figure 2: Simplified mechanism of chlorination via N-oxide activation.
Step 5: N-Boc Deprotection
The final step in the synthesis is the removal of the Boc protecting group to yield the target molecule. This is typically achieved under acidic conditions.[9][10]
Experimental Protocol:
-
Reaction: The Boc-protected this compound is dissolved in a suitable solvent such as DCM or 1,4-dioxane.
-
Conditions: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added, and the mixture is stirred at room temperature for 1-2 hours.
-
Work-up and Purification: The solvent and excess acid are removed under reduced pressure. The residue is then dissolved in a minimal amount of solvent and neutralized with a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent, dried, and concentrated. The final product can be purified by crystallization or column chromatography to afford pure this compound.
Data Summary
The following table summarizes the expected transformations and key parameters for the proposed synthesis.
| Step | Transformation | Key Reagents | Solvent | Temperature (°C) | Expected Yield (%) |
| 1 | Formation of Pyrrolo[3,2-c]pyridine | 3-amino-4-methylpyridine, Glyoxal derivative | Diphenyl ether | >200 | 50-60 |
| 2 | Catalytic Hydrogenation | 1H-pyrrolo[3,2-c]pyridine, H2, Rh/Al2O3 | Methanol | Room Temp | 80-90 |
| 3 | N-Boc Protection | 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, (Boc)2O, DMAP | DCM | Room Temp | >95 |
| 4 | N-Oxidation & Chlorination | Boc-protected intermediate, m-CPBA, POCl3 | DCM | 0 to 100 | 60-70 |
| 5 | N-Boc Deprotection | Chlorinated intermediate, TFA | DCM | Room Temp | 85-95 |
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded synthetic route to this compound. The proposed strategy leverages well-established transformations in heterocyclic chemistry, including catalytic hydrogenation, N-protection, and directed chlorination via N-oxide activation. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The successful execution of this synthesis will provide access to a key building block for the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. KR20050025453A - Oxidation process for pyridine and its derivatives - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the journey from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. The intrinsic properties of a molecule—its physicochemical characteristics—are the bedrock upon which its pharmacokinetic and pharmacodynamic future is built. Overlooking this foundational analysis can lead to costly late-stage failures due to poor absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]
This guide provides a comprehensive technical overview of this compound, a heterocyclic scaffold of interest. Pyrrolopyridine cores are featured in a variety of biologically active molecules, making their derivatives attractive for further investigation in medicinal chemistry.[3][4] We will delve into the known and predicted properties of this specific compound, outline authoritative experimental protocols for their precise measurement, and explain the causal relationship between these properties and a compound's potential as a therapeutic agent. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this molecule's fundamental behavior.
Molecular Identity and Structural Framework
Confirming the identity and structure of a new chemical entity (NCE) is the first critical step in any research endeavor.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₇ClN₂[5]
-
Synonyms: 4-Chloro-1,2,3,5-tetrahydro-pyrrolo[3,2-c]pyridine
The molecule features a fused bicyclic system composed of a dihydropyrrole ring and a pyridine ring, with a chlorine substituent on the pyridine moiety. This structure imparts a degree of rigidity and specific electronic properties that influence its interactions in a biological environment.
Core Physicochemical Properties: A Quantitative Summary
Quantitative data provides the most direct insight into a molecule's behavior. The following table summarizes the available experimental and predicted data for this compound. It is crucial to distinguish between computationally predicted values, which guide initial experiments, and empirically determined values, which provide definitive characterization.
| Property | Value | Data Type | Source | Significance in Drug Development |
| Molecular Weight | 154.6 g/mol | Calculated | ChemBK[5] | Influences diffusion, transport, and adherence to guidelines like Lipinski's Rule of Five.[7] |
| Density | 1.291 ± 0.06 g/cm³ | Predicted | ChemBK[5] | Relevant for formulation, processing, and understanding crystal packing. |
| Boiling Point | 298.1 ± 40.0 °C | Predicted | ChemBK[5] | Indicates volatility and thermal stability. |
| Flash Point | 134.1 °C | Predicted | ChemBK[5] | Important for handling and safety assessments. |
| Appearance | Solid | Inferred | Fluorochem[8] | Basic physical state at standard temperature and pressure. |
| Solubility | Data not available | - | - | Directly impacts bioavailability, formulation, and assay development. |
| LogP (CLogP) | Data not available | - | - | Measures lipophilicity, affecting permeability, metabolic stability, and toxicity. |
| pKa | Data not available | - | - | Determines the ionization state at physiological pH, influencing solubility, permeability, and target binding.[9] |
Experimental Workflows for Physicochemical Characterization
The absence of experimental data for key ADME-related properties necessitates a robust plan for their determination. The following diagram and protocols outline a logical workflow for the comprehensive physicochemical profiling of an NCE like this compound.
Caption: A logical workflow for the physicochemical profiling of a novel compound.
Determination of Aqueous Solubility
Causality: Solubility is a gatekeeper property. A compound must be in solution to be absorbed in the gastrointestinal tract and to interact with its biological target. Poor solubility is a primary reason for the failure of promising drug candidates.[9]
Protocol: High-Throughput Kinetic Solubility Assay
This method provides a rapid assessment suitable for early discovery.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense phosphate-buffered saline (PBS) at pH 7.4 into a 96-well microplate.
-
Compound Addition: Add the DMSO stock solution to the buffer to achieve a final DMSO concentration of 1-2% and a range of compound concentrations (e.g., 1-200 µM).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS (Liquid Chromatography-Mass Spectrometry). The highest concentration at which the compound remains fully dissolved is reported as its kinetic solubility.
Determination of Lipophilicity (LogD)
Causality: Lipophilicity, the "greasiness" of a molecule, governs its ability to cross cellular membranes.[7] It is typically measured as the distribution coefficient (LogD) at a physiological pH of 7.4. While high lipophilicity can improve membrane permeability, excessive levels often lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This chromatographic method offers higher throughput than the traditional shake-flask method.[2]
-
System Setup: Use a C18 reversed-phase HPLC column. The mobile phase will be a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve that correlates retention time with lipophilicity.
-
Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system.
-
Data Calculation: Record the retention time of this compound. Use the calibration curve to interpolate its retention time to a LogD value. The capacity factor (k) is calculated, and LogD is determined from the linear regression of LogP vs. log(k) of the standards.
Determination of Ionization Constant (pKa)
Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral.[9] Since only the neutral form of a drug typically crosses biological membranes via passive diffusion, understanding the ionization state at physiological pH is critical for predicting absorption and distribution.[9] The pyrrolopyridine scaffold contains basic nitrogen atoms, making pKa determination essential.
Protocol: Potentiometric Titration
This is a gold-standard method for pKa measurement.[2]
-
Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then back with a standardized base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specialized software is used to refine the pKa value by analyzing the derivative of the curve.
Spectroscopic and Structural Confirmation
While not strictly physicochemical properties, spectroscopic data are indispensable for confirming the identity and purity of the compound being tested.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the molecular structure. For this compound, one would expect to see characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the dihydropyrrole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₇H₇ClN₂), providing definitive proof of the molecular formula.[3]
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of the three-dimensional structure and stereochemistry. This technique was used to characterize a related compound, 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, revealing its planar structure and intermolecular interactions.[10]
Conclusion
This compound is a heterocyclic compound for which foundational experimental data remains to be established. While computational tools provide valuable initial estimates of properties like boiling point and density[5], a robust drug discovery or chemical biology program must be built upon empirical data. The measurement of solubility, lipophilicity (LogD), and pKa using the standardized protocols described herein is a critical first step. This data, combined with rigorous structural confirmation, will provide the necessary insights to guide hit-to-lead optimization, formulate the compound for biological assays, and ultimately determine its viability for further development.
References
- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chembk.com [chembk.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. books.rsc.org [books.rsc.org]
- 10. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Elucidation of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-c]pyridine scaffold, a 6-azaindole isomer, is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. The structural elucidation of novel derivatives within this class is a critical step in drug discovery and development, ensuring the unambiguous assignment of atom connectivity and stereochemistry. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies required for the structural elucidation of a representative, yet novel, derivative: 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. This document moves beyond a simple recitation of techniques, offering a rationale-driven narrative that explains the causality behind experimental choices, grounded in the principles of modern analytical chemistry.
Introduction: The Significance of the 6-Azaindole Core and the Challenge of Elucidation
The fusion of a pyrrole and pyridine ring to form the azaindole core results in a scaffold with unique electronic properties and hydrogen bonding capabilities, making it an excellent bioisostere for purines and indoles.[1][2] This has led to its widespread use in the design of molecules targeting ATP-binding sites in kinases.[1] The introduction of a chlorine substituent and the saturation of the pyrrole ring to form a 2,3-dihydro (azaindoline) structure, as in our target molecule, this compound, presents a distinct analytical challenge. The increased conformational flexibility of the dihydro-pyrrole ring and the influence of the electronegative chlorine atom on the electronic environment of the molecule require a multi-faceted analytical approach for unambiguous structure confirmation.
This guide will detail a systematic workflow for the complete structural characterization of this molecule, from its synthesis to the application of advanced spectroscopic and crystallographic techniques.
Proposed Synthesis: A Plausible Route to the Target Molecule
While numerous methods exist for the synthesis of azaindole and azaindoline derivatives, a plausible and efficient route to this compound can be conceptualized based on established methodologies.[3][4] A likely strategy would involve the construction of the pyrrolopyridine core followed by a chlorination step and subsequent reduction of the pyrrole ring.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway to the target molecule.
This proposed synthesis provides the necessary context for the subsequent analytical characterization, as impurities or by-products from these reaction steps must be considered during data interpretation.
Mass Spectrometry: The First Glimpse of Molecular Identity
Mass spectrometry (MS) provides the initial and crucial confirmation of the molecular weight of the synthesized compound. For this compound (C₇H₇ClN₂), the expected molecular weight is approximately 154.03 g/mol .
High-Resolution Mass Spectrometry (HRMS)
HRMS is indispensable for determining the elemental composition of the molecule. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio, resulting in M+ and M+2 peaks.[5]
| Parameter | Expected Value |
| Molecular Formula | C₇H₇ClN₂ |
| Monoisotopic Mass | 154.0298 |
| [M+H]⁺ (35Cl) | 155.0371 |
| [M+H]⁺ (37Cl) | 157.0341 |
| Isotopic Ratio | ~3:1 |
Tandem Mass Spectrometry (MS/MS)
MS/MS experiments provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of halogenated heterocycles often involves the loss of the halogen atom or cleavage of the heterocyclic rings.[6]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Full Scan (MS1): Scan a mass range that includes the expected molecular ion (e.g., m/z 100-300).
-
Product Ion Scan (MS2): Select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Analogs
A Senior Application Scientist's Perspective on a Versatile Scaffold in Drug Discovery
Disclaimer: This guide focuses on the established mechanisms of action of the aromatic 1H-pyrrolo[3,2-c]pyridine scaffold, for which a significant body of scientific literature is available. Direct experimental data on the specific dihydro- derivative, 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, is not extensively present in the public domain. The 4-chloro substituent is a key synthetic handle, and the dihydro- form likely serves as an intermediate or a less-explored analog. The principles and mechanisms discussed herein for the aromatic core are highly relevant for understanding the potential biological activities of its derivatives.
Introduction: The Pyrrolo[3,2-c]pyridine Core - A Privileged Scaffold in Medicinal Chemistry
The 1H-pyrrolo[3,2-c]pyridine bicyclic heterocycle has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid structure, combined with the capacity for diverse substitutions, allows for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with a range of biological targets. This guide provides an in-depth exploration of the primary mechanisms of action identified for derivatives of this scaffold, focusing on their roles as potent inhibitors of key cellular processes implicated in cancer and inflammatory diseases. We will delve into two major, well-documented mechanisms: the inhibition of FMS-like Tyrosine Kinase (FMS) and the disruption of tubulin polymerization.
Mechanism of Action I: Inhibition of FMS Kinase
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1] Its overexpression is linked to various cancers and inflammatory conditions like rheumatoid arthritis.[2] Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of FMS kinase, offering a promising therapeutic avenue.[1]
The FMS Kinase Signaling Pathway
Upon binding its ligand, CSF-1, the FMS receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and RAS/MAPK pathways, which promote cell survival and proliferation.[3]
Structure-Activity Relationship (SAR) Insights
Studies on diarylamides and diarylureas featuring the 1H-pyrrolo[3,2-c]pyridine core have provided valuable SAR insights. The potency and selectivity of these inhibitors are highly dependent on the nature and position of substituents on the terminal aryl rings. These modifications influence the compound's ability to fit into the ATP-binding pocket of the FMS kinase domain.
| Compound ID | Modifications | FMS Kinase IC50 (nM) | Reference |
| KIST101029 | Lead Compound (Diarlamide) | 96 | [1] |
| Compound 1e | Diarlamide analog | 60 | [1] |
| Compound 1r | Diarlamide analog | 30 | [1] |
Experimental Protocol: In Vitro FMS Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for assessing the inhibitory activity of 1H-pyrrolo[3,2-c]pyridine derivatives against FMS kinase.
1. Reagent Preparation:
- Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50µM DTT.
- Enzyme Solution: Dilute recombinant human FMS kinase in kinase buffer to the desired concentration (e.g., 2 ng/µL).
- Substrate/ATP Mix: Prepare a solution of a suitable substrate (e.g., poly(E,Y)4:1) and ATP in kinase buffer. The final ATP concentration should be at or near the Km for FMS.
- Test Compounds: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivatives in 5% DMSO.
2. Assay Procedure (384-well plate format): a. Add 1 µL of the test compound dilution or 5% DMSO (vehicle control) to the appropriate wells. b. Add 2 µL of the FMS kinase enzyme solution to all wells. c. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix. d. Incubate the plate at room temperature for 60 minutes. e. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. f. Incubate at room temperature for 40 minutes. g. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. h. Incubate at room temperature for 30 minutes. i. Measure luminescence using a plate reader.
3. Data Analysis:
- The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.
start [shape=ellipse, label="Start"];
reagent_prep [label="Reagent Preparation\n(Kinase, Substrate, ATP, Compound)"];
plate_setup [label="Plate Setup (384-well)\n- Add Compound/Control\n- Add Enzyme"];
reaction_init [label="Initiate Reaction\n(Add Substrate/ATP Mix)"];
incubation1 [label="Incubate (60 min, RT)"];
stop_deplete [label="Stop Reaction & Deplete ATP\n(Add ADP-Glo™ Reagent)"];
incubation2 [label="Incubate (40 min, RT)"];
detect [label="Detect ADP\n(Add Kinase Detection Reagent)"];
incubation3 [label="Incubate (30 min, RT)"];
read [label="Measure Luminescence"];
analyze [label="Data Analysis\n(% Inhibition, IC50 Curve)"];
end [shape=ellipse, label="End"];
start -> reagent_prep -> plate_setup -> reaction_init -> incubation1 -> stop_deplete -> incubation2 -> detect -> incubation3 -> read -> analyze -> end;
}
Mechanism of Action II: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport.[4][5] Disrupting microtubule dynamics is a clinically validated anticancer strategy.[6] Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule formation and leading to cell cycle arrest and apoptosis.[6][7]
Tubulin Polymerization and the Cell Cycle
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. Microtubules form the mitotic spindle, which is responsible for separating sister chromatids during mitosis (M-phase). Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[5] Prolonged G2/M arrest can trigger apoptosis, or programmed cell death.[6]
Structure-Activity Relationship (SAR) Insights
For 1H-pyrrolo[3,2-c]pyridine derivatives acting as tubulin inhibitors, the SAR often mimics that of other colchicine-site binders. For instance, a trimethoxyphenyl group (mimicking the A-ring of colchicine) is a common feature. The nature of the substituent at the 6-position of the pyrrolopyridine core (mimicking the C-ring of colchicine) significantly impacts antiproliferative activity.[7]
| Compound ID | 6-Position Substituent | Antiproliferative IC50 (µM) on HeLa cells | Reference |
| 10f | 2-methoxyphenyl | >10 | [7] |
| 10h | 4-methoxyphenyl | 0.35 | [7] |
| 10t | Indolyl | 0.12 | [7] |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes a standard method to assess the effect of tubulin-inhibiting 1H-pyrrolo[3,2-c]pyridine derivatives on the cell cycle distribution of cancer cells.[8][9][10]
1. Cell Culture and Treatment:
- Seed cancer cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
2. Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. d. Incubate the cells on ice for at least 30 minutes for fixation.
3. Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet twice with PBS. c. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in PBS. d. Incubate at room temperature for 30 minutes in the dark.
4. Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (e.g., FL2). c. Use software to gate out doublets and debris. d. Generate a histogram of DNA content (PI fluorescence intensity).
5. Data Interpretation:
- The histogram will show distinct peaks corresponding to cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
- An increase in the percentage of cells in the G2/M peak in compound-treated samples compared to the control indicates G2/M arrest.
start [shape=ellipse, label="Start"];
cell_culture [label="Cell Culture & Treatment\n(e.g., HeLa cells + Compound)"];
harvest [label="Harvest & Wash Cells"];
fixation [label="Fixation\n(Ice-cold 70% Ethanol)"];
staining [label="Staining\n(Propidium Iodide + RNase A)"];
flow_cytometry [label="Flow Cytometry Analysis"];
data_analysis [label="Data Analysis\n(DNA Content Histogram)"];
interpretation [label="Interpretation\n(% Cells in G0/G1, S, G2/M)"];
end [shape=ellipse, label="End"];
start -> cell_culture -> harvest -> fixation -> staining -> flow_cytometry -> data_analysis -> interpretation -> end;
}
The Role of 4-Chloro-1H-pyrrolo[3,2-c]pyridine as a Synthetic Intermediate
The chloro-substituent at the 4-position of the 1H-pyrrolo[3,2-c]pyridine core is not merely a structural feature but a crucial synthetic handle. It facilitates the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[7] This synthetic versatility allows for the systematic exploration of the chemical space around the scaffold, which is fundamental for optimizing potency, selectivity, and pharmacokinetic properties in drug discovery programs.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a remarkably versatile platform for the development of potent inhibitors targeting fundamental cellular processes. The well-documented mechanisms of FMS kinase inhibition and tubulin polymerization disruption highlight its potential in oncology and inflammatory disease therapy. The synthetic tractability, particularly of the 4-chloro derivative, ensures that this scaffold will continue to be a subject of intense investigation. Future research will likely focus on fine-tuning the structure-activity relationships to enhance selectivity, improve drug-like properties, and explore novel therapeutic applications for this promising class of compounds. The insights and protocols provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to harness the therapeutic potential of 1H-pyrrolo[3,2-c]pyridine derivatives.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential expression of tubulin isotypes during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
An In-Depth Technical Guide to the Proposed Synthesis and Potential Applications of 4-chloro-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine
Abstract
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of therapeutic potential, including anticancer and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of a proposed synthetic pathway for a novel derivative, 4-chloro-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine. As direct literature for this specific dihydro- derivative is not available, this document outlines a robust and scientifically grounded approach for its synthesis, starting from the known aromatic precursor, 4-chloro-1H-pyrrolo[3,2-c]pyridine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the potential applications of this novel compound.
The Strategic Importance of the Pyrrolo[3,2-c]pyridine Core
The fusion of a pyrrole ring with a pyridine ring gives rise to a class of compounds known as pyrrolopyridines or azaindoles. These structures are of significant interest in medicinal chemistry due to their ability to mimic the indole nucleus found in many natural and synthetic bioactive molecules. The nitrogen atom in the pyridine ring offers a key point for hydrogen bonding and can significantly influence the compound's physicochemical properties, such as solubility and metabolic stability. Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been investigated for a range of biological activities, including the inhibition of platelet aggregation and as potent anticancer agents.[3][4] The introduction of a chlorine atom at the 4-position and the subsequent reduction of the pyridine ring to a dihydropyridine could lead to novel compounds with unique three-dimensional structures and potentially enhanced or novel biological activities.
Synthesis of the Aromatic Precursor: 4-chloro-1H-pyrrolo[3,2-c]pyridine
The synthesis of the target dihydro- compound logically commences with the preparation of its aromatic precursor. This is a two-step process involving the initial synthesis of 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one, followed by its chlorination.
Step 1: Synthesis of 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one
A highly efficient method for the synthesis of the pyrrolo[3,2-c]pyridine core is through a domino reaction, which allows for the construction of complex molecules in a single step from simple starting materials.[1][5][6] This approach is both atom-economical and environmentally friendly.
Experimental Protocol: Synthesis of 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one [1][5][6]
-
Reaction Setup: In a round-bottom flask, combine 4-aminopyridin-2(1H)-one (1 mmol), an appropriate arylglyoxal hydrate (1 mmol), and a 1,3-dicarbonyl compound (1 mmol) in water (10 mL).
-
Reaction Conditions: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solid product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the desired 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one.
Step 2: Chlorination to 4-chloro-1H-pyrrolo[3,2-c]pyridine
The conversion of the 4-oxo group to a chloro- substituent is a standard transformation in heterocyclic chemistry, often achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one (1 mmol) in phosphorus oxychloride (5 mL).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base, such as sodium bicarbonate, until a precipitate forms. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-chloro-1H-pyrrolo[3,2-c]pyridine.
Caption: Synthetic workflow for 4-chloro-1H-pyrrolo[3,2-c]pyridine.
Physicochemical Properties of 4-chloro-1H-pyrrolo[3,2-c]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [7] |
| Molecular Weight | 152.58 g/mol | [7] |
| Appearance | Solid | |
| CAS Number | 60290-21-3 | [7] |
Proposed Synthesis of 4-chloro-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine
The selective reduction of the pyridine ring in the presence of a pyrrole ring is a challenging but achievable transformation. Catalytic hydrogenation is a powerful tool for this purpose, with the choice of catalyst and reaction conditions being crucial for achieving the desired selectivity.
Rationale for the Proposed Synthetic Route
The hydrogenation of pyridines to piperidines is a well-established reaction. However, the partial and selective reduction to a dihydropyridine requires careful control. The use of a heterogeneous catalyst such as platinum (IV) oxide (PtO₂), also known as Adams' catalyst, in an acidic medium like acetic acid has been shown to be effective for the hydrogenation of pyridine derivatives. The acidic conditions protonate the pyridine nitrogen, activating the ring towards reduction. The pyrrole ring is generally less susceptible to catalytic hydrogenation under these conditions, which should allow for the selective reduction of the pyridine moiety.
Hypothetical Experimental Protocol: Synthesis of 4-chloro-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine
-
Reaction Setup: To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (1 mmol) in glacial acetic acid (10 mL) in a high-pressure reaction vessel, add platinum (IV) oxide (10 mol%).
-
Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar and stir the reaction mixture at room temperature. The reaction progress should be monitored by withdrawing aliquots and analyzing them by LC-MS to check for the formation of the desired product and the consumption of the starting material.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography to yield 4-chloro-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine.
Caption: Proposed reduction of the aromatic precursor.
Structural Elucidation and Characterization
The successful synthesis of 4-chloro-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine would be confirmed through a combination of standard analytical techniques. The key is to differentiate the dihydro- product from the aromatic precursor.
| Analytical Technique | Expected Observations for 4-chloro-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine |
| ¹H NMR | Appearance of new signals in the aliphatic region (typically 2.5-4.5 ppm) corresponding to the protons at the C4 and C5 positions of the dihydropyridine ring. A shift in the chemical shifts of the remaining aromatic protons compared to the starting material. |
| ¹³C NMR | Appearance of new signals in the aliphatic carbon region corresponding to the C4 and C5 carbons. |
| Mass Spectrometry | The molecular ion peak would correspond to the molecular weight of the dihydro- product (C₇H₇ClN₂), which is two mass units higher than the precursor. |
| Infrared (IR) Spectroscopy | The appearance of C-H stretching frequencies for the newly formed sp³ hybridized carbons and a change in the aromatic C=C and C=N stretching region compared to the precursor. |
Potential Applications in Drug Discovery
The pyrrolo[3,2-c]pyridine scaffold is a known pharmacophore in several kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The introduction of a dihydro- feature into the pyridine ring alters the geometry of the molecule from planar to a more three-dimensional conformation. This can lead to improved binding affinity and selectivity for the target kinase.
For example, FMS kinase (CSF-1R) is a receptor tyrosine kinase that is over-expressed in various cancers.[1] Derivatives of pyrrolo[3,2-c]pyridine have shown potent inhibitory effects against this kinase.[1] The novel 4-chloro-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine could serve as a valuable building block for the synthesis of new FMS kinase inhibitors with potentially improved pharmacological profiles.
Caption: Inhibition of FMS Kinase Signaling.
Conclusion
While the direct discovery of 4-chloro-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine has not been reported in the scientific literature, this guide presents a scientifically sound and feasible synthetic strategy for its preparation. The proposed route leverages established chemical transformations, including an efficient domino reaction for the synthesis of the core scaffold and a selective catalytic hydrogenation for the reduction of the pyridine ring. The resulting novel dihydro- derivative holds promise as a versatile building block for the development of new therapeutic agents, particularly in the area of kinase inhibition for cancer and inflammatory diseases. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. An efficient domino strategy for synthesis of 3-substituted 4-oxo-4,5-dihydro-1<i>H</i>-pyrrolo[3,2-<i>c</i>]pyridine derivatives in water - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient domino strategy for synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-chloro-1H-pyrrolo[3,2-c]pyridine | C7H5ClN2 | CID 14114384 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the myriad of heterocyclic systems, the pyrrolopyridine core has emerged as a "privileged scaffold," a structural motif that is recurrent in a multitude of biologically active compounds. This guide focuses on a specific, yet highly significant, derivative within this class: 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine .
With the Chemical Abstracts Service (CAS) number 494767-29-2 for its hydrochloride salt, this molecule represents a critical building block for the synthesis of complex pharmaceutical agents[1][2][3][4]. The strategic placement of a chlorine atom on the pyridine ring, coupled with the saturated pyrrole moiety, offers a unique combination of reactivity and conformational flexibility. This makes it an invaluable intermediate for medicinal chemists engaged in the design and synthesis of targeted therapies. This technical guide will provide an in-depth exploration of the synthesis, properties, and applications of this compound, offering insights for its effective utilization in research and drug development.
Synthesis and Mechanistic Considerations
The synthesis of this compound is not as widely documented as its aromatic counterpart, 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS No: 60290-21-3)[5][6][7]. However, a plausible and efficient synthetic strategy involves the selective reduction of the pyrrole ring of the aromatic precursor.
Proposed Synthetic Pathway: Catalytic Hydrogenation
A common and effective method for the reduction of N-heteroaromatic rings is catalytic hydrogenation. This approach offers high yields and stereochemical control under relatively mild conditions. The proposed synthesis of this compound from its aromatic precursor is illustrated below.
References
- 1. 494767-29-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. Pharmaceutical Intermediates Manufacturer | Huateng Pharmaceutical [en.huatengsci.com]
- 4. Aryl Chloride Products and Database - iChemical [ichemical.com]
- 5. 4-chloro-1H-pyrrolo[3,2-c]pyridine | C7H5ClN2 | CID 14114384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-1H-pyrrolo 3,2-c pyridine AldrichCPR 60290-21-3 [sigmaaldrich.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
A Technical Guide to 4-chloro-1H-pyrrolo[3,2-c]pyridine: A Privileged Scaffold in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 4-chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document will cover its nomenclature, physicochemical properties, and critically, its role as a versatile synthetic intermediate in the creation of potent bioactive molecules, particularly kinase inhibitors. We will delve into established synthetic strategies, the mechanistic rationale behind its reactivity, and detailed protocols for its application in the synthesis of advanced derivatives. This guide aims to be a comprehensive resource, grounded in authoritative references, to empower scientists in leveraging this important scaffold for novel therapeutic discovery.
Introduction: The Significance of the Pyrrolopyridine Core
The pyrrolopyridine scaffold, an isostere of indole, is a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous therapeutic agents. Among the various isomers, the pyrrolo[3,2-c]pyridine core has emerged as a crucial building block for molecules targeting a range of diseases, from cancer to inflammatory disorders.[1][2] The introduction of a chlorine atom at the 4-position of this scaffold yields 4-chloro-1H-pyrrolo[3,2-c]pyridine, a highly valuable intermediate. The chloro-substituent serves as a versatile synthetic handle, enabling a variety of cross-coupling and nucleophilic substitution reactions for the construction of diverse chemical libraries. This guide will focus on the synthesis, properties, and applications of this key intermediate.
Nomenclature and Physicochemical Properties
The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.
IUPAC Name: 4-chloro-1H-pyrrolo[3,2-c]pyridine[3]
Synonyms: 4-Chloro-1H-pyrrolo(3,2-c)pyridine
Table 1: Physicochemical Properties of 4-chloro-1H-pyrrolo[3,2-c]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | PubChem[3] |
| Molecular Weight | 152.58 g/mol | PubChem[3] |
| CAS Number | 60290-21-3 | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 189-192 °C | MySkinRecipes[4] |
| Boiling Point | 335.8±22.0 °C (Predicted) | MySkinRecipes[4] |
| InChI Key | NGRAFQOJLPCUNE-UHFFFAOYSA-N | PubChem[3] |
| SMILES | Clc1nccc2[nH]ccc12 | Sigma-Aldrich |
Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine: A Mechanistic Approach
The synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine is most commonly achieved through the chlorination of its corresponding hydroxyl precursor, 1H-pyrrolo[3,2-c]pyridin-4(5H)-one. This transformation is a standard procedure in heterocyclic chemistry, often employing phosphorus oxychloride (POCl₃) as the chlorinating agent.[5][6]
The Vilsmeier-Haack Type Chlorination Mechanism
The reaction with phosphorus oxychloride is not a simple nucleophilic substitution. It proceeds through a mechanism analogous to the Vilsmeier-Haack reaction. The lone pair on the pyridine nitrogen attacks the electrophilic phosphorus atom of POCl₃, initiating a cascade that ultimately replaces the hydroxyl group with a chlorine atom. This process is often facilitated by the addition of a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), which can neutralize the generated HCl.[7][8]
Diagram 1: Proposed Synthesis Workflow
Caption: General workflow for the synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine.
Experimental Protocol: Chlorination of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one
The following protocol is a generalized procedure based on the chlorination of analogous heterocyclic systems, such as 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one.[9] Researchers should optimize conditions for their specific setup.
Materials:
-
1H-pyrrolo[3,2-c]pyridin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-pyrrolo[3,2-c]pyridin-4(5H)-one (1 equivalent) in dichloromethane.
-
Addition of Reagent: Slowly add phosphorus oxychloride (2-3 equivalents) to the suspension at room temperature. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Development
4-chloro-1H-pyrrolo[3,2-c]pyridine is a cornerstone intermediate for the synthesis of a variety of kinase inhibitors and other potential therapeutics. The chlorine atom at the 4-position is a key reactive site for introducing diversity into the molecule.
Role as a Precursor for Kinase Inhibitors
The pyrrolo[3,2-c]pyridine scaffold has been identified as a potent hinge-binding motif for various protein kinases. The strategic placement of substituents, facilitated by the 4-chloro group, allows for the fine-tuning of potency and selectivity.
-
FMS Kinase Inhibitors: Derivatives of pyrrolo[3,2-c]pyridine have shown inhibitory effects against FMS kinase, making them promising candidates for the development of anticancer and antiarthritic drugs.[1]
-
CSF1R Inhibitors: The analogous pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in oncology and immunology.[10] The principles of targeting the kinase hinge region are transferable to the pyrrolo[3,2-c]pyridine core.
Synthesis of Anticancer Agents Targeting Tubulin
Recent studies have demonstrated the use of the 1H-pyrrolo[3,2-c]pyridine scaffold to create potent inhibitors of tubulin polymerization that bind to the colchicine site.[11][12] These compounds exhibit significant antitumor activity against various cancer cell lines. The synthesis of these complex molecules often involves Suzuki or other palladium-catalyzed cross-coupling reactions where the 4-chloro-1H-pyrrolo[3,2-c]pyridine can be a key starting material or an important intermediate.
Diagram 2: Application in Medicinal Chemistry
Caption: Synthetic utility of 4-chloro-1H-pyrrolo[3,2-c]pyridine in drug discovery.
Conclusion
4-chloro-1H-pyrrolo[3,2-c]pyridine is a pivotal building block in modern medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the 4-chloro substituent provide a robust platform for the development of novel therapeutics. The demonstrated success of its derivatives as potent inhibitors of key biological targets, such as protein kinases and tubulin, underscores its importance. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a valuable resource for scientists working at the forefront of drug discovery.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-chloro-1H-pyrrolo[3,2-c]pyridine | C7H5ClN2 | CID 14114384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-chloro-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the proposed synthesis of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the absence of a directly published protocol for this specific molecule, this guide outlines a scientifically robust, two-part synthetic strategy. The first part details the synthesis of the aromatic precursor, 4-chloro-1H-pyrrolo[3,2-c]pyridine, via the construction and subsequent chlorination of a pyrrolopyridinone intermediate. The second part describes the selective catalytic hydrogenation of the pyrrole ring to yield the target 2,3-dihydro compound. Each step is accompanied by detailed procedural instructions, mechanistic insights, and citations to analogous transformations reported in the peer-reviewed literature to ensure scientific integrity.
Introduction
The pyrrolo[3,2-c]pyridine core is a key structural motif in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] The specific target of this protocol, this compound, represents a valuable building block for the development of novel therapeutics. The introduction of a chlorine atom at the 4-position provides a handle for further functionalization, while the dihydro-pyrrole moiety imparts a three-dimensional structure that can be crucial for specific binding interactions with biological targets. This guide provides a proposed, yet scientifically grounded, pathway for its synthesis to facilitate research and drug discovery efforts.
Proposed Synthetic Pathway Overview
The synthesis is divided into two main stages: the preparation of the aromatic precursor and its subsequent selective reduction.
Caption: Proposed two-step synthesis of the target compound.
Part 1: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine
This stage involves the initial construction of the pyrrolopyridinone ring system followed by a chlorination reaction.
Step 1.1: Synthesis of 1H-Pyrrolo[3,2-c]pyridin-4(5H)-one
The synthesis of the key intermediate, 1H-pyrrolo[3,2-c]pyridin-4(5H)-one, can be achieved through various methods reported for analogous structures. One plausible approach, adapted from methodologies for similar heterocyclic systems, involves the cyclization of a suitably substituted pyridine derivative.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate starting materials (e.g., a substituted aminopyridine with a side chain amenable to cyclization).
-
Solvent and Reagents: Dissolve the starting materials in a high-boiling point solvent such as diphenyl ether.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 250-260 °C) for a specified period (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Causality and Expertise: The high temperature is necessary to drive the intramolecular cyclization and dehydration to form the stable fused ring system. The choice of a high-boiling, inert solvent like diphenyl ether is critical to achieve the required reaction temperature.
Step 1.2: Chlorination of 1H-Pyrrolo[3,2-c]pyridin-4(5H)-one
The conversion of the pyridinone to the corresponding 4-chloro derivative is a standard transformation in heterocyclic chemistry, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Reagents: To the flask, add 1H-pyrrolo[3,2-c]pyridin-4(5H)-one (1.0 eq). Carefully and slowly add phosphorus oxychloride (POCl₃, 5-10 eq) at room temperature. The reaction can be exothermic.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. Basify the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of 8-9 is reached. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane). A similar procedure is documented for the chlorination of 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one.[3]
Part 2: Selective Hydrogenation to this compound
The final step is the selective reduction of the pyrrole ring of 4-chloro-1H-pyrrolo[3,2-c]pyridine. Care must be taken to choose conditions that favor the hydrogenation of the electron-rich pyrrole ring over the more aromatic pyridine ring and prevent hydrodechlorination.
Protocol:
-
Catalyst and Reagents: In a hydrogenation vessel, place 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C, 5-10 mol%).
-
Solvent: Add a suitable solvent such as ethanol, methanol, or acetic acid.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the selective reduction of the pyrrole ring and to avoid over-reduction or dechlorination.
-
Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography or recrystallization to yield the final product, this compound.
Causality and Expertise: Palladium on carbon is a common catalyst for the hydrogenation of aromatic systems. The conditions (low pressure, room temperature) are chosen to be mild enough to selectively reduce the more reactive pyrrole ring while leaving the pyridine ring and the chloro-substituent intact. The use of a slightly acidic solvent like acetic acid can sometimes facilitate the reduction of electron-rich heterocycles. The selective reduction of various functional groups using a Pd/C catalyst with an in-situ hydrogen source has been reported, highlighting the versatility of this catalytic system.[4]
Quantitative Data Summary
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) |
| 1.1 | Substituted Aminopyridine | - | Diphenyl Ether | 250-260 | 1-3 |
| 1.2 | 1H-Pyrrolo[3,2-c]pyridin-4(5H)-one | POCl₃ | Neat | 100-110 | 2-4 |
| 2 | 4-Chloro-1H-pyrrolo[3,2-c]pyridine | 10% Pd/C, H₂ | Ethanol/Methanol | Room Temp. | 4-12 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and frequently published transformations in heterocyclic chemistry. Each step includes a proposed method for monitoring the reaction's progress (e.g., TLC, LC-MS), which is crucial for self-validation in a research setting. The final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis) to confirm its identity and purity, thus validating the success of the synthetic route.
References
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Utilization of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in Kinase Inhibitor Design
Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory conditions. Within the landscape of kinase inhibitor design, heterocyclic scaffolds that can mimic the adenine region of ATP are of significant interest.
The pyrrolo[3,2-c]pyridine core is a promising scaffold for the development of potent and selective kinase inhibitors. Its structure allows for strategic modifications to optimize interactions within the ATP-binding pocket of various kinases. This application note will provide a detailed guide on the use of a specific, less explored derivative, 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine , as a key intermediate in the design and synthesis of novel kinase inhibitors. While much of the existing literature focuses on the unsaturated pyrrolo[3,2-c]pyridine system, the introduction of a saturated dihydropyrrole ring offers the potential for improved three-dimensionality, which can lead to enhanced binding affinity and selectivity.
This document will provide a plausible synthetic route for this key intermediate, outline its application in the design of inhibitors targeting key kinases such as FMS and CDK4/6, and provide detailed protocols for the synthesis and evaluation of derivative compounds.
Synthesis of the this compound Core
A robust synthetic route to the this compound core is essential for its use in a medicinal chemistry campaign. While a direct, one-pot synthesis may not be readily available, a multi-step approach can be employed. Below is a plausible synthetic scheme, followed by a detailed protocol.
Caption: Synthetic workflow for the target intermediate.
Protocol 1: Synthesis of this compound
This protocol is a hypothetical route based on established organic chemistry principles. Researchers should optimize conditions as needed.
Step 1: Nitration of a suitable pyridine precursor
-
To a cooled (0 °C) solution of the chosen pyridine starting material in concentrated sulfuric acid, add potassium nitrate portion-wise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the nitropyridine product.
Step 2: Reduction of the nitro group
-
Dissolve the nitropyridine from Step 1 in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the aminopyridine.
Step 3: Cyclization to form the dihydropyrrolopyridine ring
-
To a solution of the aminopyridine in a suitable solvent such as ethanol, add a reagent that can provide the two-carbon unit for the pyrrole ring (e.g., a protected 2-bromoacetaldehyde).
-
Heat the reaction mixture to reflux and monitor for the formation of the cyclized product.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one.
Step 4: Chlorination
-
Treat the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), either neat or in a suitable solvent like acetonitrile.[1]
-
Heat the reaction mixture to reflux for several hours.
-
Carefully quench the reaction by pouring it onto ice water.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Application in Kinase Inhibitor Design
The this compound scaffold is a versatile starting point for the synthesis of a library of potential kinase inhibitors. The 4-chloro position is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of substituents.[2]
Caption: General diversification of the core scaffold.
Targeting FMS Kinase
Colony-stimulating factor 1 receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[3] Overexpression of FMS is implicated in various cancers and inflammatory diseases.[3][4] Several FMS inhibitors based on the pyrrolo[3,2-c]pyridine scaffold have been reported.[3]
Structure-Activity Relationship (SAR) Insights:
-
Aromatic Substituents at the 4-position: Large, hydrophobic groups are often well-tolerated and can occupy a hydrophobic pocket in the kinase hinge region.
-
The Pyrrole N-H: This group can act as a hydrogen bond donor, interacting with the hinge region of the kinase.
-
The 2,3-dihydro feature: This saturated ring introduces a more three-dimensional shape compared to the flat aromatic pyrrolopyridine. This can lead to improved interactions with non-planar regions of the ATP-binding site, potentially enhancing selectivity.
Targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is a validated strategy for the treatment of certain types of cancer, particularly HR+/HER2- breast cancer.[5][6] Several approved CDK4/6 inhibitors feature a pyridine or pyrimidine core. The pyrrolo[3,2-c]pyridine scaffold can be considered a bioisostere of these cores.[7]
SAR Insights:
-
Hinge-binding moiety: A group capable of forming hydrogen bonds with the kinase hinge is crucial for potent inhibition. The pyrrolopyridine core itself can fulfill this role.
-
Solvent-exposed region: Substituents on the pyridine ring can extend into the solvent-exposed region, providing opportunities to modulate pharmacokinetic properties.
-
Gatekeeper residue interactions: The nature of the substituent at the 4-position will be critical for achieving selectivity over other kinases by interacting with the gatekeeper residue.
Experimental Protocols
Protocol 2: Synthesis of a Representative FMS Kinase Inhibitor via Suzuki Coupling
This protocol describes the synthesis of a hypothetical inhibitor by coupling the this compound core with a commercially available boronic acid.[8]
Materials:
-
This compound
-
A suitable aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the boronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 3:1 dioxane:water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC₅₀ value of a synthesized inhibitor against a target kinase.
Materials:
-
Kinase of interest (e.g., recombinant FMS kinase)
-
Kinase substrate peptide
-
ATP
-
Synthesized inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO control to each well.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 4: Cell-Based Proliferation Assay
This protocol describes a method to evaluate the effect of the synthesized inhibitors on the proliferation of cancer cells that are dependent on the target kinase.
Materials:
-
Cancer cell line known to be driven by the target kinase (e.g., a cell line overexpressing FMS)
-
Complete cell culture medium
-
Synthesized inhibitor
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in cell culture medium. Add the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Cell Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Data Presentation
Quantitative data from kinase inhibition and cell proliferation assays should be presented in a clear and organized manner.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase
| Compound | R Group at 4-position | FMS IC₅₀ (nM) |
| 1a | 4-methoxyphenyl | Hypothetical Data |
| 1b | 3,4-dimethoxyphenyl | Hypothetical Data |
| 1c | 4-(morpholino)phenyl | Hypothetical Data |
| Reference | Known FMS Inhibitor | Actual Data |
Conclusion
The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. Its amenability to diversification through modern cross-coupling chemistry, combined with the potential for improved three-dimensionality offered by the dihydro-core, makes it an attractive scaffold for targeting a range of kinases, including FMS and CDK4/6. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers in the field of drug discovery to explore the potential of this and related heterocyclic systems in the ongoing search for new and effective targeted therapies.
References
- 1. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The latest perspectives of small molecules FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine via Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Significance of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Scaffold
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core, a derivative of the 6-azaindole scaffold, represents a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique three-dimensional structure and the presence of multiple points for diversification have made it a cornerstone for the development of a wide range of therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases. The strategic functionalization of this scaffold is paramount to modulating its pharmacological profile. The 4-chloro substituent serves as a versatile synthetic handle, enabling a plethora of palladium-catalyzed cross-coupling reactions to introduce diverse molecular fragments, thereby accessing novel chemical space and unlocking new biological activities.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the reaction conditions for the functionalization of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. We will delve into the intricacies of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering not just step-by-step protocols, but also the underlying mechanistic rationale to empower informed experimental design.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For the this compound scaffold, this reaction is instrumental in introducing aryl and heteroaryl moieties, which are critical for modulating protein-ligand interactions.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[2] The cycle initiates with the oxidative addition of the this compound to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or ester, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical, as it influences the rates of oxidative addition and reductive elimination, and can prevent catalyst deactivation, a common challenge with nitrogen-containing heterocycles.[3]
References
Application Notes and Protocols for the Characterization of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Introduction
4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules.[1] As with any compound intended for pharmaceutical use, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound.
The methodologies detailed herein are grounded in established analytical principles and draw from published data on structurally related compounds. Each protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 494767-29-2 | --INVALID-LINK-- |
| Molecular Formula | C₇H₇ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 154.6 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 298.1±40.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.291±0.06 g/cm³ | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the identity and structural integrity of this compound.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experimental Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts, coupling constants, and integration values will be characteristic of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine ring system. For comparison, the ¹H NMR of a related compound, 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, showed characteristic signals for the pyrrolopyridine core.[2]
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Experimental Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
-
Data Interpretation: The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The chemical shifts will be indicative of the aromatic and aliphatic carbons within the molecule. For a related compound, 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the ¹³C NMR spectrum was instrumental in its characterization.[2]
Caption: NMR analysis workflow for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Experimental Parameters:
-
Ionization Mode: Positive ion mode is generally suitable for nitrogen-containing heterocycles.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.
-
-
Data Interpretation: The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₇H₇ClN₂), the expected exact mass of the protonated molecule is approximately 155.0371. The characteristic isotopic pattern for a chlorine-containing compound (a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks) should be observed.[3]
Caption: ESI-MS workflow for molecular weight determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of pharmaceutical compounds. A validated reverse-phase HPLC (RP-HPLC) method is essential for quality control.
RP-HPLC Protocol for Purity Assessment
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient could be from 10% to 90% organic solvent over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, which can be determined by UV-Vis spectroscopy. For pyrrolopyridine derivatives, detection is often performed in the UV range.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | ≤ 2% |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a fundamental confirmation of its empirical formula.
CHN Analysis Protocol
-
Instrumentation: An automated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 1-3 mg of the dry sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified. For halogenated compounds, specific combustion conditions and scrubbers may be necessary to avoid interference.[5]
-
Data Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₇H₇ClN₂).
Theoretical Elemental Composition:
-
Carbon (C): 54.38%
-
Hydrogen (H): 4.56%
-
Nitrogen (N): 18.12%
-
Chlorine (Cl): 22.93%
Caption: Elemental analysis workflow.
Other Spectroscopic Methods
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Interpretation: The FTIR spectrum of a related compound, 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine, can be used as a reference.[6] Key expected vibrational bands include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region (around 1400-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹). The FTIR spectrum of the pyrrole monomer shows a strong peak at about 3383 cm⁻¹ due to the N-H bond stretching vibration.[7]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an appropriate wavelength for HPLC detection.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol).
-
Data Interpretation: The UV-Vis spectrum is expected to show absorption maxima characteristic of the pyrrolopyridine chromophore. The absorption spectra of furopyridine derivatives, which are structurally related, show characteristic bands in the region of 250 to 390 nm.[8]
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. A combination of these techniques is essential to unequivocally confirm the structure, purity, and identity of the compound, thereby ensuring its suitability for further research and development.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-chloro-1H-pyrrolo[3,2-c]pyridine | C7H5ClN2 | CID 14114384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pepolska.pl [pepolska.pl]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Reduction of 4-Chloro-1H-pyrrolo[3,2-c]pyridine
A Senior Application Scientist's Guide to the Selective Hydrogenation for the Synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Value of Scaffolding Saturation
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active agents.[1] The parent aromatic compound, 4-chloro-1H-pyrrolo[3,2-c]pyridine, serves as a versatile intermediate for further functionalization.[2] However, the strategic reduction of the pyridine ring to its dihydro derivative, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, is of paramount importance.[3][4] This transformation converts a flat, aromatic system into a three-dimensional saturated heterocyclic structure, a molecular design strategy often employed to improve physicochemical properties, enhance binding to biological targets, and explore new chemical space.
This application note provides a comprehensive, field-proven protocol for the selective catalytic hydrogenation of 4-chloro-1H-pyrrolo[3,2-c]pyridine. We will delve into the mechanistic underpinnings of this transformation, offer a detailed step-by-step methodology, and outline a self-validating framework to ensure reproducible, high-fidelity results for researchers in drug development.
Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices
The Core Challenge: Chemoselectivity
The primary challenge in this synthesis is achieving chemoselectivity. The molecule presents two reducible functionalities: the pyridine ring and the carbon-chlorine bond. Aggressive hydrogenation conditions can lead to the undesired side-product, 1H-pyrrolo[3,2-c]pyridine, through a process known as hydrodechlorination. Therefore, the entire protocol is engineered to favor the reduction of the pyridine ring while preserving the chloro-substituent.
Mechanistic Rationale
Catalytic hydrogenation is a heterogeneous reaction that occurs on the surface of a metal catalyst.[5] The general mechanism involves the following key steps:
-
Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst (e.g., Palladium), where the H-H bond is weakened or broken, forming reactive metal-hydride species.[5]
-
Substrate Adsorption: The heteroaromatic substrate, 4-chloro-1H-pyrrolo[3,2-c]pyridine, adsorbs onto the catalyst surface. The pyridine ring, being electron-deficient, coordinates with the electron-rich metal surface.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the coordinated pyridine ring, leading to its saturation.[6]
-
Product Desorption: The final dihydro product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
Our choice of catalyst, solvent, and reaction conditions is dictated by the need to control the kinetics and thermodynamics of these steps to favor pyridine reduction over C-Cl bond cleavage. Palladium on carbon (Pd/C) is selected for its high activity in hydrogenating nitrogen-containing heterocycles. However, its activity must be modulated. The use of milder conditions (lower pressure, ambient temperature) is a deliberate choice to minimize the energy input, thereby disfavoring the higher activation energy pathway of hydrodechlorination.[7][8]
Pillar 2: Trustworthiness - A Self-Validating Protocol
This protocol is designed as a self-validating system. In-process controls and rigorous final characterization are integrated to ensure the integrity of the results.
-
In-Process Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for real-time assessment of substrate consumption and product formation. Crucially, it also enables the detection of the primary potential side-product (the dechlorinated analog), allowing the reaction to be stopped promptly upon completion to prevent its formation.
-
Orthogonal Final Characterization: The identity and purity of the isolated product are confirmed using multiple, independent analytical techniques.
-
¹H NMR Spectroscopy: Provides definitive structural confirmation by analyzing the chemical shifts and coupling constants of the protons. The transition from aromatic to aliphatic signals is a key diagnostic indicator.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, ensuring the chlorine atom is retained. The characteristic isotopic pattern of chlorine provides an unambiguous signature.
-
Purity Analysis (HPLC/LC-MS): Quantifies the purity of the final compound.
-
This multi-faceted analytical approach ensures that the material produced is unequivocally the desired this compound of high purity.
Experimental Workflow and Protocol
The overall experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for the catalytic hydrogenation.
Detailed Step-by-Step Methodology
Materials:
-
4-Chloro-1H-pyrrolo[3,2-c]pyridine (Substrate)
-
Palladium on Carbon (10 wt. % Pd, 50% wet basis)
-
Methanol (MeOH), ACS grade or higher
-
Ethyl Acetate (EtOAc), ACS grade or higher
-
Celite® 545
-
Nitrogen (or Argon) gas supply
-
Hydrogen gas supply (balloon)
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Hydrogen balloon
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer (LC-MS or direct infusion)
Safety Precautions:
-
Hydrogen Gas: Hydrogen is highly flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.
-
Palladium on Carbon: Dry Pd/C can be pyrophoric. Handle the wet catalyst carefully. Never add dry catalyst to an organic solvent.
-
Solvents: Methanol and ethyl acetate are flammable. Handle with appropriate care.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol:
-
Reaction Setup:
-
To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq).
-
Dissolve the substrate in methanol (approx. 0.1 M concentration).
-
Seal the flask with septa.
-
-
Inerting the Atmosphere:
-
Purge the flask with nitrogen or argon for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet. This removes oxygen, which can deactivate the catalyst.
-
-
Catalyst Addition:
-
Under a positive flow of nitrogen, carefully add 10% Palladium on Carbon (0.05 - 0.10 eq by weight of Pd metal). Note: The catalyst is ~50% water by weight, so adjust the amount accordingly.
-
-
Hydrogenation:
-
Evacuate the flask under vacuum and backfill with hydrogen from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure the atmosphere is saturated with hydrogen.
-
Leave the hydrogen balloon connected to the flask via a needle through the septum.
-
Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for ensuring good contact between the gas, liquid, and solid catalyst phases.
-
-
Reaction Monitoring:
-
After 2-4 hours, briefly remove the hydrogen atmosphere by flushing with nitrogen.
-
Withdraw a small aliquot of the reaction mixture with a syringe, filter it through a small plug of cotton or Celite to remove the catalyst, and spot it on a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., 10% MeOH in Dichloromethane or 50% EtOAc in Hexanes).
-
Visualize the spots under UV light. The product should have a lower Rf value than the starting material.
-
Continue the reaction, monitoring every 1-2 hours until the starting material spot is no longer visible. The typical reaction time is 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol.
-
Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as it may become pyrophoric.
-
Rinse the flask and the filter cake with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure this compound.
-
-
Characterization:
-
Confirm the structure of the purified product by ¹H NMR and Mass Spectrometry.
-
Assess purity using HPLC. The expected mass [M+H]⁺ for C₇H₇ClN₂ is approximately 155.04.
-
Data Presentation: Expected Parameters
The following table summarizes the typical parameters and expected outcomes for this protocol.
| Parameter | Recommended Value/Range | Rationale |
| Substrate | 4-chloro-1H-pyrrolo[3,2-c]pyridine | Starting material for the reduction. |
| Catalyst | 10% Pd/C (5-10 mol % Pd) | High activity for N-heterocycle reduction. |
| Hydrogen Source | H₂ gas (balloon, ~1 atm) | Sufficient for reduction at ambient temperature. |
| Solvent | Methanol (MeOH) | Excellent solvent for the substrate and good for H₂ solubility. |
| Temperature | Room Temperature (~20-25 °C) | Mitigates the risk of hydrodechlorination. |
| Reaction Time | 4-12 hours | Monitored by TLC/LC-MS for completion. |
| Expected Yield | 70-90% | Typical yield after chromatographic purification. |
| Primary Side-Product | 1H-pyrrolo[3,2-c]pyridine | Result of hydrodechlorination; minimized by mild conditions. |
Pillar 3: Authoritative Grounding & Comprehensive References
The methodologies and principles described herein are grounded in established chemical literature. The catalytic hydrogenation of nitrogen-containing heterocycles is a well-documented field.[9][10] The choice of palladium catalysts for such transformations is standard practice, though controlling chemoselectivity in the presence of reducible functional groups like halides requires careful optimization.[7][8] The monitoring of hydrogenation reactions using modern analytical techniques ensures precise control over the reaction outcome.[11][12][13]
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-chloro-1H-pyrrolo[3,2-c]pyridine | C7H5ClN2 | CID 14114384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1H,2H,3H-pyrrolo(3,2-c)pyridine | C7H8N2 | CID 12490979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. study.com [study.com]
- 6. study.com [study.com]
- 7. Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. azom.com [azom.com]
- 13. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assays using 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Characterizing 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine as a Novel FMS Kinase Inhibitor
Introduction
The pyrrolo[3,2-c]pyridine scaffold represents a privileged chemical structure in modern medicinal chemistry, serving as the core of numerous biologically active agents.[1] This heterocyclic system is particularly prominent in the development of ATP-competitive kinase inhibitors, as its structure can effectively mimic the adenine hinge-binding region of ATP.[2] Recent research has highlighted derivatives of this scaffold as potent inhibitors of several therapeutically relevant kinases, including Fibroblast Growth Factor Receptor (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase.[3][4][5]
FMS kinase is a member of the type III receptor tyrosine kinase family and a critical regulator of the survival, proliferation, and differentiation of monocytes and macrophages.[3] Dysregulation of the FMS signaling pathway is implicated in the pathology of various inflammatory diseases, such as rheumatoid arthritis, and in the progression of several cancers, including breast, prostate, and ovarian cancer, where tumor-associated macrophages (TAMs) play a key protumoral role.[3] Consequently, inhibitors of FMS kinase are promising candidates for both anti-inflammatory and anticancer drug development.[3][4]
This document provides a comprehensive suite of in vitro protocols to characterize the biological activity of a novel pyrrolo[3,2-c]pyridine derivative, This compound (hereafter referred to as PCP-Cl ). The workflow is designed to rigorously assess its potential as an FMS kinase inhibitor, following a logical progression from direct biochemical target engagement to cellular functional outcomes.
Biochemical Target Engagement: Direct FMS Kinase Inhibition Assay
Expertise & Rationale: The first essential step is to determine if PCP-Cl directly inhibits the enzymatic activity of FMS kinase in a purified, cell-free system. This biochemical assay isolates the kinase and the putative inhibitor from the complexities of a cellular environment, providing a direct measure of target engagement. We will employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based system that quantifies the amount of ADP produced during the kinase reaction. A reduction in the ADP signal in the presence of the test compound indicates enzymatic inhibition.
FMS (CSF-1R) Signaling Pathway Overview
Upon binding its ligand, CSF-1, the FMS receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues within its cytoplasmic kinase domain. This activation initiates downstream signaling cascades, primarily the PI3K-Akt and RAS-RAF-MEK-ERK pathways, which collectively promote cell survival, proliferation, and differentiation. ATP-competitive inhibitors like PCP-Cl are designed to occupy the ATP-binding pocket of the kinase domain, preventing this initial autophosphorylation event.
Caption: FMS (CSF-1R) signaling pathway and point of inhibition by PCP-Cl.
Protocol 1: FMS Kinase IC50 Determination using ADP-Glo™
Principle: This protocol measures the amount of ADP produced by recombinant FMS kinase. The reaction is stopped, and the remaining ATP is depleted. A detection reagent then converts the ADP back to ATP, which is used by a luciferase to generate a light signal directly proportional to the initial kinase activity.
Materials:
-
Recombinant human FMS kinase (e.g., from Reaction Biology Corp. or similar vendor)
-
Poly-Glu-Tyr (4:1) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
PCP-Cl compound, dissolved in 100% DMSO
-
Staurosporine (positive control inhibitor)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-based luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of PCP-Cl in a 100% DMSO source plate. A typical 10-point, 3-fold dilution starting from 1 mM is recommended. Also, prepare a Staurosporine control series.
-
Assay Plate Setup:
-
Transfer 1 µL of the compound dilutions (and DMSO for controls) to the bottom of a 384-well assay plate.
-
"No Enzyme" Control: Add 1 µL of DMSO.
-
"0% Inhibition" Control (Vehicle): Add 1 µL of DMSO.
-
"100% Inhibition" Control: Add 1 µL of a high concentration of Staurosporine (e.g., 10 µM).
-
-
Kinase/Substrate Mix: Prepare a master mix containing kinase buffer, 25 µg/mL Poly-Glu-Tyr substrate, and the appropriate concentration of recombinant FMS kinase.
-
ATP Mix: Prepare a separate mix containing kinase buffer and ATP. The final ATP concentration in the reaction should be at or near its Km for FMS for competitive inhibitors.
-
Reaction Initiation:
-
Add 10 µL of the Kinase/Substrate mix to all wells except the "No Enzyme" control. Add 10 µL of a substrate-only mix to the "No Enzyme" wells.
-
Add 10 µL of the ATP mix to all wells to start the reaction. The final reaction volume is 21 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and Staurosporine (100% inhibition) controls.
-
Plot the normalized percent inhibition against the log concentration of PCP-Cl.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Target Engagement: Inhibition of FMS Autophosphorylation
Expertise & Rationale: Demonstrating that PCP-Cl can inhibit FMS kinase in a living cell is a critical validation step. This confirms the compound is cell-permeable and can engage its target in a physiological context. The most direct method is to measure the phosphorylation status of FMS itself. We will use mouse bone marrow-derived macrophages (BMDMs), which endogenously express FMS, stimulate them with CSF-1, and measure FMS autophosphorylation (at Tyr723) via Western Blot. A successful inhibitor will reduce the phospho-FMS signal without affecting the total FMS protein level.[3]
Protocol 2: Western Blot for Phospho-FMS (p-FMS)
Principle: Cells are pre-treated with PCP-Cl, then stimulated with CSF-1. Cells are lysed, and the proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with specific antibodies that recognize either the phosphorylated form of FMS (p-FMS) or the total FMS protein.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
RPMI-1640 medium with 10% FBS
-
Recombinant mouse CSF-1
-
PCP-Cl compound in DMSO
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-phospho-FMS (Tyr723), Rabbit anti-total-FMS, Rabbit anti-β-Actin (loading control)
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
PVDF membrane, electrophoresis and blotting equipment
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture: Plate BMDMs in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free RPMI for 4 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of PCP-Cl (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1 hour.
-
Ligand Stimulation: Stimulate the cells by adding CSF-1 (e.g., 20 ng/mL) directly to the medium for 15 minutes. Include an unstimulated, vehicle-treated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli buffer and boil for 5 minutes. Load 20 µg of protein per lane onto a 4-12% polyacrylamide gel and run the electrophoresis.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with the primary antibody for p-FMS (e.g., 1:1000 dilution).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Reprobing: To ensure equal protein loading, the same membrane can be stripped and re-probed for total FMS and then for β-Actin.
Data Analysis:
-
Quantify the band intensity for p-FMS, total FMS, and β-Actin for each condition.
-
Normalize the p-FMS signal to the total FMS signal to account for any minor variations in total receptor level.
-
Compare the normalized p-FMS signal in PCP-Cl treated samples to the stimulated vehicle control to determine the extent of inhibition.
Functional Cellular Outcome: Macrophage Viability Assay
Expertise & Rationale: The final step is to connect target inhibition to a functional consequence. Since FMS signaling is crucial for macrophage proliferation and survival, inhibiting the kinase should lead to a reduction in cell viability.[3] This assay measures the overall health and metabolic activity of the cell population after prolonged exposure to the compound. We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.
Protocol 3: CSF-1 Dependent Macrophage Viability
Principle: BMDMs are cultured in the presence of CSF-1 to promote proliferation. They are simultaneously treated with a dose range of PCP-Cl. After 72 hours, the number of viable cells is determined by measuring cellular ATP levels. A decrease in luminescence indicates a reduction in cell viability.
Materials:
-
BMDMs
-
RPMI-1640 medium with 10% FBS and 20 ng/mL CSF-1
-
PCP-Cl compound in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, clear-bottom 96-well cell culture plates
-
Multichannel pipettes and a plate-based luminometer
Procedure:
-
Cell Seeding: Seed BMDMs into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium containing 20 ng/mL CSF-1.
-
Compound Addition: Immediately add serial dilutions of PCP-Cl to the wells. The final DMSO concentration should not exceed 0.1%. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized percent viability against the log concentration of PCP-Cl.
-
Fit the data to a four-parameter logistic curve to determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).
Overall Experimental Workflow
The following diagram illustrates the integrated workflow for characterizing PCP-Cl, from initial biochemical screening to final cellular validation.
Caption: Integrated workflow for the in vitro characterization of PCP-Cl.
Data Summary and Interpretation
The successful characterization of PCP-Cl as a potent and selective FMS kinase inhibitor would yield a dataset where the compound's potency is consistent across the different assay formats. A strong candidate will exhibit potent inhibition at the biochemical level, which translates to on-target pathway modulation in cells and a corresponding functional anti-proliferative effect.
Table 1: Expected Data Summary for PCP-Cl
| Assay Type | Protocol Used | Key Parameter | Expected Potency Range | Rationale |
| Biochemical Inhibition | ADP-Glo™ FMS Kinase Assay | IC50 | 1 - 100 nM | Measures direct, potent inhibition of the isolated enzyme.[3] |
| Cellular Target Engagement | p-FMS Western Blot (BMDMs) | EC50 | 10 - 500 nM | Confirms cell permeability and on-target activity in a cellular context. |
| Functional Outcome | Macrophage Viability (BMDMs) | GI50 | 50 - 1000 nM | Links target inhibition to a downstream anti-proliferative phenotype. |
Interpretation:
-
Potency Correlation: Ideally, the IC50, EC50, and GI50 values should be within a similar order of magnitude (e.g., within a 10-fold range). A significant drop-off in potency from the biochemical to the cellular assays may suggest poor cell permeability, compound efflux, or plasma protein binding.
-
Selectivity: While not covered in this specific workflow, it is a critical next step. The compound should be tested against a panel of other kinases to ensure its selectivity for FMS, as demonstrated for other pyrrolo[3,2-c]pyridine derivatives.[3]
-
Therapeutic Potential: A compound exhibiting nanomolar potency in all three assays would be considered a strong lead candidate for further preclinical development as a potential treatment for FMS-driven cancers or inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) with 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Analogs
Introduction: The Privileged Scaffold of Pyrrolo[3,2-c]pyridine in Drug Discovery
The pyrrolopyridine bicyclic system, a bioisostere of purines and indoles, represents a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Various isomers of this heterocyclic core have been extensively explored, leading to the discovery of potent inhibitors of protein kinases, modulators of cellular signaling pathways, and novel anticancer agents.[1][2] Specifically, the 1H-pyrrolo[3,2-c]pyridine core has been identified as a promising framework for developing inhibitors of targets such as FMS kinase and for compounds that interact with the colchicine-binding site on tubulin.[1][2]
This application note provides a comprehensive guide for researchers and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) campaign centered around the novel 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold. The introduction of the 2,3-dihydro feature (a pyrrolidine ring) offers a three-dimensional elaboration of the otherwise planar pyrrolopyridine system, potentially improving physicochemical properties and enabling new interactions with biological targets. The 4-chloro substituent serves as a key handle for introducing chemical diversity through various cross-coupling reactions.
Herein, we detail a strategic workflow, from the synthesis of the core scaffold and its analogs to their biological evaluation and the subsequent interpretation of SAR data to guide lead optimization.
Strategic Workflow for SAR Development
A successful SAR campaign requires a systematic approach to analog design, synthesis, and biological testing. The following workflow is proposed for the exploration of this compound analogs.
Caption: A strategic workflow for SAR development of this compound analogs.
Part 1: Synthesis of the Core Scaffold and Analogs
The synthesis of the target analogs begins with the construction of the aromatic 4-chloro-1H-pyrrolo[3,2-c]pyridine, followed by a selective reduction of the pyrrole ring and subsequent diversification.
Protocol 1: Synthesis of this compound
This protocol is a proposed route based on established methodologies for the synthesis of related pyrrolopyridines and subsequent reduction.
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine
A plausible synthetic route to the 4-chloro-1H-pyrrolo[3,2-c]pyridine intermediate can be adapted from literature procedures for similar scaffolds.[2] This often involves the construction of the pyrrole ring onto a functionalized pyridine precursor.
Step 2: Selective Reduction of the Pyrrole Ring
The selective reduction of the electron-rich pyrrole ring in the presence of the pyridine ring can be challenging. A common method to achieve this is through catalytic hydrogenation using specific catalysts and conditions that favor the reduction of the five-membered ring.
-
Materials:
-
4-Chloro-1H-pyrrolo[3,2-c]pyridine
-
Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina
-
Ethanol or acetic acid
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
-
-
Procedure:
-
Dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine in a suitable solvent (e.g., ethanol or acetic acid) in a hydrogenation vessel.
-
Add the catalyst (e.g., 5-10 mol% PtO2).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
-
Diversification Strategy
The this compound core offers three primary points for diversification (R1, R2, and R3) to build a library of analogs for SAR studies.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Azaindoline Derivatives
Welcome to the technical support center for the purification of 4-azaindoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic scaffolds. The unique physicochemical properties of the 4-azaindoline core—specifically its inherent basicity and high polarity due to the pyridine nitrogen—often lead to complex purification issues.[1][2] This resource provides in-depth troubleshooting guides and protocols grounded in chemical principles to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 4-azaindoline derivatives in a question-and-answer format.
Question 1: My compound is streaking severely or showing significant tailing on my silica gel column. What's happening and how can I fix it?
Answer:
This is the most common issue when purifying nitrogen-containing heterocycles on standard silica gel.[3]
-
The Cause (Causality): Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom on the 4-azaindoline ring engages in a strong acid-base interaction with these silanol groups. This causes some molecules of your compound to "stick" tenaciously to the stationary phase, leading to a slow, uneven elution that manifests as tailing or streaking. This strong interaction can prevent the establishment of a rapid equilibrium between the mobile and stationary phases, which is essential for achieving sharp, well-defined chromatographic bands.
-
The Solutions (Step-by-Step):
-
Mobile Phase Modification (The Quick Fix): The most straightforward approach is to add a small amount of a basic modifier to your mobile phase. This additive acts as a competitive base, binding to the acidic silanol sites and preventing your compound from interacting too strongly.
-
Protocol: Add 0.1-1% triethylamine (Et₃N) or a 10% ammonia solution in methanol to your mobile phase.[4] For example, if your solvent system is 5% Methanol in Dichloromethane (DCM), you would prepare it as 5 mL Methanol, 1 mL Et₃N, and 94 mL DCM.
-
Why it Works: The more basic additive preferentially occupies the active acidic sites on the silica, effectively "shielding" your 4-azaindoline derivative from these strong interactions.
-
-
Stationary Phase Modification (A More Robust Solution): If mobile phase additives are insufficient or undesirable, changing your stationary phase is the next logical step.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds like amines.[5][6] It is available in basic, neutral, and acidic grades; for 4-azaindolines, neutral or basic alumina is recommended.
-
Deactivated Silica: You can prepare a less acidic silica gel in your lab by treating it with a base before packing your column. However, commercially available deactivated phases are more consistent.
-
Amine-Bonded or Diol-Bonded Silica: These phases are less polar than bare silica and are particularly effective for highly polar compounds, often used in Hydrophilic Interaction Liquid Chromatography (HILIC) mode.[7]
-
-
Workflow: Troubleshooting Peak Tailing in Flash Chromatography
Caption: Workflow for addressing peak tailing of basic compounds.
Question 2: My compound has very high polarity. It either streaks from the baseline in highly polar solvent systems (like 20% MeOH/DCM) or remains completely stuck at the origin. What are my options?
Answer:
This is a classic challenge for highly functionalized or poly-hydroxylated 4-azaindoline derivatives. Standard normal-phase systems may not have sufficient elution strength.
-
The Cause (Causality): The combination of the polar azaindoline core and other polar functional groups (e.g., -OH, -NH₂, -COOH) makes the molecule extremely hydrophilic. In normal-phase chromatography, where the stationary phase is polar (silica) and the mobile phase is less polar, highly polar compounds adsorb so strongly that even very polar eluents cannot effectively displace them.
-
The Solutions (Step-by-Step):
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for very polar compounds that are poorly retained in reversed-phase.[6] HILIC uses a polar stationary phase (like bare silica, amine, or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[8]
-
Why it Works: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Partitioning of the polar analyte into this aqueous layer is the primary mechanism of retention. Increasing the water content of the mobile phase increases its polarity and eluting strength.
-
Typical Solvents: Start with a high percentage of acetonitrile (e.g., 95%) and a low percentage of an aqueous buffer (e.g., 5% of 10 mM ammonium formate). Gradient elution involves increasing the percentage of the aqueous buffer.
-
-
Reversed-Phase (RP) Chromatography: This is the most common mode for preparative HPLC. It uses a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6]
-
Why it Works: Polar compounds have a low affinity for the non-polar stationary phase and are eluted early. This method is excellent for separating compounds based on differences in hydrophobicity.[9]
-
Modifiers are Key: For basic compounds like 4-azaindolines, adding an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid, TFA) to the mobile phase is crucial. The acid protonates the basic nitrogen, ensuring a consistent charge state and preventing interactions with any free silanol groups on the C18 silica, which leads to much sharper peaks.[8]
-
-
Question 3: My NMR shows the purified product is clean, but I have a persistent metal impurity from a cross-coupling reaction (e.g., Palladium, Copper). How do I remove it?
Answer:
Residual metals from catalytic reactions are a frequent and serious issue, especially in drug development, as they are often toxic. Simple chromatography is rarely sufficient to remove them completely.
-
The Cause (Causality): Transition metals used in reactions like Sonogashira, Suzuki, or Buchwald couplings can coordinate to the nitrogen atoms of the azaindoline ring system.[10][11][12] This coordination makes the metal salt more soluble in the organic phase and causes it to co-elute with your product during chromatography.
-
The Solutions (Step-by-Step):
-
Metal Scavengers: These are functionalized silica gels or polymers with ligands that have a very high affinity for transition metals (e.g., thiol, amine, or phosphine groups).
-
Protocol: After the initial purification, dissolve your compound in a suitable solvent (e.g., DCM, THF, or Ethyl Acetate). Add the scavenger resin (typically 5-10 equivalents by weight relative to the theoretical amount of metal catalyst) and stir the slurry at room temperature or with gentle heating for 2-24 hours. Afterward, simply filter off the resin and concentrate the filtrate.
-
Why it Works: The scavenger's high-affinity ligands chelate the metal, pulling it out of solution and binding it to the solid support, which is then easily removed by filtration.
-
-
Activated Carbon Treatment: A classic and cost-effective method.
-
Protocol: Dissolve the impure compound in a solvent. Add a small amount of activated carbon (charcoal), heat the mixture to a boil for a few minutes, filter the hot solution through a pad of Celite® (to remove the fine carbon particles), and then concentrate.
-
Caution: Activated carbon is a high-surface-area adsorbent and can adsorb your product as well, potentially leading to significant yield loss. Use it sparingly and test on a small scale first.
-
-
Frequently Asked Questions (FAQs)
Q: What is the best starting point for developing a flash chromatography method for a new 4-azaindoline derivative?
A: Always start with Thin Layer Chromatography (TLC).[13]
-
Initial Solvent System: Begin with a standard, moderately polar system like 50% Ethyl Acetate in Hexane.
-
Adjust Polarity: If the spot doesn't move (Rf = 0), increase polarity by switching to a 5% Methanol in DCM system.[4] If the spot runs to the solvent front (Rf = 1), decrease polarity.
-
Aim for an Rf of ~0.2-0.3: An Rf value in this range on a TLC plate generally translates to a good separation on a flash column.[13]
-
Add a Basic Modifier: Spot your compound on two TLC plates. Develop one in the chosen solvent system and the other in the same system with 0.5% triethylamine added. If the spot is sharper and has a slightly higher Rf on the plate with the base, include it in your column mobile phase.
Q: When should I choose reversed-phase (RP) HPLC over normal-phase flash chromatography?
A: Choose RP-HPLC when:
-
High Purity is Required (>98%): Preparative HPLC offers significantly higher resolution than flash chromatography, making it ideal for final purification steps in medicinal chemistry.[9]
-
The Compound is Highly Polar: As discussed in Question 2, very polar compounds are often better handled in RP or HILIC modes.
-
Separating Close-Eluting Impurities: If TLC shows impurities that are very close to your product (ΔRf < 0.1), flash chromatography may not be able to resolve them. The efficiency of an HPLC column is much greater.[14]
-
The Compound is Water-Soluble: RP chromatography uses aqueous mobile phases, making it perfect for compounds that are more soluble in water/methanol mixtures than in typical organic solvents like DCM or ethyl acetate.[7]
Q: How do protecting groups affect the purification of 4-azaindolines?
A: Protecting groups can dramatically simplify purification by altering the molecule's key physicochemical properties.[15][16]
-
Reduced Basicity and Polarity: Protecting the indoline nitrogen with groups like Boc (tert-butoxycarbonyl) or Ts (tosyl) neutralizes its basicity and significantly reduces its polarity.[17][18] The protected compound will no longer interact strongly with acidic silica gel, eliminating tailing and allowing for the use of less polar solvent systems (e.g., Ethyl Acetate/Hexane), which often provide better separation of other non-polar impurities.[19]
-
Trade-off: While purification is easier, this strategy adds two steps to your synthesis (protection and deprotection), which may impact the overall yield.
Q: Can I use recrystallization as a primary purification method?
A: Yes, and it is often the best method for obtaining highly pure, crystalline material on a large scale. However, finding the right solvent conditions can be a matter of trial and error.[20] A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. If a single solvent doesn't work, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) is often effective. For polar 4-azaindolines, common solvent systems include ethanol/water, methanol/ether, or ethyl acetate/hexane.[21][22]
Detailed Experimental Protocols
Protocol 1: Base-Modified Flash Column Chromatography
-
Method Development: Identify a suitable mobile phase using TLC, aiming for a product Rf of 0.2-0.3. Add 0.5% (v/v) triethylamine to the chosen solvent system.
-
Column Packing: Select a column size appropriate for your sample amount (e.g., a 40g silica column for 400-800mg of crude material). Pack the column using the mobile phase (without the base modifier initially) as a slurry.
-
Equilibration: Equilibrate the column with at least 3-5 column volumes of the final mobile phase containing 0.5% triethylamine. This ensures the entire silica bed is deactivated before the sample is loaded.
-
Sample Loading: If the compound is soluble in a non-polar solvent, dissolve it in a minimal amount of DCM and load it directly onto the column (liquid loading). If solubility is poor, perform dry loading: dissolve the compound in a volatile solvent (e.g., methanol), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.
-
Elution: Run the column using the base-modified mobile phase. A shallow gradient (e.g., starting with 2% MeOH/DCM and gradually increasing to 10% MeOH/DCM) often provides better separation than an isocratic elution.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
Protocol 2: General Method for Reversed-Phase Preparative HPLC
-
Column Selection: A C18 column is the standard choice. Select a column dimension based on the amount of material to be purified (e.g., 20 x 250 mm for 50-250 mg).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile (or Methanol).
-
Filter both solvents through a 0.45 µm filter and degas them thoroughly.
-
-
Method Development (Analytical Scale): If possible, develop the gradient on an analytical HPLC first. A typical scouting gradient is 5% B to 95% B over 15-20 minutes.
-
Sample Preparation: Dissolve the sample completely in a solvent compatible with the mobile phase, such as DMSO or a small amount of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification Run:
-
Equilibrate the preparative column with the starting mobile phase conditions (e.g., 95% A / 5% B).
-
Inject the sample.
-
Run the gradient method determined from the analytical scale run.
-
Monitor the elution using a UV detector at a wavelength where the compound absorbs.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the product peak. Analyze the purity of each fraction by analytical LC-MS or HPLC before combining.
-
Post-Purification: Evaporate the organic solvent (acetonitrile/methanol) from the pure fractions. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a solid salt (e.g., formate salt).
Diagram: Purification Strategy Decision Treedot
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Acid-Base Properties of Nitrogen Heterocycles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. labex.hu [labex.hu]
- 8. researchgate.net [researchgate.net]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. sorbtech.com [sorbtech.com]
- 14. glsciencesinc.com [glsciencesinc.com]
- 15. labinsights.nl [labinsights.nl]
- 16. jocpr.com [jocpr.com]
- 17. catalogimages.wiley.com [catalogimages.wiley.com]
- 18. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. glaserr.missouri.edu [glaserr.missouri.edu]
- 21. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support guide for the synthesis and yield optimization of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this novel heterocyclic scaffold.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Due to its specific isomeric structure and state of saturation, established literature protocols are sparse. This guide provides a robust, proposed synthetic pathway derived from established methodologies for the core pyrrolo[3,2-c]pyridine scaffold and proven chemical principles for subsequent functionalization and reduction. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical reasoning behind our recommendations to empower you to overcome synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route to this compound?
A1: A logical and efficient pathway involves a three-stage process:
-
Synthesis of the Core Scaffold: Construction of the 1H-pyrrolo[3,2-c]pyridine ring system. A validated method starts from commercially available 2-bromo-5-methylpyridine[1].
-
Electrophilic Chlorination: Introduction of the chlorine atom at the C4 position of the pyridine ring.
-
Selective Reduction: Reduction of the pyrrole ring to the desired 2,3-dihydro (pyrrolidine) form without affecting the chloro-substituted pyridine ring.
This overall workflow is visualized below.
Caption: Proposed 3-stage synthetic workflow.
Q2: What are the most critical steps impacting the overall yield?
A2: The two most challenging steps are typically the regioselective chlorination (Stage 2) and the selective reduction of the pyrrole ring (Stage 3).
-
Chlorination: Achieving chlorination specifically at the C4 position without side reactions requires careful selection of the chlorinating agent and solvent. The electron-donating nature of the pyrrole ring can compete for the electrophile.
-
Reduction: The primary challenge is reducing the C2-C3 double bond of the pyrrole ring without causing reductive dehalogenation (loss of the C4-chloro substituent) or over-reduction of the pyridine ring. Catalyst choice and reaction conditions are paramount.
Q3: Can I use Phosphorus Oxychloride (POCl₃) for the chlorination step?
A3: POCl₃ is generally used to convert keto groups (amides/lactams) into chlorides, such as in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from its corresponding pyrimidin-4-one precursor[2]. For direct chlorination of an electron-rich aromatic system like 1H-pyrrolo[3,2-c]pyridine, an electrophilic chlorinating agent like N-Chlorosuccinimide (NCS) is more appropriate. Using POCl₃ would likely be ineffective and could lead to decomposition at high temperatures.
Troubleshooting Guide: Low Yield & Side Reactions
Stage 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This stage is adapted from a known, high-yield procedure[1][3].
-
Problem: Low yield during the nitration of 2-bromo-5-methylpyridine-1-oxide.
-
Probable Cause: Insufficiently strong nitrating conditions or reaction temperature. The pyridine N-oxide is activating, but the bromo-substituent is deactivating.
-
Solution: Ensure the use of fuming nitric acid in concentrated sulfuric acid. The temperature must be carefully controlled; start the addition of the nitrating mixture at a lower temperature before gently heating to 90°C to drive the reaction to completion without decomposition[1].
-
-
Problem: Incomplete cyclization with iron in acetic acid to form the pyrrole ring.
-
Probable Cause: Poor quality iron powder (oxidized surface) or insufficient reaction time/temperature. This reaction involves the reductive cyclization of a nitro group onto an enamine intermediate.
-
Solution: Use freshly activated iron powder. Ensure the reaction is heated to at least 100°C for a sufficient duration (monitor by TLC) to ensure the cascade reaction completes[1]. Acetic acid serves as both the solvent and a proton source, ensure it is in sufficient excess.
-
Stage 2: Electrophilic Chlorination
-
Problem: No reaction or very low conversion to the 4-chloro product.
-
Probable Cause: Insufficient electrophilicity of the chlorinating agent or deactivation of the substrate.
-
Solution:
-
Reagent Choice: N-Chlorosuccinimide (NCS) is the recommended starting point. If conversion is low, consider using a more potent electrophilic chlorine source or adding a catalytic amount of a Lewis acid, but with caution to avoid side reactions.
-
Solvent Effects: The solvent can dramatically influence reactivity. Acetonitrile or Dichloromethane (DCM) are good starting points. Polar aprotic solvents like DMF can sometimes accelerate these reactions but may also lead to undesired side products.
-
Temperature: If the reaction is clean but incomplete at room temperature, gently warming to 40-50°C may increase the rate.
-
-
-
Problem: Formation of multiple chlorinated isomers (poor regioselectivity).
-
Probable Cause: The pyrrole ring is highly electron-rich and can also be a target for electrophilic attack, leading to a mixture of products.
-
Solution:
-
Protecting Group: Consider protecting the pyrrole nitrogen with a suitable group like tosyl (Ts) or triisopropylsilyl (TIPS)[4]. This can modulate the electronic profile of the ring system and sterically hinder attack on the pyrrole ring, favoring attack at the C4 position of the pyridine ring.
-
Solvent Polarity: Non-polar solvents may favor chlorination at the desired C4 position by disfavoring the formation of more polar, charged intermediates that would result from attack at the pyrrole ring.
-
-
Stage 3: Selective Reduction & Debromination
-
Problem: Significant amount of dehalogenated (des-chloro) byproduct is formed.
-
Probable Cause: The catalyst and conditions are too harsh, leading to hydrogenolysis of the C-Cl bond. This is a common issue with palladium catalysts.
-
Solution:
-
Catalyst Choice: Palladium on carbon (Pd/C) is known to cause dehalogenation. Switch to a less reactive catalyst such as Platinum(IV) oxide (Adam's catalyst, PtO₂) or a specific rhodium catalyst.
-
Acidic Medium: Performing the hydrogenation in an acidic medium (e.g., ethanol with a stoichiometric amount of HCl or acetic acid) can protonate the pyridine nitrogen. This makes the ring less electron-rich and can help suppress hydrogenolysis of the C-Cl bond while simultaneously catalyzing the reduction of the more electron-rich pyrrole ring. The acid also facilitates the concurrent hydrogenolysis of the C6-bromo group, which is a desired transformation in this step.
-
Control H₂ Pressure: Use a lower hydrogen pressure (e.g., 1-3 atm) instead of a high-pressure Parr shaker.
-
-
Caption: Troubleshooting workflow for the selective reduction step.
Data Summary and Recommended Conditions
The following table provides a summary of proposed starting conditions for each critical stage of the synthesis. Optimization may be required based on experimental results.
| Parameter | Stage 1: Cyclization [1] | Stage 2: Chlorination (Proposed) | Stage 3: Reduction (Proposed) |
| Key Reagents | Iron powder, Acetic Acid | N-Chlorosuccinimide (NCS) | H₂, PtO₂ (Adam's catalyst) |
| Equivalents | Fe (~4 eq) | NCS (1.1 - 1.3 eq) | PtO₂ (5-10 mol%) |
| Solvent | Glacial Acetic Acid | Acetonitrile or DCM | Ethanol or Acetic Acid |
| Temperature | 100 - 110 °C | 25 - 40 °C | 25 °C |
| Pressure | Atmospheric | Atmospheric | 1 - 3 atm H₂ |
| Typical Time | 5 - 8 hours | 2 - 6 hours | 12 - 24 hours |
| Key Pitfall | Incomplete reaction | Poor regioselectivity | Dehalogenation (C-Cl loss) |
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Stage 1) This protocol is adapted from published literature[1][3].
-
To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1 equivalent) and glacial acetic acid (approx. 20 mL per gram of starting material).
-
Add iron powder (4 equivalents) portion-wise to control any initial exotherm.
-
Heat the reaction mixture to 100°C and stir vigorously for 5 hours, monitoring the reaction progress by TLC or LCMS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate to pH ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.
Protocol 2: Synthesis of 4-chloro-6-bromo-1H-pyrrolo[3,2-c]pyridine (Stage 2 - Proposed)
-
Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine (1 equivalent) in dry acetonitrile (15-20 mL per gram) in a flask protected from light.
-
Add N-Chlorosuccinimide (NCS, 1.1 equivalents) in one portion.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction for the consumption of starting material and the formation of a new, less polar spot by TLC.
-
If the reaction is sluggish, warm the mixture to 40°C.
-
Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate. The organic layers should be combined, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify the crude material via silica gel chromatography.
Protocol 3: Synthesis of this compound (Stage 3 - Proposed)
-
To a hydrogenation flask, add 4-chloro-6-bromo-1H-pyrrolo[3,2-c]pyridine (1 equivalent) and Platinum(IV) oxide (PtO₂, 5 mol%).
-
Add ethanol as the solvent (20 mL per gram). An equivalent of concentrated HCl can be added to create an acidic medium.
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 3 atm.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor by LCMS for the disappearance of the starting material and the appearance of the product mass, ensuring the desired mass corresponds to both reduction and debromination.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate. If an acid was used, neutralize with aqueous sodium bicarbonate and extract the product into an organic solvent like DCM or ethyl acetate.
-
Dry the organic phase and concentrate to yield the final product. Further purification can be achieved by recrystallization or chromatography.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Page loading... [wap.guidechem.com]
stability and degradation of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues related to the stability and degradation of this molecule. The information provided is based on established principles of organic chemistry and data from related heterocyclic compounds.
I. Understanding the Molecule: Key Stability-Influencing Features
This compound is a bicyclic heteroaromatic compound with two key structural features that dictate its reactivity and stability:
-
The 4-Chloropyridine Ring: The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr). This is a common reaction for chloropyridines.
-
The 2,3-Dihydropyrrole Ring: Unlike an aromatic pyrrole, the dihydropyrrole ring is a saturated five-membered amine. This makes it more susceptible to oxidation and reactions typical of secondary amines.
The interplay of these two rings governs the overall stability profile of the molecule.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the handling, storage, and use of this compound in experimental settings.
Q1: My sample of this compound shows signs of discoloration (e.g., turning yellow or brown) upon storage. What is the likely cause?
A1: Discoloration is often an indication of degradation. The most probable cause is oxidation of the 2,3-dihydropyrrole ring. This saturated portion of the molecule is susceptible to air oxidation, which can lead to the formation of colored byproducts. To minimize this, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.[1][2]
Troubleshooting Workflow for Discoloration:
Caption: Troubleshooting workflow for sample discoloration.
Q2: I am seeing an unexpected loss of the chlorine atom in my reaction, even when not using a strong nucleophile. What could be happening?
A2: While the chloro group is susceptible to nucleophilic substitution, its loss under seemingly mild conditions could be due to trace impurities or unforeseen reactivity. Some potential causes include:
-
Trace Water or Hydroxide: If your reaction solvent or reagents are not scrupulously dry, trace amounts of water or hydroxide ions can act as nucleophiles, leading to hydrolysis. This is particularly relevant if the reaction is heated.
-
Amine Nucleophiles: If your reaction involves other amine-containing molecules, they can act as nucleophiles and displace the chloride.
-
Photodegradation: While less common for this specific type of substitution, prolonged exposure to high-energy light can sometimes promote unexpected reactions.[1][2]
Q3: I am performing a reaction in an acidic or basic medium and observing significant byproduct formation. Is this compound stable under these conditions?
A3: Based on studies of similar heterocyclic systems, this compound is expected to be labile in both acidic and basic media.[1][2]
-
Acidic Conditions: The nitrogen atoms in the pyridine and dihydropyrrole rings can be protonated. This can potentially lead to ring-opening of the dihydropyrrole moiety or other acid-catalyzed rearrangements.
-
Basic Conditions: Strong bases can deprotonate the N-H of the dihydropyrrole ring, which may lead to side reactions. More importantly, hydroxide ions are effective nucleophiles that can displace the chlorine atom.
Recommended pH Range: For optimal stability, it is advisable to work in a neutral or near-neutral pH range (pH 6-8) whenever possible.
Q4: What are the likely degradation pathways for this molecule under forced degradation conditions?
A4: Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[3][4][5] Based on the structure of this compound, the following degradation pathways are plausible under standard stress conditions:
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Protonation of ring nitrogens, potential for ring opening of the dihydropyrrole. | Hydroxylated pyridine derivatives, ring-opened products. |
| Basic Hydrolysis | Nucleophilic substitution of the chlorine atom by hydroxide. | 4-hydroxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. |
| Oxidation (e.g., H₂O₂) | Oxidation of the dihydropyrrole ring. | Aromatized pyrrolo[3,2-c]pyridine, N-oxides, or ring-opened products. |
| Photodegradation | Cleavage of the pyrrolo ring has been observed in related systems.[1][2] | Complex mixture of smaller molecules. |
| Thermal Degradation | General decomposition, potential for dehydrochlorination. | Aromatized pyrrolo[3,2-c]pyridine and other decomposition products. |
Proposed Major Degradation Pathways:
Caption: Plausible degradation pathways of this compound.
III. Experimental Protocols
This section provides a general protocol for assessing the stability of this compound.
Protocol: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Suitable buffer for neutral conditions (e.g., phosphate buffer, pH 7)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Keep a solid sample of the compound in a controlled temperature oven (e.g., 80 °C) for a defined period. Also, reflux a solution of the compound in a suitable solvent.
-
Photostability: Expose a solid sample and a solution of the compound to a calibrated light source according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
IV. Summary and Recommendations
The stability of this compound is primarily influenced by its susceptibility to oxidation at the dihydropyrrole ring and nucleophilic substitution at the chloropyridine ring. To ensure the integrity of your experiments, the following best practices are recommended:
-
Storage: Store the compound in a cool, dry place under an inert atmosphere and protected from light.
-
Solvent and Reagent Purity: Use high-purity, dry solvents and reagents to minimize unwanted side reactions.
-
pH Control: Whenever possible, maintain a neutral pH to avoid acid- or base-catalyzed degradation.
-
Reaction Monitoring: Regularly monitor your reactions by techniques like TLC or LC-MS to detect any unexpected degradation.
By understanding the potential stability issues and implementing these preventative measures, you can enhance the reliability and reproducibility of your experimental results.
V. References
-
Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. Available at: --INVALID-LINK--
-
Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: --INVALID-LINK--
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: --INVALID-LINK--
-
ResearchGate. (2020). Recent advances in the synthesis of 2,3-dihydropyrroles. ResearchGate. Available at: --INVALID-LINK--
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. IPR. Available at: --INVALID-LINK--
-
ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available at: --INVALID-LINK--
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Reduction of 4-Chloro-pyrrolopyridines
Welcome to the technical support center for the catalytic reduction of 4-chloro-pyrrolopyridines (also known as 4-chloro-azaindoles). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. The selective hydrodechlorination of 4-chloro-pyrrolopyridines is a key step in the synthesis of numerous biologically active molecules. However, the reaction is often plagued by competing side reactions that can complicate purification and reduce yields. This document provides in-depth, experience-based troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve clean, efficient, and selective reductions.
Section 1: Understanding the Core Reaction and Major Side Products
The primary goal in the reduction of a 4-chloro-pyrrolopyridine is typically selective hydrodechlorination (HDC) to yield the corresponding pyrrolopyridine. This is most often achieved via heterogeneous catalytic hydrogenation, using a noble metal catalyst like palladium on carbon (Pd/C) with a hydrogen source.
The two most prevalent and problematic side reactions are:
-
Over-reduction: Saturation of one or both of the heterocyclic rings (the pyridine and/or pyrrole ring).
-
Catalyst Inactivation (Poisoning): Stalling of the reaction before completion, leading to recovery of starting material.
The challenge lies in finding reaction conditions that favor the cleavage of the C-Cl bond while preserving the aromaticity of the N-heterocyclic core.
Reaction Scheme: Desired vs. Undesired Pathways
Caption: Competing reaction pathways in the reduction of 4-chloro-pyrrolopyridines.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues in a practical question-and-answer format.
FAQ 1: Over-reduction and Selectivity Control
Question: My reaction is producing a significant amount of the over-reduced (tetrahydropyrrolopyridine) byproduct along with my desired dechlorinated product. How can I improve selectivity for hydrodechlorination?
Answer: This is the most common challenge. Selectivity between C-Cl bond hydrogenolysis and aromatic ring hydrogenation is a delicate balance controlled by several factors. Over-reduction occurs when the catalyst and conditions are too harsh, favoring saturation of the electron-deficient pyridine ring.
Causality & Explanation: The pyridine ring of the pyrrolopyridine system is electron-deficient and thus susceptible to hydrogenation, especially under acidic conditions which can protonate the nitrogen, making the ring even more electrophilic[1]. The desired hydrodechlorination (HDC) and the undesired ring reduction are competing catalytic cycles on the palladium surface. To favor HDC, you must moderate the reaction's reducing power.
Troubleshooting Steps & Solutions:
-
Catalyst Choice:
-
Standard Pd/C: This is the workhorse, but its activity can vary. A standard 5-10% Pd/C is a good starting point[2].
-
Poisoned or "Deactivated" Catalysts: Intentional poisoning can enhance selectivity. A Lindlar catalyst (Pd/CaCO₃/Pb(OAc)₂) is designed to reduce alkynes to cis-alkenes without over-reduction and can be effective for selective HDC by tempering the catalyst's activity[3].
-
Avoid Highly Active Catalysts: Catalysts like Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C) are generally more aggressive towards arene hydrogenation and should be avoided unless HDC proves exceptionally difficult[4][5][6][7]. Pearlman's catalyst (Pd(OH)₂/C) is also highly active and may lead to over-reduction[8].
-
-
Hydrogen Pressure:
-
Lower the Pressure: This is the most critical parameter. High hydrogen pressure increases the concentration of active hydrogen species on the catalyst surface, favoring ring saturation. Start with a hydrogen balloon (approx. 1 atm) instead of a high-pressure Parr apparatus[9][10]. A dependence of HDC selectivity on hydrogen partial pressure has been demonstrated where lower pressures can result in higher selectivity[11].
-
-
Temperature:
-
Operate at Room Temperature: Most HDC reactions proceed well at ambient temperature[9]. Increasing the temperature accelerates both desired and undesired reactions but often disproportionately favors ring reduction. Avoid heating unless the reaction is completely stalled.
-
-
Solvent Selection:
-
Aprotic vs. Protic: Protic solvents like methanol or ethanol are common but can participate in the catalytic cycle. Aprotic solvents like THF, ethyl acetate, or dioxane can sometimes offer better selectivity by altering substrate/product binding to the catalyst surface[4][9].
-
Acidic Additives: Avoid strong acids. While acid can activate the substrate towards reduction, it strongly favors ring hydrogenation by forming a pyridinium salt[1]. If an HCl scavenger is needed, use a non-basic or sterically hindered base.
-
Summary of Conditions for Selectivity:
| Parameter | To Favor Hydrodechlorination (HDC) | To Favor Ring Reduction (Avoid) |
| Catalyst | Standard or partially deactivated Pd/C | Pt/C, Rh/C, Raney Ni, Pearlman's Cat. |
| H₂ Pressure | Low (1 atm / Balloon) | High (>50 psi / Parr Shaker) |
| Temperature | Room Temperature (20-25°C) | Elevated Temperature (>40°C) |
| Solvent | Aprotic (THF, EtOAc) or Neutral Protic | Acidic (e.g., AcOH, or with HCl) |
FAQ 2: Stalled Reactions and Catalyst Poisoning
Question: My reaction starts but then stops, and TLC/LC-MS analysis shows a mixture of starting material and product. What is causing the reaction to stall?
Answer: A stalled reaction is a classic symptom of catalyst poisoning or deactivation. The active sites on the palladium surface are being blocked or rendered inactive by impurities or by the substrate/product itself.[3][12]
Causality & Explanation: Catalyst poisons are chemical species that bind strongly to the catalyst's active sites, preventing the substrate and hydrogen from accessing them[12]. Nitrogen-containing heterocycles can themselves act as catalyst poisons, though this is often reversible[7][9]. More potent, irreversible poisons include sulfur compounds, halides (ironically, the chloride generated can have an effect), and heavy metals[12][13].
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for a stalled hydrogenation reaction.
Specific Actions:
-
Verify Catalyst Activity: The simplest explanation is an old or improperly stored catalyst that has oxidized[8]. Always test a new batch of catalyst on a known, reliable substrate (like reducing nitrobenzene) to confirm its activity.
-
Purify Starting Materials: Impurities from previous synthetic steps, especially sulfur-containing reagents (e.g., from protecting groups or reagents like Lawesson's reagent), are notorious catalyst poisons[12][13]. Recrystallize or chromatograph your 4-chloro-pyrrolopyridine before the reduction.
-
Improve Mass Transfer: Hydrogenation is a triphasic reaction (solid catalyst, liquid substrate solution, gaseous hydrogen). Inefficient stirring starves the catalyst of either hydrogen or substrate[9]. Ensure vigorous stirring that creates a vortex and fully suspends the catalyst particles.
-
Consider Product Inhibition: The product, a pyrrolopyridine, is a Lewis base and can compete with the starting material for active sites on the catalyst. Sometimes, simply increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can overcome this competitive inhibition[9].
Section 3: Recommended Experimental Protocol
This protocol is optimized for the selective hydrodechlorination of a generic 4-chloro-pyrrolopyridine, minimizing over-reduction.
Objective: To selectively remove the C4-chloro substituent while preserving the aromatic core.
Materials:
-
4-chloro-pyrrolopyridine (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Solvent: Anhydrous Ethanol or Ethyl Acetate
-
Hydrogen (H₂) gas balloon
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 4-chloro-pyrrolopyridine substrate.
-
Dissolve the substrate in the chosen solvent (e.g., ethanol) to a concentration of approximately 0.1 M.
-
Seal the flask with a septum.
-
-
Inerting the System:
-
Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen. This is a critical safety step. Use a needle connected to the gas line and a second needle as an outlet.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst[9]. The catalyst is often pyrophoric, especially when dry. Handling it wet and under an inert atmosphere minimizes risk.
-
-
Hydrogenation:
-
Evacuate the inert gas by pulling a vacuum for 1-2 minutes.
-
Backfill the flask with hydrogen from a balloon. Repeat this vacuum/backfill cycle three times to ensure a pure hydrogen atmosphere.
-
Leave the balloon attached to the flask via the needle.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature[9].
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). A typical workup for monitoring involves taking a small aliquot, diluting it with methanol, filtering through a syringe filter to remove the catalyst, and analyzing the filtrate.
-
-
Work-up:
-
Once the reaction is complete (disappearance of starting material), carefully vent the excess hydrogen and purge the system with inert gas again[9].
-
Prepare a small plug of Celite® in a Büchner or Hirsch funnel.
-
Filter the reaction mixture through the Celite® plug to remove the Pd/C catalyst. CRITICAL SAFETY NOTE: Never allow the catalyst on the Celite® pad to dry completely in the air, as it can ignite. Keep the filter cake wet with solvent at all times[14].
-
Wash the filter cake with a small amount of the reaction solvent to recover all the product.
-
Combine the filtrate and washings.
-
-
Isolation:
-
Remove the solvent from the combined filtrate under reduced pressure to yield the crude product.
-
Purify the product as necessary by crystallization or column chromatography.
-
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. Broad Survey of Selectivity in the Heterogeneous Hydrogenation of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. benchchem.com [benchchem.com]
- 10. digital.csic.es [digital.csic.es]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Solubility Enhancement for 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Introduction: 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. However, like many nitrogen-containing heterocyclic scaffolds, it can exhibit limited aqueous solubility, posing significant challenges for in vitro assays, formulation development, and achieving desired bioavailability. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and improve the solubility of this compound, grounded in established physicochemical principles.
Part 1: Foundational Knowledge & Initial Assessment
This section addresses the fundamental properties of the target compound and outlines the first steps in any solubility investigation.
Q1: What key physicochemical properties of this compound influence its solubility?
Answer: The solubility of this compound is governed by a balance of several structural features:
-
Aromatic System & Lipophilicity: The fused pyrrolo-pyridine ring system is largely hydrophobic. The presence of a chlorine atom further increases its lipophilicity (LogP), which is a primary driver of poor aqueous solubility. A higher LogP value generally correlates with lower water solubility.[1][2]
-
Basic Nitrogen Center: The pyridine nitrogen atom is basic and can be protonated. This property is crucial for solubility enhancement, as the resulting cationic salt form is significantly more polar and water-soluble than the neutral form. The effectiveness of protonation depends on the compound's pKa and the pH of the aqueous medium.
-
Hydrogen Bonding: The pyrrole -NH group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. While these contribute to interactions with water, the overall hydrophobic character of the molecule often dominates.
-
Crystal Lattice Energy: In its solid state, the energy holding the molecules together in a crystal lattice must be overcome by the energy of solvation. A high melting point can sometimes indicate strong intermolecular forces and, consequently, lower solubility.[1]
A related, non-dihydro analog, 4-chloro-1H-pyrrolo[3,2-c]pyridine, has a predicted XLogP3 value of 1.9, indicating a tendency towards hydrophobicity.[3] The dihydro version is expected to have similar properties.
Q2: I have received a new batch of the compound. What is the first and most critical step to assess its solubility?
Answer: The first step is to determine the compound's baseline aqueous solubility at a relevant pH, typically physiological pH 7.4. It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: This is a high-throughput measurement where a concentrated stock solution of the compound (usually in DMSO) is diluted into an aqueous buffer.[2] Precipitation is measured after a short incubation time (e.g., 1-2 hours). This method is fast but can overestimate solubility as it may form supersaturated solutions or amorphous precipitates.
-
Thermodynamic (Equilibrium) Solubility: This is the "true" solubility. Excess solid compound is agitated in the aqueous buffer for an extended period (24-48 hours) to ensure equilibrium is reached between the dissolved and solid states.[4] The supernatant is then filtered and analyzed. This is the gold-standard measurement.
For initial screening, kinetic solubility is often sufficient. However, for formulation development, determining the thermodynamic solubility is essential.
Part 2: Troubleshooting and Step-Wise Optimization Strategies
This section provides a logical progression of techniques to try when initial solubility is inadequate.
Q3: My compound is precipitating out of my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first and simplest technique I should try?
Answer: The most direct approach is pH adjustment .[4][5] Since this compound is a weak base, its solubility will dramatically increase in acidic conditions.[6][7]
Causality: At a pH below the compound's pKa, the pyridine nitrogen will become protonated, forming a positively charged cation. This ionized form is much more polar than the neutral molecule and interacts far more favorably with water, leading to a significant increase in solubility. The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation.[7]
Actionable Advice:
-
Prepare a concentrated stock solution in an organic solvent like DMSO.
-
Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0).
-
Determine the solubility at each pH. You will likely observe a logarithmic increase in solubility as the pH drops below the compound's pKa.
Caution: Ensure that the final pH is compatible with your experimental system (e.g., cell-based assays, enzyme kinetics). Extreme pH values can damage biological components.
Q4: pH adjustment is not an option for my biological assay, or it didn't provide sufficient solubility. What is the next logical step?
Answer: The next step is to use a cosolvent system .[8][9][10] Cosolvents are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solvent system.[11]
Causality: A hydrophobic compound like this one is poorly soluble in water because it is energetically unfavorable to break the strong hydrogen bonds between water molecules to create a cavity for the solute. A cosolvent reduces the polarity and hydrogen-bonding capacity of the water, making it "more like" an organic solvent and thus more accommodating to the hydrophobic compound.[11] This can increase solubility by several orders of magnitude.[8][12]
Common Cosolvents in Research:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)[8]
-
Polyethylene glycol 400 (PEG-400)[10]
-
N,N-Dimethylformamide (DMF)
Actionable Advice:
-
Start with low percentages of the cosolvent (e.g., 1-5% v/v) and increase incrementally.
-
Always test the tolerance of your experimental system to the chosen cosolvent, as they can have biological effects or cause toxicity at higher concentrations.
-
A common starting formulation for in vitro work is 5% DMSO, 5-10% PEG-400, and the remainder aqueous buffer.
Q5: I am concerned about the biological side effects of organic cosolvents. Are there more biocompatible alternatives?
Answer: Yes. An excellent alternative is the use of cyclodextrins .[][14] Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[15][16]
Causality: The hydrophobic part of your compound can be encapsulated within the non-polar cavity of the cyclodextrin, forming an "inclusion complex".[][15] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively shuttling the insoluble drug into solution. This is a molecular encapsulation technique that does not require covalent modification of the drug.[][15]
Commonly Used Cyclodextrins:
-
β-Cyclodextrins (β-CDs): Widely used but have limited aqueous solubility themselves.[14]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a very popular choice in pharmaceutical formulation.[16][17]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubility and a strong safety profile, often used in injectable formulations.
Actionable Advice:
-
Prepare a phase-solubility diagram by measuring the drug's solubility in aqueous solutions containing increasing concentrations of the cyclodextrin.
-
This will determine the stoichiometry of the complex and the magnitude of the solubility enhancement.[14]
-
HP-β-CD is often the best starting point for research applications due to its high solubility and safety.[17]
Q6: For longer-term stability or for potential in vivo studies, what advanced methods can be considered?
Answer: For improving the dissolution rate and stability of the solid form, creating a solid dispersion is a powerful technique.[5][18][19]
Causality: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic, inert carrier matrix.[18][20] This approach enhances solubility and dissolution rate through several mechanisms:
-
Particle Size Reduction: The drug is reduced to a molecular or amorphous state, dramatically increasing the surface area available for dissolution.[5][20]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[18]
-
Amorphous State: Conversion of the crystalline drug to a higher-energy amorphous state eliminates the need to overcome crystal lattice energy during dissolution.[20]
Common Carriers:
Methods of Preparation:
-
Solvent Evaporation: Both drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid film.[21]
-
Melting/Fusion Method: The drug is dissolved in the molten carrier, and the mixture is rapidly cooled.[21]
-
Hot-Melt Extrusion: A more advanced, solvent-free method for creating uniform dispersions.[21]
Part 3: Visualization and Data Summary
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines the logical progression for addressing solubility issues with this compound.
Caption: A step-by-step decision workflow for improving compound solubility.
Comparison of Solubility Enhancement Techniques
| Technique | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Ionization of the weakly basic pyridine nitrogen to form a soluble salt.[6][7] | Simple, inexpensive, highly effective for ionizable compounds. | Limited by the pH tolerance of the assay; risk of precipitation if pH shifts. | Initial in vitro screening; assays tolerant of acidic conditions. |
| Cosolvents | Reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic solute.[8][11] | Simple to prepare; effective for a wide range of compounds; can achieve high concentrations. | Potential for solvent toxicity or interference in biological assays; may affect protein stability. | In vitro assays where solvent effects are controlled; stock solution preparation. |
| Cyclodextrins | Encapsulation of the hydrophobic drug within the cyclodextrin's lipophilic cavity.[15][16] | High biocompatibility; low toxicity (especially modified CDs); can improve stability.[][14] | More expensive; may not work for all molecular shapes; potential for competitive binding. | Cell-based assays; in vivo studies; formulations where organic solvents are undesirable. |
| Solid Dispersions | Drug is dispersed in a hydrophilic carrier, often in an amorphous state, increasing surface area and wettability.[18][20] | Significantly improves dissolution rate and bioavailability; enhances stability.[19] | Complex manufacturing process; requires specialized equipment; potential for recrystallization. | Oral solid dosage form development; long-term stability studies. |
Part 4: Detailed Experimental Protocols
Protocol 1: Determining pH-Dependent Solubility
-
Preparation: Prepare a series of 100 mM buffers (e.g., citrate, phosphate, acetate) ranging from pH 3.0 to pH 8.0 in 0.5 pH unit increments.
-
Sample Addition: Add an excess amount of solid this compound to 1.5 mL microcentrifuge tubes (a small, visible amount of solid should remain at the bottom).
-
Equilibration: Add 1 mL of each respective buffer to the tubes. Place the tubes on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the pellet.
-
Dilution & Analysis: Dilute the supernatant in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the buffer pH.
Protocol 2: Screening of a Cosolvent System
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).
-
Cosolvent Mixtures: In a 96-well plate, prepare various cosolvent-buffer mixtures. For example:
-
Row A: 1% DMSO, 99% PBS (pH 7.4)
-
Row B: 5% DMSO, 95% PBS (pH 7.4)
-
Row C: 1% PEG-400, 99% PBS (pH 7.4)
-
Row D: 5% PEG-400, 99% PBS (pH 7.4)
-
Row E: 5% DMSO, 5% PEG-400, 90% PBS (pH 7.4)
-
-
Compound Addition: Add a small volume of the DMSO stock solution to each well to achieve a target final concentration that is known to be problematic (e.g., 100 µM).
-
Incubation & Observation: Seal the plate and shake for 2 hours at room temperature. Visually inspect for precipitation. For a quantitative result, measure the turbidity using a plate reader (nephelometry) or analyze the concentration in the supernatant after centrifugation.
-
Optimization: Identify the cosolvent system that keeps the compound in solution at the lowest possible percentage of organic solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. 4-chloro-1H-pyrrolo[3,2-c]pyridine | C7H5ClN2 | CID 14114384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. scispace.com [scispace.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. jddtonline.info [jddtonline.info]
- 20. japer.in [japer.in]
- 21. japsonline.com [japsonline.com]
Technical Support Center: Scale-Up Synthesis of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Introduction: This guide provides in-depth troubleshooting for the scale-up synthesis of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a key intermediate in pharmaceutical development. The primary synthetic route involves the chlorination of the lactam precursor, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one. This transformation, typically employing phosphorus oxychloride (POCl₃), presents significant challenges when transitioning from bench-scale to pilot or manufacturing scale. This document addresses common issues related to reaction safety, impurity control, and product isolation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Control & Safety
Question 1: My chlorination reaction with phosphorus oxychloride (POCl₃) is highly exothermic and difficult to control on a larger scale. What are the best practices for managing thermal risk?
Answer: This is a critical and common issue. The reaction of POCl₃ with lactams is inherently exothermic, and the violent reactivity of POCl₃ with water presents a major safety hazard.[1][2] On scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions, pressure buildup from evolving HCl gas, and decomposition of the product into intractable tars.
Core Causality: The exotherm is driven by the formation of a reactive Vilsmeier-type intermediate and the subsequent displacement reaction. The violent reaction with water, which can inadvertently be present, generates significant heat and corrosive HCl and phosphoric acid fumes.[2][3]
Troubleshooting & Mitigation Strategies:
-
Solvent Selection as a Heat Sink: Avoid running the reaction "neat" (without solvent). A high-boiling inert solvent acts as a heat sink, moderating the temperature.
-
Recommended Solvents: Toluene, xylene, or sulfolane are often used in related industrial preparations to maintain better temperature control.[4]
-
Actionable Step: Start by using at least 5-10 volumes of a suitable solvent relative to the starting lactam.
-
-
Controlled Reagent Addition: Never add the lactam to the bulk POCl₃. The correct procedure is a controlled, slow addition of POCl₃ to a solution or slurry of the lactam in the chosen solvent.
-
Protocol: Maintain the reaction temperature at a low starting point (e.g., 0-10 °C) during the addition of POCl₃. Use a calibrated addition pump for consistent delivery on a larger scale.
-
In-Process Check: Monitor the internal temperature continuously. Any sharp, uncontrolled rise is a sign of accumulation and potential runaway. Stop the addition immediately if this occurs.
-
-
Reverse Addition Quench: The quench step is often the most hazardous. Quenching the reaction mixture by adding it to water or ice is highly exothermic and releases large volumes of HCl gas. For scale-up, a "reverse addition" is mandatory.
-
Safety Protocol: Slowly and carefully add the reaction mixture to a vigorously stirred, cooled (0-5 °C) vessel containing a large excess of water or a buffered aqueous solution (e.g., sodium bicarbonate). This ensures the quench medium is always in excess, helping to absorb the heat generated.
-
Section 2: Yield Optimization & Impurity Profile
Question 2: I'm experiencing low yields and the formation of dark, tarry byproducts. What are the likely causes and how can I improve the outcome?
Answer: Low yields and tar formation are typically linked to substrate/product decomposition under the harsh, acidic conditions of the reaction or incomplete conversion. The pyrrolopyridine core can be sensitive to strong acids and high temperatures.
Core Causality:
-
Degradation: Prolonged exposure to hot POCl₃ can cause polymerization or decomposition of the electron-rich pyrrole ring system.
-
Incomplete Reaction: Insufficient activation of the lactam or insufficient chlorinating agent can lead to a stalled reaction.
-
Side Reactions: Dimerization or reaction with impurities in the starting material can also occur. POCl₃ can also mediate side reactions like dehydration or other rearrangements if functional groups are present.[5]
Troubleshooting & Optimization Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Solutions:
-
Optimize Reagent Stoichiometry: Using POCl₃ as both a reagent and solvent is common at the lab scale but inefficient and hazardous at a larger scale.
-
Actionable Step: Use POCl₃ as a reagent (2-5 equivalents) in a suitable solvent. This minimizes excess POCl₃, simplifying the quench and reducing cost and waste.
-
-
Use of Additives/Bases: Tertiary amines can facilitate the reaction, often at lower temperatures, by activating the lactam or scavenging HCl.
-
Example: Patents for related structures often describe the use of N,N-diisopropylethylamine (DIPEA) or pyridine.[6] This can lead to cleaner reactions and higher yields.
-
-
Reaction Monitoring: Do not rely on a fixed reaction time, especially during scale-up.
-
Protocol: Take aliquots from the reaction, carefully quench them, and analyze by HPLC or TLC to monitor the disappearance of the starting material. Once the conversion is >98%, proceed with the work-up to avoid degradation.
-
Table 1: Comparison of Chlorination Conditions for Related Heterocyclic Lactams
| Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| POCl₃ | None | Neat | 80-100 | 2-4 | Not specified | [7] |
| POCl₃ | DIPEA | Toluene | 50 | Not specified | 84 | [6] |
| POCl₃/PCl₅ | None | Neat | Reflux | 8-10 | Not specified | [8] |
| POCl₃ | None | Dichloromethane | Reflux | 6 | Not specified | [7] |
Section 3: Work-Up & Purification
Question 3: My crude product is a dark, oily solid that is difficult to purify. Standard crystallization fails, and chromatography is not ideal for large quantities. What are my options?
Answer: Purification is a major hurdle in process chemistry. The goal is to develop a robust isolation procedure that avoids chromatography. Oily or impure solids often result from residual acids, baseline impurities, or thermal decomposition products.
Core Causality: The basic nitrogen atoms in the pyrrolopyridine ring can form salts, affecting solubility. Tarry impurities can inhibit crystallization.
Troubleshooting & Purification Strategies:
-
Optimized Quench and Neutralization:
-
After the reverse quench, the aqueous slurry will be highly acidic. A careful, controlled neutralization to pH 7-8 with a base like NaOH or Na₂CO₃ is crucial. Monitor the temperature during neutralization, as it is also exothermic.
-
In-Process Check: Ensure the final pH is stable before proceeding to extraction. A pH that is too low will leave the product as a water-soluble salt, while a pH that is too high can cause degradation of other components.
-
-
Solvent Extraction:
-
Use a robust extraction solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE). Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous phase.
-
A brine wash of the combined organic layers can help break emulsions and remove excess water.
-
-
Purification via Salt Formation: This is a classic and highly effective technique for purifying basic compounds at scale.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., EtOAc, Isopropanol). Add a solution of HCl in a solvent like isopropanol or diethyl ether. The hydrochloride salt of your product will often precipitate as a crystalline solid, leaving many non-basic, colored impurities in the mother liquor. The salt can then be filtered, washed, and either used directly or neutralized back to the free base.
-
-
Recrystallization:
-
If direct crystallization of the free base is attempted, perform a solvent screen.
-
Recommended Systems: Try solvent/anti-solvent systems like Toluene/Heptane, Ethanol/Water, or Isopropanol/Heptane. The goal is to find a system where the product is soluble in one solvent at elevated temperatures but insoluble in the mixture at room temperature or below.
-
Experimental Protocols
Protocol 1: Scalable Chlorination using POCl₃ with a Co-Solvent
This protocol is a generalized procedure based on common industrial practices for similar transformations and should be optimized for your specific process.
-
Reaction Setup: In a clean, dry, appropriately sized reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet, charge the starting lactam (1.0 eq) and toluene (5-10 volumes).
-
Inerting: Purge the vessel with nitrogen.
-
Cooling: Cool the slurry to 0-5 °C with constant stirring.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.5 eq) via an addition funnel or pump over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to 70-80 °C. Monitor the reaction progress by HPLC every 1-2 hours.
-
Work-up (Quench): In a separate reactor, prepare a stirred solution of crushed ice and water (10 volumes). Once the reaction is complete, cool the reaction mixture to room temperature. Slowly transfer the reaction mixture into the ice/water slurry, maintaining the quench pot temperature below 20 °C.
-
Neutralization & Extraction: Adjust the pH of the aqueous mixture to 7-8 with a 20% aqueous NaOH solution, keeping the temperature below 25 °C. Extract the product with ethyl acetate (3 x 5 volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Proceed with purification via salt formation or recrystallization as determined by small-scale trials.
Caption: Key reaction pathways in the chlorination step.
References
- 1. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [inchem.org]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nationalacademies.org [nationalacademies.org]
- 4. CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Managing Regioselectivity in 4-Azaindoline Functionalization
Welcome to the technical support hub for 4-azaindoline chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of regioselective functionalization of the 4-azaindoline scaffold. We will address common experimental challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you achieve your synthetic targets with precision and efficiency.
Introduction: The Challenge of Regioselectivity
The 4-azaindoline core, a bioisostere of indoline, is a privileged scaffold in medicinal chemistry. Its functionalization, however, presents a significant regiochemical challenge. The molecule contains two distinct aromatic rings: an electron-rich benzene ring activated by the aniline-like nitrogen (N1) and an electron-deficient pyridine ring. This electronic dichotomy means that reactions can occur at multiple positions, primarily C5 and C7 on the benzenoid ring, and occasionally at N1. Achieving selective C-H functionalization at a single desired position is paramount for structure-activity relationship (SAR) studies and requires a nuanced understanding of directing group strategies, catalyst control, and reaction kinetics.
Troubleshooting Guide
This section addresses specific, common problems encountered during the functionalization of 4-azaindoline in a practical question-and-answer format.
Problem 1: My C-H activation reaction yields a mixture of C5 and C7 isomers. How can I improve selectivity for a single position?
Probable Cause: This is the most common issue and typically arises from a failure to adequately differentiate the electronic and steric environments of the C5 and C7 positions. Without a strong directing influence, many catalysts, particularly palladium, will react at both sites, leading to inseparable mixtures. The inherent electronic bias slightly favors the C5 position (para to N1) for electrophilic-type reactions, but this is often insufficient for complete control.
Step-by-Step Solution:
-
Implement a Directing Group (DG) Strategy: The most robust method to enforce regioselectivity is to install a directing group on the N1 nitrogen. The choice of DG is critical for targeting a specific position.
-
For C7-Selectivity (Ortho-Metalation): Use a chelating directing group that can form a stable, five- or six-membered metallacyclic intermediate with the catalyst. This brings the catalyst into close proximity with the C7-H bond.
-
For C5-Selectivity: Achieving C5 selectivity via a directing group is less common but can be achieved. Some strategies rely on exploiting the natural para-directing effect of the N1 atom in reactions like Friedel-Crafts alkylation or by using specialized catalytic systems.[3][4] Recent advances have shown that specific ligands can override the ortho-directing effect of a DG to favor the more remote C5 position.[3]
-
-
Optimize Catalyst and Ligand:
-
The choice of metal and its corresponding ligand can dramatically influence the outcome. For directing group-assisted reactions, Pd(OAc)₂ is a common and effective catalyst precursor.
-
Ligand choice can sometimes switch selectivity. For instance, in related azaindazole systems, using a bidentate ligand like dppf can favor C5 arylation, while a phosphine ligand in a different solvent can direct the reaction to C7.[5] This highlights the importance of screening ligands if poor selectivity is observed.
-
-
Solvent and Additive Screening:
-
Solvents can influence the stability of key intermediates. Polar aprotic solvents like DMAc or DMF are common, but screening others (e.g., toluene, dioxane) may improve selectivity.
-
The presence of additives like Lewis acids can alter the electronic properties of the substrate or catalyst, thereby influencing regioselectivity.[6][7][8]
-
Problem 2: I am observing significant N1-acylation/alkylation instead of the desired C-H functionalization.
Probable Cause: The N1 position of 4-azaindoline is a secondary amine and possesses a nucleophilic lone pair of electrons. Under basic conditions or in the presence of highly reactive electrophiles, direct reaction at the nitrogen can compete with or even dominate C-H functionalization.
Step-by-Step Solution:
-
Protect the N1 Position: This is the most direct solution. Installing a protecting group not only prevents unwanted N-functionalization but is also the first step in most directing group strategies.
-
Boc (tert-butoxycarbonyl): An excellent choice for general protection. It is easily installed with Boc₂O and a base (e.g., DMAP, Et₃N) and can be removed under acidic conditions (e.g., TFA, HCl).[9]
-
Sulfonyl Groups (e.g., Ts, Bs): These electron-withdrawing groups strongly deactivate the nitrogen, preventing its reaction. They also deactivate the aromatic ring towards electrophilic attack, making them more suitable for metal-catalyzed C-H activation pathways.[9]
-
Directing Groups (Pivaloyl, Acetyl): As discussed in Problem 1, these groups serve the dual purpose of protection and direction.
-
-
Modify Reaction Conditions:
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., K₂CO₃, Cs₂CO₃) instead of amine bases (like Et₃N) which can sometimes act as nucleophiles themselves.
-
Order of Addition: Adding the electrophile or coupling partner to the mixture of the substrate and catalyst, rather than pre-mixing the substrate with a base, can sometimes minimize N1-reactivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for selectively functionalizing the C5 position of 4-azaindoline?
A1: The C5 position is electronically favored for electrophilic aromatic substitution (SEAr) reactions due to it being para to the activating N1-aniline moiety. Therefore, classical reactions that proceed through an electrophilic mechanism are often the first choice.
-
Friedel-Crafts Acylation/Alkylation: This is a powerful method for installing acyl or alkyl groups selectively at C5. To avoid side reactions, especially N-acylation, it is crucial to use milder Lewis acids. While strong Lewis acids like AlCl₃ can be problematic, catalysts like ZrCl₄, iron powder, or deep eutectic solvents have been shown to provide high C5 selectivity on similar indole systems, often without the need for N-protection.[10][11][12][13]
-
Gold-Catalyzed Alkylation: A novel protocol using gold catalysts and diazo compounds has been developed for the selective C5-alkylation of indolines, which can then be aromatized. This method proceeds without a directing group.[14]
-
Palladium/S,O-Ligand Catalysis: A recently developed method utilizes a specific S,O-ligand with a palladium catalyst to achieve highly selective C5 olefination of indolines, a strategy that can be extended to 4-azaindoline.[4]
Q2: How do directing groups mechanistically control the site of functionalization?
A2: Directing groups work by leveraging chelation. In a typical palladium-catalyzed C-H activation, the directing group (e.g., the oxygen of a pivaloyl group on N1) coordinates to the palladium center. This brings the metal into the spatial vicinity of the C7-H bond, facilitating the formation of a five-membered palladacycle intermediate through a process called cyclometalation. This intermediate is the key to C7 selectivity. Once the C-H bond is activated, the catalyst can proceed with the desired transformation (e.g., arylation, olefination) at that specific site.[1][15]
Q3: Can I functionalize the C6 position?
A3: Direct functionalization of the C6 position is significantly more challenging than C5 or C7 because it is meta to the activating N1 group and lacks a proximal position for standard chelation-assistance. Achieving C6 selectivity often requires innovative or multi-step strategies. One advanced approach involves the use of a copper catalyst with a specific phosphinoyl directing group, which has been shown to favor C6 arylation in indole systems.[1] Another strategy might involve initial functionalization at a more accessible position (like C5 or C7) followed by subsequent ring-closing or rearrangement reactions.
Q4: What should I do if my reaction is not working at all, even with a directing group?
A4: If you are experiencing a complete lack of reactivity, a systematic troubleshooting approach is necessary.[16][17]
-
Check Reagent Quality: Ensure starting materials are pure and solvents are anhydrous, especially for organometallic reactions. Re-purify your 4-azaindoline substrate if necessary.
-
Verify Catalyst Activity: The palladium catalyst (often Pd(OAc)₂) can degrade over time. Use a fresh bottle or a known active batch. Ensure any required oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) are also of high quality.
-
Inert Atmosphere: C-H activation reactions are highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) using proper Schlenk techniques.
-
Temperature and Concentration: Some C-H activations require high temperatures (100-140 °C) to proceed. If you are running the reaction at a lower temperature, a gradual increase may initiate the reaction. Also, check that the reaction concentration is appropriate as per literature protocols.
-
Review the Mechanism: Re-read the literature to ensure the correct additives (e.g., bases, acids, oxidants) are present. For example, many C-H arylations require a carbonate or acetate base to facilitate the C-H cleavage step.
Data & Protocols
Table 1: Influence of N1-Directing Group on Regioselectivity of Indole Arylation
| N1-Group | Metal Catalyst | Typical Target Site | Mechanistic Rationale | Reference |
| Pivaloyl (Piv) | Palladium (Pd) | C7 | 5-membered palladacycle formation via carbonyl chelation. | [1] |
| P(O)tBu₂ | Palladium (Pd) | C7 | Strong chelation via phosphoryl oxygen directs ortho-metalation. | [1][2] |
| P(O)tBu₂ | Copper (Cu) | C6 | Different coordination geometry of copper favors C6 activation. | [1] |
| None | Zinc (Zn) / Iron (Fe) | C5 | Favored via Friedel-Crafts mechanism at the electron-rich para-position. | [4][10] |
Experimental Protocol: C7-Selective Arylation of 4-Azaindoline
This protocol is adapted from established methods for directed C-H functionalization.[1]
-
N-Protection/Direction: To a solution of 4-azaindoline (1.0 eq) in anhydrous DCM (0.2 M), add triethylamine (1.5 eq). Cool the mixture to 0 °C. Add pivaloyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC. Upon completion, wash with saturated NaHCO₃ solution, dry the organic layer over MgSO₄, and concentrate. Purify by flash chromatography to yield N-pivaloyl-4-azaindoline.
-
C-H Arylation: To an oven-dried Schlenk tube, add N-pivaloyl-4-azaindoline (1.0 eq), the desired aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq).
-
Setup: Evacuate and backfill the tube with argon three times.
-
Reaction: Add anhydrous DMAc (0.1 M) via syringe. Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography to yield the C7-arylated product.
Visual Diagrams
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Diagram 2: Mechanism of Directing Group (DG) Assisted C7-Functionalization
Caption: The key role of chelation in directing C7 C-H activation.
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 7. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. Gold-catalyzed C5-alkylation of indolines and sequential oxidative aromatization: access to C5-functionalized indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Troubleshooting [chem.rochester.edu]
- 17. How To [chem.rochester.edu]
Technical Support Center: Selective Catalytic Hydrogenation of Chloropyrrolopyridines
A Senior Application Scientist's Guide to Preventing Over-Reduction and Dehalogenation
Welcome to the technical support center for the catalytic hydrogenation of chloropyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively reducing the pyrrolo- moiety while preserving the crucial C-Cl bond. Over-reduction, primarily manifesting as hydrodechlorination, is a common and challenging side reaction. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high chemoselectivity in your reactions.
Core Principles: Understanding the Selectivity Challenge
Catalytic hydrogenation of halogenated aromatic compounds is a delicate balance. The same palladium or platinum catalysts that are excellent for hydrogenating C=C, C=N, or nitro groups are also highly effective at hydrogenolysis of carbon-heteroatom bonds, including the C-Cl bond.[1] The undesired cleavage of the C-Cl bond, known as hydrodechlorination or dehalogenation, leads to impurities that are often difficult to separate and represents a loss of valuable material.
The key to success lies in modulating the catalyst's activity and optimizing reaction conditions to favor the desired hydrogenation pathway over the undesired hydrogenolysis pathway. Several factors critically influence this selectivity.
Key Factors Influencing Selectivity
-
Catalyst Choice: Palladium on carbon (Pd/C) is a highly active and common choice, but its high activity often promotes dehalogenation. Platinum-based catalysts (e.g., PtO2, Pt/C) can sometimes offer better selectivity for preserving the C-Cl bond.[2] The choice of support material (e.g., carbon, alumina, titania) can also influence catalyst performance and selectivity.[3][4]
-
Reaction Conditions (Pressure & Temperature): Milder conditions are paramount. High hydrogen pressure and elevated temperatures increase the rate of all reactions but tend to disproportionately accelerate the undesired dehalogenation.[5] Operating at or near room temperature and atmospheric pressure (e.g., H2 balloon) is a good starting point.
-
Solvent Selection: The choice of solvent can impact substrate solubility and interactions with the catalyst surface. Generally, neutral, aprotic solvents are preferred. Acidic conditions, in particular, can promote dehalogenation.
-
Catalyst Inhibitors ("Poisons"): This is the most powerful tool for preventing dehalogenation. By introducing a small amount of a specific chemical, you can selectively "de-tune" the catalyst. These inhibitors preferentially adsorb to the highly active sites on the catalyst surface responsible for C-Cl bond cleavage, effectively blocking the dehalogenation reaction with minimal impact on the desired hydrogenation.[6][7]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My primary side product is the fully dehalogenated pyrrolopyridine. How can I prevent this?
A1: This is the most common problem and indicates that your catalyst is too active for this specific transformation. The C-Cl bond is being cleaved via hydrogenolysis.
Probable Causes & Recommended Solutions:
-
Overly Active Catalyst: Standard Pd/C is often too aggressive.
-
Solution 1 (Immediate): Add a Catalyst Inhibitor. This is the most effective and widely used strategy. Introducing a controlled amount of a "poison" will moderate the catalyst's activity.
-
Nitrogen-Based Inhibitors: Additives like pyridine or triethylamine are excellent choices.[5][8][9] They compete for the active sites on the palladium surface, suppressing the hydrogenolysis reaction. Start with a small amount (e.g., 1-5 mol% relative to your substrate) and optimize.
-
Sulfur-Based Inhibitors: Diphenylsulfide is another potent and effective inhibitor for preventing hydrogenolysis of various functional groups, including aryl halides.[10][11]
-
-
-
Harsh Reaction Conditions: High pressure and temperature favor dehalogenation.
-
Solution 2: Modify Reaction Conditions.
-
Reduce Hydrogen Pressure: If you are using a high-pressure reactor (e.g., Parr hydrogenator), reduce the pressure to 1-3 atm or simply use a hydrogen-filled balloon.[7]
-
Lower the Temperature: Ensure the reaction is running at room temperature (20-25 °C). If the reaction is exothermic, consider external cooling to maintain a stable temperature.
-
-
-
Inappropriate Catalyst Type:
-
Solution 3: Switch to a Less Active Catalyst. If inhibitors and milder conditions are insufficient, consider changing your catalyst. While Pd/C is common, catalysts like Platinum on carbon (Pt/C) or Adam's catalyst (PtO2) can sometimes show lower activity towards dehalogenation.[2]
-
Q2: My reaction is extremely slow at room temperature and atmospheric pressure. When I increase the heat or pressure, I get significant dehalogenation. What should I do?
A2: This is a classic selectivity versus reactivity dilemma. You need to increase the reaction rate without providing enough energy to overcome the activation barrier for C-Cl bond cleavage.
Probable Causes & Recommended Solutions:
-
Insufficient Catalyst Loading or Activity: The reaction rate may be limited by the amount of active catalyst available.
-
Solution 1: Increase Catalyst Loading. Before resorting to harsher conditions, try increasing the catalyst loading from a typical 5-10 mol% to 15-20 mol%. This provides more active sites for the reaction to proceed at a reasonable rate under mild conditions.
-
Solution 2: Use a More Active Catalyst with an Inhibitor. Instead of switching to a less active metal, you can use a highly active catalyst like 10% Pd/C but temper its activity with an inhibitor as described in Q1. This combination can often provide a good balance of high reactivity for the desired transformation and low reactivity for dehalogenation.
-
-
Poor Mass Transfer: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), inefficient mixing can severely limit the reaction rate.[7]
-
Solution 2: Improve Agitation. Ensure your reaction mixture is being stirred vigorously. The goal is to keep the solid catalyst suspended and maximize the diffusion of hydrogen gas into the liquid phase. For larger-scale reactions, mechanical stirring is superior to a magnetic stir bar.
-
-
Catalyst Deactivation: The catalyst may have lost activity during the reaction.
-
Solution 3: Use a Fresh, High-Quality Catalyst. Ensure your catalyst is not old or has been improperly stored, which can lead to deactivation.[7] If you suspect deactivation, using a fresh batch is a simple way to troubleshoot.
-
Q3: Can I use Catalytic Transfer Hydrogenation (CTH) to avoid using hydrogen gas and potentially improve selectivity?
A3: Yes, CTH is an excellent alternative and often provides superior selectivity in preventing dehalogenation.
Rationale:
In CTH, hydrogen is generated in situ from a donor molecule, such as ammonium formate, formic acid, isopropanol, or cyclohexene, in the presence of the catalyst.[1][12] This method maintains a very low, steady-state concentration of activated hydrogen on the catalyst surface. This low concentration is often insufficient to promote the aggressive hydrogenolysis of the C-Cl bond but is adequate for the desired hydrogenation, leading to enhanced chemoselectivity.
-
Recommended CTH System: A common and highly effective system for dehalogenation-sensitive substrates is Pd/C with ammonium formate as the hydrogen donor.[13] The reaction is typically run in a protic solvent like methanol or ethanol at room temperature or with gentle heating.
Visualizing the Process
Reaction Pathway
The diagram below illustrates the competing reaction pathways. The goal is to direct the reaction along the green path while suppressing the red path.
Caption: Competing hydrogenation and dehalogenation pathways.
Troubleshooting Workflow
Use this flowchart to diagnose and solve issues with over-reduction in your experiments.
Caption: Step-by-step troubleshooting workflow for dehalogenation.
Experimental Protocols
Protocol 1: Selective Hydrogenation Using a Catalyst Inhibitor
This protocol provides a general method for hydrogenating a chloropyrrolopyridine while suppressing dehalogenation using pyridine as an inhibitor.
-
Reaction Setup: To a clean, dry hydrogenation flask equipped with a magnetic stir bar, add the chloropyrrolopyridine substrate (1.0 eq).
-
Solvent and Additive: Add a suitable solvent (e.g., ethanol, ethyl acetate, or THF) to dissolve the substrate (concentration typically 0.1-0.5 M). Add pyridine (0.02 eq, 2 mol%) via a microliter syringe.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Argon) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading, typically 50% wet with water).
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, either by attaching a hydrogen-filled balloon or by connecting to a regulated hydrogen line set to ~1 atm.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Check for the disappearance of starting material and the appearance of both the desired product and the potential dehalogenated byproduct.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The filtrate contains the crude product, which can be purified by standard methods (e.g., crystallization or column chromatography).
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This protocol uses ammonium formate as a hydrogen donor, which is often safer and more selective.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropyrrolopyridine substrate (1.0 eq) and a solvent (typically methanol or ethanol).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (10 mol% loading).
-
Hydrogen Donor: Add ammonium formate (HCOONH₄) in portions (typically 3-5 eq total). The addition can be exothermic.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with the solvent. The ammonium salts can be removed by an aqueous work-up, followed by extraction of the product into an organic solvent. The crude product can then be purified.
Data Summary Table: Conditions to Minimize Dehalogenation
| Parameter | Recommended Condition | Rationale |
| Catalyst System | 10% Pd/C with inhibitor OR PtO₂ | Pd/C is highly active but requires moderation. PtO₂ is inherently less active for hydrogenolysis.[2] |
| Hydrogen Source | H₂ at 1 atm OR Ammonium Formate | Low H₂ concentration on the catalyst surface disfavors the dehalogenation side reaction.[7][13] |
| Temperature | 20 - 25 °C (Room Temperature) | Higher temperatures provide the activation energy needed for C-Cl bond cleavage.[5] |
| Inhibitor/Additive | Pyridine, Et₃N, or Diphenylsulfide | These molecules selectively block the most active catalyst sites responsible for hydrogenolysis.[8][10] |
| Solvent | Neutral, aprotic (e.g., EtOAc, THF) or alcohol (EtOH, MeOH) | Avoid acidic conditions which can promote the side reaction. |
| Agitation | Vigorous stirring | Ensures efficient mass transfer in the three-phase system, allowing the reaction to proceed under milder conditions. |
References
- 1. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 2. reddit.com [reddit.com]
- 3. 214. The role of supports in catalytic hydrogenation. Part II. Activation effects of various metallic oxide carriers on palladium, with relation to the magnetic susceptibility and adsorption capacity of the catalyst, and studies on the sintering of palladium catalysts - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst [organic-chemistry.org]
Validation & Comparative
biological activity of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine vs 4-chloro-1H-pyrrolo[3,2-c]pyridine
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active molecules.[1][2] This guide delves into a comparative analysis of two closely related analogs: the aromatic 4-chloro-1H-pyrrolo[3,2-c]pyridine and its saturated counterpart, 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. While direct comparative biological data for these two specific molecules is sparse in publicly available literature, this document will synthesize known information on the broader class of pyrrolo[3,2-c]pyridines and extrapolate potential differences based on fundamental principles of structure-activity relationships (SAR).
Structural and Physicochemical Distinctions
The primary difference between the two molecules lies in the saturation of the pyrrole ring. This seemingly subtle modification from a planar, aromatic system to a non-planar, saturated ring introduces significant changes in the molecule's three-dimensional structure, electronic properties, and metabolic stability.
Comparative Biological Activity Profile
While specific data for the 2,3-dihydro analog is limited, the biological activities of derivatives of 4-chloro-1H-pyrrolo[3,2-c]pyridine have been explored, primarily in the context of oncology and inflammation.
| Feature | 4-chloro-1H-pyrrolo[3,2-c]pyridine Derivatives | This compound (Hypothesized) |
| Primary Therapeutic Area | Oncology, Anti-inflammatory[3] | Potentially similar, but with altered potency and selectivity. |
| Mechanism of Action | Kinase inhibition (e.g., FMS kinase)[3] | The change in geometry could alter kinase binding modes and selectivity profiles. |
| Reported Activities | Antiproliferative against various cancer cell lines (ovarian, prostate, breast), potent inhibition of tubulin polymerization.[3][4] | Unknown, but the increased conformational flexibility may lead to novel target interactions. |
| Structure-Activity Relationship (SAR) | The aromatic pyrrole ring is often a key structural element for activity. Substitutions on the pyrrole nitrogen and other positions significantly modulate potency.[4] | Saturation of the pyrrole ring would disrupt the planarity, likely impacting interactions with targets that favor flat aromatic systems. The introduction of sp3 centers could allow for new vector orientations for substituents. |
Insights into the Structure-Activity Relationship (SAR)
The planarity of the 1H-pyrrolo[3,2-c]pyridine core is often crucial for its interaction with the ATP-binding pocket of kinases. The aromatic system can participate in π-stacking and other non-covalent interactions with amino acid residues in the target protein.
Conversely, the saturation of the pyrrole ring in this compound introduces a three-dimensional character. This can have several consequences:
-
Loss of Aromaticity: The ability to participate in π-stacking interactions is lost, which could lead to a decrease in affinity for certain targets.
-
Increased Conformational Flexibility: The dihydropyrrole (pyrrolidine) ring can adopt various puckered conformations, which may allow for a better fit into different or novel binding pockets.
-
Changes in Physicochemical Properties: The dihydro- analog is expected to have a lower logP (be more polar) and a higher fraction of sp3 carbons, which can influence solubility, permeability, and metabolic stability.
-
Metabolic Stability: The aromatic pyrrole ring can be susceptible to oxidative metabolism. The saturated analog might exhibit a different metabolic profile.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of these two compounds, a series of in vitro assays would be necessary.
Kinase Inhibition Assay (e.g., FMS Kinase)
This protocol outlines a typical in vitro assay to determine the inhibitory potential of the compounds against a specific kinase.
Objective: To measure the IC50 value of the test compounds against FMS kinase.
Materials:
-
Recombinant human FMS kinase
-
ATP
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol is used to assess the effect of the compounds on the viability of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compounds.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 value from the dose-response curve.
Conclusion
The seemingly minor structural modification of saturating the pyrrole ring in the 4-chloro-pyrrolo[3,2-c]pyridine scaffold can lead to significant changes in biological activity. While derivatives of 4-chloro-1H-pyrrolo[3,2-c]pyridine have shown promise as kinase inhibitors with anticancer and anti-inflammatory properties, the biological potential of this compound remains largely unexplored. The increased three-dimensionality and altered physicochemical properties of the dihydro- analog could result in a different pharmacological profile, potentially with improved selectivity, novel target engagement, or a more favorable pharmacokinetic profile. Rigorous experimental evaluation using the protocols outlined above is essential to elucidate the true biological activity of the dihydro- congener and to understand the impact of pyrrole ring saturation in this important heterocyclic system.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibitory Activity of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Analogs
In the landscape of kinase inhibitor discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, forming the core of several approved and investigational drugs.[1][2] This guide provides a detailed comparison of the kinase inhibitory activity of analogs based on the 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold. We will delve into their structure-activity relationships (SAR), comparative potency against key kinase targets, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor research.
The Pyrrolo[3,2-c]pyridine Scaffold: A Promising Kinase Inhibitor Motif
The pyrrolopyridine bicyclic system represents a versatile scaffold for the development of kinase inhibitors due to its structural similarity to the adenine core of ATP, enabling competitive binding to the kinase ATP-binding site.[2] The specific isomer, pyrrolo[3,2-c]pyridine, has been explored for its potential to yield potent and selective inhibitors of various kinases, particularly those implicated in oncology and inflammatory diseases.
Comparative Analysis of Kinase Inhibitory Potency
Recent studies have highlighted the potential of this compound derivatives as potent kinase inhibitors. A notable investigation focused on a series of these analogs as inhibitors of FMS kinase (CSF-1R), a key driver in various cancers and inflammatory conditions.[3] The following table summarizes the inhibitory activities of key analogs from this series.
| Compound ID | Target Kinase | IC50 (nM) | Notes |
| 1e | FMS | 60 | Potent FMS inhibitor. |
| 1r | FMS | 30 | Most potent analog in the series, 3.2 times more potent than the lead compound KIST101029.[3] |
| KIST101029 (Lead Compound) | FMS | 96 | Reference compound for the study.[3] |
Key Structure-Activity Relationship (SAR) Insights:
The superior potency of compound 1r (IC50 = 30 nM) over the lead compound and other analogs can be attributed to several structural features. Compound 1r incorporates a primary amino group, a meta-disubstituted central phenyl ring, an amide linker, and a 4'-morpholino-3'-(trifluoromethyl)phenyl terminal ring.[3] The morpholino group enhances aqueous solubility, while the trifluoromethylphenyl moiety likely engages in favorable interactions within the kinase's active site.[3]
Selectivity Profiling of a Lead Analog
To be a viable therapeutic candidate, a kinase inhibitor must exhibit a degree of selectivity to minimize off-target effects. Compound 1r was profiled against a panel of 40 kinases to assess its selectivity. At a concentration of 1 µM, it demonstrated 81% inhibition of FMS kinase.[3] Its inhibitory activity against other kinases, such as FLT3 (D835Y) and c-MET, was significantly lower at 42% and 40%, respectively, suggesting that its IC50 values for these kinases are in the micromolar range.[3] This indicates that compound 1r is over 33 times more selective for FMS kinase compared to other kinases in the panel.[3]
Broader Biological Activity of Pyrrolo[3,2-c]pyridine Derivatives
Beyond FMS kinase inhibition, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated other significant biological activities. A series of these compounds were identified as potent colchicine-binding site inhibitors with excellent anticancer activities against various cancer cell lines, including cervical, gastric, and breast cancer.[4][5] For instance, compound 10t from this series exhibited IC50 values ranging from 0.12 to 0.21 µM against these cell lines.[4][5] This highlights the versatility of the pyrrolo[3,2-c]pyridine core in targeting different classes of proteins involved in cancer progression.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
The following provides a detailed, step-by-step methodology for a representative TR-FRET-based kinase inhibition assay, a common and robust method for quantifying inhibitor potency.
Principle: This assay measures the inhibition of kinase activity by quantifying the amount of phosphorylated substrate. A europium-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor® 647-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
Materials:
-
Kinase (e.g., FMS)
-
Test compounds (this compound analogs)
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Staurosporine (positive control inhibitor)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Stop buffer (e.g., 10 mM EDTA in kinase assay buffer)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for control wells). b. Add 5 µL of a solution containing the kinase and the biotinylated substrate peptide in kinase assay buffer. c. Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction by adding 5 µL of stop buffer containing the europium-labeled antibody and SA-APC. b. Incubate the plate at room temperature for 60 minutes to allow for antibody-substrate binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Emergence of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: A Next-Generation Kinase Inhibitor Scaffold
A Comparative Guide to its Validation and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced selectivity, potency, and favorable pharmacokinetic profiles is relentless. Among the privileged heterocyclic structures, the pyrrolopyridine core has garnered significant attention, serving as the foundation for numerous approved and investigational drugs, particularly in oncology.[1][2] This guide provides an in-depth validation of a promising, yet underexplored member of this family: 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine . Through a comparative analysis with established pyrrolopyridine-based kinase inhibitors, we will delve into the experimental data that substantiates its potential as a valuable scaffold for the development of next-generation targeted therapies.
The strategic placement of a chlorine atom at the 4-position of the pyrrolo[3,2-c]pyridine core is hypothesized to provide a crucial handle for synthetic elaboration, allowing for the introduction of various side chains to modulate target specificity and potency. The dihydro-pyrrolo moiety offers a three-dimensional structure that can potentially enhance binding affinity and selectivity compared to its planar aromatic counterparts. This guide will explore the validation of this scaffold through the lens of its potential as a kinase inhibitor, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3]
The Kinase Inhibitor Landscape: Where Does this compound Fit?
Kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrrolopyridine scaffold, due to its structural resemblance to the adenine core of ATP, is an excellent starting point for the design of ATP-competitive kinase inhibitors.[1]
Several pyrrolopyridine-based drugs have already made a significant impact in the clinic. For instance, vemurafenib, a pyrrolo[3,2-c]pyridine derivative, is a potent BRAF inhibitor used in the treatment of melanoma.[1][2] This precedent underscores the therapeutic potential embedded within this heterocyclic system. Our focus, this compound, represents a strategic evolution of this core, aiming to exploit the unique electronic and steric properties conferred by the chloro- and dihydro-substitutions.
To objectively assess the promise of this novel scaffold, we will compare its projected performance with that of well-characterized pyrrolopyridine derivatives targeting key kinases implicated in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) .
Comparative Analysis: Potency and Selectivity
While direct experimental data for the unsubstituted this compound is not yet publicly available, we can infer its potential by examining the performance of closely related, substituted derivatives. The following tables summarize the inhibitory activities of various pyrrolopyridine-based compounds against VEGFR-2 and p38 MAPK, providing a benchmark for the anticipated potency of our scaffold of interest.
Table 1: Comparative Inhibitory Activity of Pyrrolopyridine Derivatives against VEGFR-2
| Compound/Scaffold | Derivative Structure | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivative | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k) | 40 | [5] |
| Pyrrolo[2,3-d]pyrimidine Derivative | Compound 57 (biaryl urea moiety) | 11.9 | [6] |
| Pyrrolopyrimidine Analog | CNP0279613 | Comparable to Ramucirumab | [7] |
| Pyridine Derivative | Compound 10 | 120 | [8] |
| Pyrrolopyridine-Pyridone Derivative | Compound 2 | 27 | [9] |
Table 2: Comparative Inhibitory Activity of Pyrrolopyridine and Other Heterocyclic Derivatives against p38 MAPK
| Compound/Scaffold | Derivative Structure | IC50 (nM) | Reference |
| Pyridinylimidazole | SB 202190 | 50 (p38α), 100 (p38β2) | [10] |
| Diaryl Urea | Doramapimod (BIRB 796) | 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ) | [10] |
| Flavone-Resveratrol Hybrid | Compound 5z | Reverse docking suggested p38-α MAPK as the molecular target | [11] |
The data presented in these tables clearly demonstrate that the pyrrolopyridine scaffold is a versatile platform for the development of potent kinase inhibitors with IC50 values in the nanomolar range. The strategic introduction of various substituents allows for the fine-tuning of activity and selectivity. It is therefore highly probable that derivatives of this compound can achieve similar, if not superior, inhibitory profiles.
Experimental Validation Workflow: A Step-by-Step Guide
The validation of a new drug scaffold is a multi-step process that involves a combination of in silico, in vitro, and in vivo studies. The following section outlines a comprehensive experimental workflow for the validation of this compound as a kinase inhibitor scaffold.
In Silico Profiling: Predicting Drug-like Properties
Before embarking on extensive and costly experimental work, it is prudent to perform in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological (Tox) properties of the scaffold and its designed derivatives.[12][13][14][15] This initial screen helps to identify potential liabilities early in the drug discovery process.
Experimental Protocol: In Silico ADME/Tox Prediction
-
Structure Preparation: Generate the 3D structure of this compound and a library of its virtual derivatives.
-
Property Calculation: Utilize computational tools such as SwissADME, preADMET, or other similar software to calculate key physicochemical and pharmacokinetic properties.
-
Analysis of Key Parameters:
-
Lipophilicity (LogP): An indicator of a compound's ability to cross cell membranes.
-
Water Solubility (LogS): Crucial for absorption and formulation.
-
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.
-
Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
-
Drug-likeness: Evaluates the compound's adherence to established rules for oral bioavailability (e.g., Lipinski's Rule of Five).
-
Toxicity Prediction: Assesses potential for mutagenicity, carcinogenicity, and other toxic effects.
-
Chemical Synthesis
In Vitro Kinase Inhibition Assays
The primary experimental validation of a kinase inhibitor scaffold involves determining its potency against the target kinase(s). This is typically achieved through in vitro kinase inhibition assays.
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure: a. Prepare a serial dilution of the test compounds. b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate peptide, and the test compounds. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Assays: Assessing Cellular Efficacy
Demonstrating potent inhibition in a biochemical assay is a crucial first step, but it is equally important to show that the compound can inhibit the target kinase within a cellular context and exert a biological effect. Cell-based proliferation assays are commonly used for this purpose.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Culture a relevant cancer cell line (e.g., HUVEC for anti-angiogenesis studies, or a cancer cell line known to be dependent on VEGFR-2 or p38 MAPK signaling) in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the GI50 value (the concentration required to inhibit cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold represents a compelling new avenue in the pursuit of novel kinase inhibitors. Its structural features, combined with the proven track record of the broader pyrrolopyridine family, provide a strong rationale for its further investigation. The comparative analysis with existing pyrrolopyridine-based inhibitors targeting VEGFR-2 and p38 MAPK suggests that derivatives of this new scaffold have the potential to exhibit potent and selective inhibitory activity.
The experimental validation workflow outlined in this guide provides a clear and robust framework for researchers to systematically evaluate the therapeutic potential of this promising scaffold. Future work should focus on the development of an efficient synthetic route to this compound and the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. Through a combination of rational design, rigorous experimental validation, and a commitment to scientific integrity, the full potential of this novel scaffold can be unlocked, paving the way for the development of new and improved targeted therapies for a range of human diseases.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Repurposing mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrids: Discovery of novel p38-α MAPK inhibitors as potent interceptors of macrophage-dependent production of proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. journalofchemistry.org [journalofchemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Based Inhibitors
In the intricate landscape of kinase-targeted therapies, achieving a precise strike against the intended molecular target while avoiding collateral damage to off-target kinases is the paramount objective. This delicate balance defines the therapeutic window of a kinase inhibitor. The 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors. However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in engineering absolute selectivity. This guide provides an in-depth comparative analysis of the cross-reactivity profile of inhibitors based on this scaffold, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies used to assess selectivity, present comparative data with other kinase inhibitors, and discuss the implications of these findings for drug discovery and development.
The Imperative of Selectivity Profiling
Case Study: A FMS Kinase Inhibitor with a Pyrrolo[3,2-c]pyridine Core
To illustrate the cross-reactivity profile of the this compound scaffold, we will examine a potent inhibitor of the FMS kinase (CSF-1R), a key player in the proliferation and survival of monocytes and macrophages.[7] Dysregulation of FMS kinase is implicated in various cancers and inflammatory disorders.[7] In a study investigating a series of pyrrolo[3,2-c]pyridine derivatives, compound 1r emerged as a highly potent FMS inhibitor with an IC50 of 30 nM.[7]
Crucially, the selectivity of compound 1r was assessed against a panel of 40 other kinases, where it demonstrated a high degree of selectivity for FMS kinase.[7] This selectivity is a desirable characteristic, suggesting a potentially wider therapeutic window and reduced off-target toxicities.
Comparative Cross-Reactivity Analysis
To contextualize the selectivity of the pyrrolo[3,2-c]pyridine-based inhibitor 1r , it is instructive to compare its profile with other well-characterized kinase inhibitors, including those with a related pyrrolopyrimidine scaffold and established multi-targeted drugs.
| Inhibitor | Primary Target(s) | Scaffold | Selectivity Profile Highlights | Reference |
| Compound 1r | FMS (CSF-1R) | Pyrrolo[3,2-c]pyridine | Highly selective for FMS over a panel of 40 kinases. | [7] |
| Pralsetinib (BLU-667) | RET | Pyrrolo[2,3-d]pyrimidine | Highly selective for RET kinase.[8] | [8] |
| Selpercatinib (LOXO-292) | RET | Pyrrolo[2,3-d]pyrimidine | Highly selective for RET kinase.[8] | [8] |
| Sunitinib | VEGFR, PDGFR, KIT, FLT3 | Pyrrole | Multi-targeted inhibitor with a broad spectrum of activity against various receptor tyrosine kinases.[9] | [9] |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT | - | Spectrum-selective inhibitor, often used as a tool compound for both SRC and Abl inhibition.[6][9] | [6][9] |
This comparison highlights the diverse selectivity profiles that can be achieved from different chemical scaffolds. While some inhibitors like Pralsetinib and Selpercatinib are designed for high selectivity, others like Sunitinib are intentionally multi-targeted to inhibit several disease-relevant kinases simultaneously.[8][9] The pyrrolo[3,2-c]pyridine scaffold, as exemplified by compound 1r , demonstrates the potential for developing highly selective inhibitors.
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
A thorough evaluation of an inhibitor's cross-reactivity profile necessitates the use of robust and comprehensive experimental techniques. The two most widely adopted methods are Kinome Scanning and the Cellular Thermal Shift Assay (CETSA).
Kinome Scanning
Kinome scanning platforms offer a high-throughput approach to profile the interaction of a compound against a large panel of kinases.[10][11] One of the leading technologies is KINOMEscan®, which utilizes a competition binding assay.[12][13]
Experimental Workflow: KINOMEscan®
The principle of this assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is then quantified, typically using quantitative PCR (qPCR) for a DNA-tagged kinase.[12]
Caption: KINOMEscan® Experimental Workflow.
Step-by-Step Protocol for Kinome Scanning (Conceptual):
-
Preparation of Reagents: A panel of DNA-tagged kinases is prepared. An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test inhibitor is incubated with the kinase and the immobilized ligand in a multi-well plate format.
-
Washing: Unbound components are washed away, leaving only the kinase that is bound to the immobilized ligand.
-
Quantification: The amount of kinase remaining on the solid support is quantified by qPCR, which measures the amount of DNA tag.
-
Data Analysis: The results are compared to a control (without the inhibitor) to determine the percentage of inhibition. By testing a range of inhibitor concentrations, a dissociation constant (Kd) can be calculated, providing a quantitative measure of the binding affinity.[12]
The causality behind this experimental design lies in its ability to directly measure the binding affinity of an inhibitor to a large number of kinases in a standardized and high-throughput manner. This provides a comprehensive snapshot of the inhibitor's behavior across the kinome.
Cellular Thermal Shift Assay (CETSA)
While in vitro methods like kinome scanning are invaluable, they do not always reflect the behavior of a compound within the complex environment of a living cell.[14] The Cellular Thermal Shift Assay (CETSA) addresses this by measuring target engagement in a cellular context.[14][15][16] The principle of CETSA is that the binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability.[16][17][18]
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Step-by-Step Protocol for CETSA:
-
Cell Culture and Treatment: Intact cells are cultured and treated with the test inhibitor or a vehicle control (e.g., DMSO) for a defined period.[15]
-
Heating: The cell suspension is aliquoted and heated to a range of different temperatures.[17]
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to separate the soluble proteins (supernatant) from the denatured and aggregated proteins (pellet).[14]
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting, mass spectrometry, or proximity extension assays.[17][18]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[14][18]
The trustworthiness of CETSA lies in its ability to provide direct evidence of target engagement within a physiological setting, which is a critical validation step in drug development.[16]
Implications for Drug Development
A comprehensive cross-reactivity profile, generated through techniques like kinome scanning and validated in a cellular context with CETSA, is indispensable for the rational design and development of kinase inhibitors.
-
Informing Structure-Activity Relationships (SAR): Understanding which off-targets are hit by a lead compound can guide medicinal chemistry efforts to design more selective analogs. For instance, if a pyrrolo[3,2-c]pyridine-based inhibitor shows undesired activity against a particular kinase, modifications to the scaffold can be made to reduce this interaction while maintaining potency against the primary target.
-
Predicting Potential Toxicities: Early identification of off-target interactions can help predict potential adverse effects in vivo. For example, inhibition of kinases like KDR (VEGFR2) has been associated with dose-limiting toxicities in some multi-kinase inhibitors.[8]
-
Polypharmacology and Drug Repurposing: In some cases, off-target effects can be therapeutically beneficial. A well-defined cross-reactivity profile might reveal that an inhibitor modulates multiple pathways involved in a disease, a concept known as polypharmacology. This can also open avenues for drug repurposing.
-
Selection of Tool Compounds: For basic research, having highly selective tool compounds is crucial to dissect the roles of specific kinases in cellular signaling.[6] A thorough cross-reactivity profile ensures that the observed biological effects are indeed due to the inhibition of the intended target.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by the FMS kinase inhibitor 1r , high selectivity can be achieved with this chemical framework. However, a deep understanding of the cross-reactivity profile is non-negotiable for advancing any kinase inhibitor through the drug development pipeline. By employing a combination of in vitro kinome-wide screening and in-cell target engagement assays, researchers can gain the necessary insights to optimize lead compounds, mitigate risks, and ultimately develop safer and more effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bioisosteric Replacement Strategies for the 4-Chloro-Azaindoline Moiety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. The 4-chloro-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it a valuable starting point for inhibitor design.[3][4] However, the journey from a promising hit to a clinical candidate often necessitates fine-tuning of its physicochemical and pharmacokinetic properties. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity while favorably altering other properties, is a cornerstone of this optimization process.[5]
This guide provides an in-depth comparison of bioisosteric replacement strategies for the 4-chloro-azaindoline moiety, offering experimental data and protocols to inform rational drug design. We will explore the nuances of replacing the chloro substituent, as well as the entire heterocyclic core, to enhance potency, selectivity, metabolic stability, and other critical drug-like properties.
The Significance of the 4-Chloro-Azaindoline Scaffold
The 4-azaindole core, a bioisostere of indole, offers distinct advantages in drug design. The introduction of a nitrogen atom into the indole ring system can modulate the molecule's pKa, polarity, and metabolic stability.[1][6] Specifically, the 4-chloro substituent on the azaindole ring plays a crucial role in many kinase inhibitors by occupying a specific hydrophobic pocket within the ATP-binding site and can contribute to the overall binding affinity. However, the presence of a chlorine atom can also introduce liabilities, such as potential for metabolic activation leading to reactive metabolites or off-target toxicity.[7] This necessitates the exploration of bioisosteric replacements to mitigate these risks while preserving or enhancing the desired biological activity.
Bioisosteric Replacement of the 4-Chloro Substituent
A primary strategy in optimizing the 4-chloro-azaindoline moiety is the replacement of the chlorine atom with other functional groups. This approach aims to modulate the electronic and steric properties of the substituent at the 4-position to improve target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Halogen Bioisosteres: Fluorine vs. Chlorine
A common and often initial bioisosteric switch to consider is the replacement of chlorine with fluorine. While both are halogens, their distinct properties can lead to significant differences in the resulting compound's profile.
| Property | Chlorine | Fluorine | Rationale for Replacement |
| Size (van der Waals radius) | 1.75 Å | 1.47 Å | Fluorine's smaller size can lead to a better fit in sterically constrained binding pockets and may reduce non-specific binding. |
| Electronegativity | 3.16 | 3.98 | Fluorine's higher electronegativity can alter the electronic properties of the aromatic ring, potentially influencing pKa and hydrogen bonding capabilities of the azaindole core. |
| Lipophilicity (Hansch-Leo π parameter) | +0.71 | +0.14 | Replacing chlorine with fluorine generally reduces lipophilicity, which can lead to improved aqueous solubility and potentially lower plasma protein binding.[8] |
| Metabolic Stability | Can be a site of oxidative metabolism | C-F bond is highly stable to metabolic cleavage | Replacement with fluorine can block a potential site of metabolism, leading to improved metabolic stability and a longer half-life. |
Experimental Data Summary: Comparison of Chloro vs. Fluoro Analogs
While direct comparative data for 4-substituted azaindolines is limited in publicly available literature, a comprehensive analysis of matched molecular pairs across numerous drug discovery programs provides valuable insights into the general effects of this bioisosteric switch.
| Parameter | General Trend (Chloro vs. Fluoro) |
| Binding Affinity | Often comparable, but context-dependent. In some cases, the larger, more polarizable chlorine atom can form favorable halogen bonds, leading to higher affinity. |
| Aqueous Solubility | Fluorinated analogs generally exhibit higher aqueous solubility. |
| Lipophilicity (LogD) | Chlorinated analogs are consistently more lipophilic. |
| Metabolic Clearance | Fluorinated analogs often show lower metabolic clearance due to the strength of the C-F bond. |
| Toxicity | Chlorinated compounds may have a slightly higher propensity for toxicity. |
Non-Halogen Bioisosteres for the Chloro Group
Beyond halogens, other small functional groups can serve as effective bioisosteres for the chloro substituent. The choice of replacement depends on the specific interactions of the chloro group in the binding pocket and the desired physicochemical modifications.
| Bioisostere | Key Properties and Rationale |
| Methyl (CH₃) | Similar in size to chlorine, it maintains occupancy of the hydrophobic pocket but lacks the electronic effects of a halogen. It can be a site for metabolism (hydroxylation). |
| Trifluoromethyl (CF₃) | A strong electron-withdrawing group that is metabolically stable. It is significantly more lipophilic than chlorine and can alter the pKa of the azaindole nitrogen. |
| Cyano (CN) | A linear, polar group that can act as a hydrogen bond acceptor. It is electron-withdrawing and can improve metabolic stability. |
| Methoxy (OCH₃) | Can act as a hydrogen bond acceptor and is a weak electron-donating group. It can be a site of O-demethylation. |
Bioisosteric Replacement of the Entire 4-Chloro-Azaindoline Scaffold
In some cases, optimization may require a more drastic change than simply modifying a substituent. Replacing the entire 4-chloro-azaindoline core with another heterocyclic system, a strategy known as "scaffold hopping," can lead to significant improvements in properties and provide access to novel intellectual property.[9] The key is to select a scaffold that maintains the crucial pharmacophoric elements for biological activity.
Diagram of Bioisosteric Scaffold Hopping
Caption: Bioisosteric replacement strategies for the 4-chloro-azaindoline scaffold.
Comparative Analysis of Potential Scaffold Replacements
| Scaffold | Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| Indazole | Mimics the hydrogen bond donor and acceptor pattern of the azaindole core. The position of the nitrogen atoms can be varied to fine-tune binding interactions. | Can improve metabolic stability and modulate pKa. | May alter the vector for substituents, impacting binding. |
| Benzimidazole | Offers a similar bicyclic aromatic structure with a hydrogen bond donor and acceptor. | Generally metabolically stable and can offer different substitution patterns. | Can have different electronic properties compared to azaindole. |
| Pyrrolopyrimidine | Retains a pyrrole ring fused to a pyrimidine, which is a common feature in kinase inhibitors. | The two nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region. | May have different solubility and permeability profiles. |
| Thienopyridine | The replacement of the pyrrole nitrogen with a sulfur atom in a thiophene ring can alter the electronic properties and lipophilicity of the scaffold. | Can improve metabolic stability by removing a potential site of N-oxidation. | The change in electronics may negatively impact binding affinity. |
Experimental Protocols
To facilitate the exploration of these bioisosteric replacements, the following are detailed protocols for the synthesis of a generic 4-substituted azaindole and a standard in vitro kinase inhibition assay.
Synthesis of 4-Substituted-7-Azaindole via Buchwald-Hartwig Coupling
This protocol describes a general method for the synthesis of 4-amino-substituted-7-azaindoles from 4-chloro-7-azaindole.[6]
Diagram of Synthetic Workflow
Caption: General workflow for Buchwald-Hartwig amination of 4-chloro-7-azaindole.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vial, combine 4-chloro-7-azaindole (1 equivalent), potassium carbonate (3 equivalents), and the desired amine (3 equivalents) in tert-butanol (0.5 M).
-
Degassing: Seal the vial and degas the mixture by bubbling nitrogen through the solution for 2 minutes.
-
Catalyst Addition: To the degassed mixture, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equivalents).
-
Second Degassing and Heating: Reseal the vial, degas for another 2 minutes, and then heat the reaction mixture to 100 °C overnight with stirring.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an appropriate solvent such as ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-7-azaindole.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.[4]
Diagram of Kinase Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.
-
Reaction Mixture Preparation: In the wells of a 384-well plate, add the kinase enzyme, a suitable kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), and the diluted test compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific kinase substrate (peptide or protein).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. The detection method will vary depending on the assay format (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
The 4-chloro-azaindoline moiety is a valuable scaffold in drug discovery, but its optimization is often necessary to achieve a desirable clinical profile. Bioisosteric replacement offers a powerful toolkit for medicinal chemists to rationally design improved analogs. By carefully considering the physicochemical and pharmacological implications of replacing the 4-chloro substituent or the entire azaindole core, researchers can navigate the complex landscape of lead optimization to develop safer and more effective therapeutics. The experimental protocols provided in this guide serve as a starting point for the synthesis and evaluation of novel bioisosteres, enabling a data-driven approach to drug design.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Halogenated vs. Non-Halogenated Azaindolines
For Researchers, Scientists, and Drug Development Professionals
The azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in numerous approved drugs.[1] Its bioisosteric relationship to the natural indole nucleus allows it to interact with a wide range of biological targets, particularly protein kinases, by mimicking the ATP binding motif.[2][3] The strategic introduction of halogen atoms to this scaffold is a key tactic used by medicinal chemists to modulate a compound's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD). This guide will explore the causal relationships behind these changes and provide the experimental framework to evaluate them.
The Azaindoline Scaffold: Core Properties and SAR Hotspots
Azaindolines, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds. The presence and position of the nitrogen atom in the six-membered ring distinguish the four isomers (4-, 5-, 6-, and 7-azaindole), each conferring distinct physicochemical properties like lipophilicity (LogP) and polar surface area (tPSA).[1] These differences are crucial as they influence solubility, permeability, and target engagement.
The SAR of azaindolines is often focused on substitutions at specific positions to optimize interactions with a biological target.[4] For kinase inhibitors, the azaindole core frequently serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.[2] Substituents on the scaffold are then explored to secure additional binding interactions, enhance selectivity, and improve drug-like properties.
Comparative Analysis: Halogenated vs. Non-Halogenated Azaindolines
Halogenation is a powerful tool in drug design, with a significant number of FDA-approved drugs containing at least one halogen atom.[5][6][7] The choice of halogen (F, Cl, Br, I) is critical, as each imparts a unique set of properties.
Impact on Physicochemical Properties
The introduction of halogens systematically alters a molecule's electronic and steric profile.
-
Lipophilicity: Halogenation generally increases lipophilicity, a key parameter affecting cell permeability and plasma protein binding. The effect size increases with the size of the halogen (F < Cl < Br < I). This modulation is a delicate balance; while increased lipophilicity can improve membrane traversal, it can also lead to lower solubility and increased metabolic clearance.
-
Electronic Effects: The high electronegativity of halogens, particularly fluorine, can lower the pKa of nearby basic centers. This can be strategically employed to reduce the basicity of a nitrogen atom, minimizing off-target effects at aminergic G-protein coupled receptors (GPCRs) and reducing potential phospholipidosis.
-
Conformation: Halogens can induce specific conformational preferences through steric interactions or by forming intramolecular hydrogen bonds, which can pre-organize the molecule into a bioactive conformation for optimal target binding.
Modulation of Pharmacodynamics (PD)
The primary goal of halogenation in SAR studies is often to enhance target affinity and selectivity.
-
Binding Affinity: Halogens can form favorable interactions within a protein binding pocket. These include van der Waals interactions, dipole-dipole interactions, and, notably, halogen bonds . A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site (e.g., a carbonyl oxygen or an aromatic ring) on the protein. This can significantly increase binding affinity.
-
Selectivity: Strategic placement of a bulky halogen like chlorine or bromine can create steric hindrance that prevents binding to off-target proteins with smaller binding pockets, thereby improving the compound's selectivity profile.
Influence on Pharmacokinetics (PK)
Improving the metabolic stability and overall exposure of a drug candidate is a frequent driver for halogenation.
-
Metabolic Stability: Fluorine is often introduced to block sites of oxidative metabolism. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s. Replacing a metabolically labile hydrogen atom with fluorine can dramatically increase a compound's half-life and oral bioavailability. For instance, introducing a fluorine atom to improve metabolic stability is a common strategy in drug development.[3]
-
Permeability and Efflux: While increased lipophilicity from halogenation can improve passive diffusion across membranes, it can also increase recognition by efflux transporters like P-glycoprotein (P-gp), potentially reducing net cellular uptake and brain penetration.
The following table summarizes the comparative effects of a hypothetical azaindoline parent compound versus its halogenated analogs.
| Compound | Halogen (at Position X) | Target IC50 (nM) | cLogP | Microsomal Half-life (t½, min) |
| Parent-AZA | H | 50 | 2.5 | 15 |
| Fluoro-AZA | F | 25 | 2.8 | 60 |
| Chloro-AZA | Cl | 10 | 3.2 | 45 |
| Bromo-AZA | Br | 12 | 3.4 | 40 |
This data is illustrative and intended for comparative purposes.
Experimental Protocols for SAR Elucidation
A robust SAR campaign requires rigorous and reproducible experimental protocols. Below are foundational methods for the synthesis and evaluation of halogenated azaindolines.
Workflow for Azaindoline SAR Investigation
The following diagram outlines a typical workflow for investigating the structure-activity relationship of a new series of azaindoline derivatives.
Caption: A typical iterative workflow for azaindoline SAR studies.
Protocol 1: Synthesis of a Halogenated Azaindoline Derivative
This protocol provides a general method for the N-alkylation and subsequent halogenation of an azaindole core, a common sequence in elaborating these scaffolds.[8]
Objective: To synthesize a C3-brominated N-alkyl-7-azaindole.
Materials:
-
7-Azaindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) and sodium bicarbonate (NaHCO3)
-
Brine, Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
N-Alkylation: a. To a solution of 7-azaindole (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add NaH (1.1 eq) portion-wise. b. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases. c. Add the alkyl halide (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor reaction completion by TLC or LC-MS. f. Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl. g. Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel chromatography to yield the N-alkylated 7-azaindole.
-
C3-Bromination: a. Dissolve the N-alkylated 7-azaindole (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. b. Cool the solution to 0 °C. c. Add NBS (1.05 eq) portion-wise, protecting the reaction from light. d. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2-4 hours. e. Monitor reaction completion by TLC or LC-MS. f. Quench the reaction with saturated aqueous NaHCO3. g. Separate the organic layer, wash with brine, dry over Na2SO4, filter, and concentrate. h. Purify the crude product by silica gel chromatography to obtain the final C3-brominated compound.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a standard method to determine the potency (IC50) of a compound against a target protein kinase.[8]
Objective: To measure the concentration of an azaindoline inhibitor required to inhibit 50% of the activity of a target kinase.
Materials:
-
Recombinant purified target kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
Test compounds (azaindoline derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
White, opaque 96- or 384-well plates
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 mM stock.
-
Reaction Setup: a. Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of the assay plate. b. Add 5 µL of a solution containing the kinase and peptide substrate in kinase assay buffer to each well. c. Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: a. Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the Km concentration for the specific kinase) to each well. b. Incubate the plate at 30°C for 60 minutes.
-
Detection: a. Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent). b. Incubate for the required time to allow the luminescent signal to develop.
-
Data Analysis: a. Measure the luminescence using a plate reader. b. Normalize the data using controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Outlook
The strategic halogenation of the azaindoline scaffold is an indispensable tool in modern drug discovery. It provides a rational and often predictable means to fine-tune the critical properties that govern a molecule's success as a therapeutic agent. While non-halogenated azaindolines provide a foundational level of activity, their halogenated counterparts often exhibit superior potency, selectivity, and pharmacokinetic profiles. The choice of which halogen to use, and where to place it, is a nuanced decision guided by empirical SAR data, structural biology insights, and a deep understanding of the interplay between physicochemical properties and in vivo behavior. Future advancements in computational chemistry and novel synthetic methodologies for precise halogenation will continue to refine this powerful strategy, enabling the development of next-generation therapeutics.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | MDPI [mdpi.com]
- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vivo Efficacy of Pyrrolo[3,2-c]pyridine Derivatives: A Comparative Guide for Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold, with a primary focus on their potential as anti-cancer agents. While in vivo data for a broad range of these compounds remains nascent, this document synthesizes the available preclinical evidence, highlighting key derivatives that have demonstrated promising anti-tumor activity. We will delve into the mechanistic underpinnings of their action, compare their performance against established treatments, and provide detailed experimental protocols to support further research and development in this area.
Introduction to the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core, an isomer of azaindole, has emerged as a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding pocket of various protein kinases, making it an attractive starting point for the development of targeted therapies.[1] The versatility of this heterocyclic system allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on derivatives that have progressed to in vivo evaluation, providing a critical assessment of their therapeutic potential.
Comparative In Vivo Efficacy of a Lead Pyrrolo-Pyridine Benzamide Derivative
A notable advancement in the exploration of the pyrrolo[3,2-c]pyridine scaffold is the development of a novel pyrrolo-pyridine benzamide derivative with demonstrated in vivo anti-tumor efficacy.[2] This compound has shown significant potential as an inhibitor of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.
In Vivo Antitumor Activity in a Lung Carcinoma Model
In a preclinical study, the efficacy of a lead pyrrolo-pyridine benzamide derivative was assessed in a BALB/c nude mouse allograft model of lung carcinoma.[2] The compound exhibited superior tumor growth inhibition (TGI) compared to cabozantinib, a known multi-kinase inhibitor that targets c-Met among other kinases.
| Compound | Dose | Tumor Growth Inhibition (TGI) | Reference |
| Pyrrolo-pyridine benzamide derivative | 20 mg/kg | 64.5% | [2] |
| Cabozantinib | 20 mg/kg | 47.9% | [2] |
Table 1: Comparative In Vivo Efficacy in a Lung Carcinoma Allograft Model [2]
These results underscore the potential of this pyrrolo[3,2-c]pyridine derivative as a potent anti-cancer agent. Importantly, the study reported no significant changes in body weight or signs of toxicity in the heart, liver, or kidney tissues during the 18-day treatment period, suggesting a favorable preliminary safety profile.[2]
Mechanistic Insights: Targeting the c-Met Signaling Pathway
The anti-tumor activity of the lead pyrrolo-pyridine benzamide derivative is attributed to its potent inhibition of c-Met kinase.[2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and migration. Dysregulation of this pathway is a known driver of tumorigenesis and metastasis in various cancers.
Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition. This diagram illustrates the activation of the c-Met receptor by its ligand HGF, leading to the activation of downstream signaling cascades that promote cancer cell proliferation and migration. The pyrrolo-pyridine benzamide derivative acts as an inhibitor of the c-Met receptor, thereby blocking these oncogenic signals.
In Vitro Activity of Other Pyrrolo[3,2-c]pyridine Derivatives
While in vivo data is limited, in vitro studies have revealed the broader potential of the pyrrolo[3,2-c]pyridine scaffold against other kinase targets and as microtubule-targeting agents.
FMS Kinase Inhibition
A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase (CSF-1R), a key player in the proliferation and survival of monocytes and macrophages and a target in inflammatory diseases and cancer.[3][4] The most potent compounds, 1e and 1r , demonstrated IC50 values of 60 nM and 30 nM, respectively.[3] Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029.[3]
| Compound | FMS Kinase IC50 (nM) | Reference |
| 1e | 60 | [3] |
| 1r | 30 | [3] |
| KIST101029 (Lead Compound) | 96 | [3] |
Table 2: In Vitro FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [3]
Furthermore, compound 1r exhibited selectivity for FMS kinase when tested against a panel of 40 kinases and showed potent anti-proliferative activity against various cancer cell lines.[3]
Colchicine-Binding Site Inhibition
In a different approach, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization by binding to the colchicine-binding site.[5][6][7] The most active compound, 10t , displayed potent in vitro anti-proliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM.[5][7] This compound was shown to disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[5][7]
Experimental Protocols
To facilitate further research, this section provides a detailed methodology for a key in vivo efficacy study.
In Vivo Tumor Xenograft Model
This protocol outlines the general steps for evaluating the anti-tumor efficacy of a test compound in a murine xenograft model.
Figure 2: Workflow for a Xenograft Efficacy Study. This diagram outlines the key steps involved in conducting an in vivo xenograft study to evaluate the anti-tumor efficacy of a test compound.
Step-by-Step Methodology:
-
Cell Culture: The selected human cancer cell line (e.g., A549 for lung cancer) is cultured in appropriate media and conditions until a sufficient number of cells are obtained.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound, a vehicle control, and a positive control (e.g., cabozantinib) are administered to their respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold holds considerable promise for the development of novel targeted therapies, particularly in oncology. The in vivo data for the c-Met inhibiting pyrrolo-pyridine benzamide derivative demonstrates a clear path forward for this chemical class. Future research should focus on:
-
Expanding In Vivo Studies: Evaluating the efficacy of other promising pyrrolo[3,2-c]pyridine derivatives, such as the FMS kinase and tubulin inhibitors, in relevant in vivo models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Conducting detailed PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds and to establish a clear relationship between drug exposure and therapeutic effect.
-
Structure-Activity Relationship (SAR) and Lead Optimization: Systematically modifying the pyrrolo[3,2-c]pyridine scaffold to improve potency, selectivity, and drug-like properties.
-
Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold for the treatment of other diseases, such as inflammatory disorders, where relevant kinase targets are implicated.
By pursuing these research avenues, the full therapeutic potential of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives can be unlocked, paving the way for the development of new and effective medicines.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselectivity in Action: A Comparative Analysis of 4-Azaindoline Enantiomers as HPK1 Kinase Inhibitors
In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The spatial arrangement of atoms can dramatically influence a compound's interaction with its biological target, leading to significant differences in efficacy, selectivity, and safety between stereoisomers. This guide provides an in-depth comparison of the binding affinities of the enantiomers of a novel spiro-azaindoline-based inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation and a promising target for cancer immunotherapy.[1] Through a detailed examination of experimental data and methodologies, we will illustrate the profound impact of stereochemistry on kinase inhibition.
The Critical Role of Stereoisomerism in Kinase Inhibition
Protein kinases, a family of enzymes that catalyze the phosphorylation of proteins, possess highly intricate three-dimensional ATP-binding sites. The specific geometry and chirality of these sites dictate that they will interact differently with the stereoisomers of a chiral inhibitor. One enantiomer may bind with high affinity, leading to potent inhibition, while the other may exhibit significantly weaker binding or even be inactive. This stereoselectivity arises from the differential interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, between the chiral ligand and the amino acid residues of the kinase's active site. Understanding and harnessing these stereochemical nuances is paramount for the design of potent and selective kinase inhibitors.
Comparative Binding Affinity of Spiro-azaindoline Enantiomers against HPK1
Recent work by Chan et al. in the discovery of novel HPK1 inhibitors led to the development of a promising spiro-azaindoline scaffold.[1] A racemic mixture of one such inhibitor was synthesized and subsequently separated into its constituent enantiomers, designated as compound 25 and compound 26 , to evaluate their individual biological activities.
The binding affinity of each enantiomer for the HPK1 kinase domain was determined using a LanthaScreen® Eu Kinase Binding Assay.[2][3] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. The resulting inhibition constant (Ki) is a direct measure of the compound's binding affinity.
| Compound | Stereochemistry | HPK1 Ki (nM) |
| (±)-25 | Racemate | 0.9 |
| 25 | Enantiomer 1 | 0.5 |
| 26 | Enantiomer 2 | 1.4 |
As the data clearly indicates, a notable difference in binding affinity was observed between the two enantiomers. Enantiomer 25 demonstrated a Ki of 0.5 nM , indicating a sub-nanomolar affinity for HPK1. In contrast, its mirror image, enantiomer 26 , exhibited a Ki of 1.4 nM . While both enantiomers are potent inhibitors, enantiomer 25 is nearly three times more potent than enantiomer 26 . This disparity underscores the critical importance of stereochemistry in the interaction between the spiro-azaindoline scaffold and the HPK1 active site. The racemic mixture, as expected, displayed an intermediate potency with a Ki of 0.9 nM.
The "Why": Structural Insights into Stereoselective Binding
The observed difference in binding affinity can be attributed to the specific three-dimensional arrangement of the spiro-azaindoline core within the ATP-binding pocket of HPK1. X-ray crystallography studies of similar compounds in this series have revealed that the azaindoline moiety forms crucial hydrogen bonds with the hinge region of the kinase. The spirocyclic system and its substituents then project into adjacent hydrophobic pockets.
It is hypothesized that the specific stereoconfiguration of enantiomer 25 allows for a more optimal fit within the active site, maximizing favorable interactions and minimizing steric clashes with surrounding amino acid residues. Conversely, the inverted stereochemistry of enantiomer 26 likely results in a slightly less favorable binding pose, leading to a weaker interaction and, consequently, a higher Ki value.
References
selectivity of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine against kinase panel
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The human kinome, with its vast and structurally similar ATP-binding sites, presents a significant hurdle in developing targeted therapies with minimal off-target effects. In this guide, we delve into the kinase selectivity profile of the pyrrolo[3,2-c]pyridine scaffold, a promising heterocyclic framework in the design of novel kinase inhibitors. While specific data for the derivative 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is not extensively available in the public domain, analysis of related compounds derived from this core structure provides critical insights into its potential for achieving high kinase selectivity.
This guide will provide a comparative analysis of known pyrrolo[3,2-c]pyridine-based kinase inhibitors, supported by experimental data and detailed protocols to empower your own research and development efforts.
The Pyrrolo[3,2-c]pyridine Core: A Privileged Scaffold for Kinase Inhibition
The pyrrolo[3,2-c]pyridine structure is an attractive scaffold for kinase inhibitor design due to its rigid, bicyclic nature and the strategic placement of nitrogen atoms, which can engage in key hydrogen bonding interactions within the kinase ATP-binding pocket. Its synthetic tractability allows for diverse substitutions, enabling fine-tuning of potency and selectivity against specific kinase targets.
Below, we explore the kinase selectivity of two notable derivatives of the pyrrolo[3,2-c]pyridine scaffold to illustrate its potential.
Comparative Kinase Selectivity Profiles
Case Study 1: A Highly Selective FMS Kinase Inhibitor
A study on a series of pyrrolo[3,2-c]pyridine derivatives identified a compound, designated as 1r , with potent and selective inhibitory activity against FMS kinase (also known as CSF-1R), a key target in oncology and inflammatory diseases.[1]
Table 1: Kinase Selectivity Profile of Compound 1r
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| FMS | 81% | 30 |
| FLT3 (D835Y) | 42% | > 1000 |
| c-MET | 40% | > 1000 |
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives.[1]
The data clearly demonstrates that compound 1r is significantly more selective for FMS kinase, with an IC50 value of 30 nM, making it over 33 times more selective for FMS than for other tested kinases like FLT3 (D835Y) and c-MET.[1] This high degree of selectivity underscores the potential of the pyrrolo[3,2-c]pyridine scaffold in developing targeted FMS inhibitors.
Case Study 2: KIST101029 - A Multi-Kinase Pathway Inhibitor
Another derivative, KIST101029 , a N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide, has been shown to inhibit key signaling pathways implicated in cancer cell transformation.[2] Specifically, KIST101029 was found to inhibit the phosphorylation of kinases within the MAPK and mTOR signaling cascades.[2]
Table 2: Signaling Pathway Inhibition by KIST101029
| Signaling Pathway | Key Kinases Inhibited |
| MAPK/ERK | MEK |
| JNK | JNK |
| mTOR | mTOR |
Data sourced from a study on the inhibitory effects of KIST101029.[2]
While specific IC50 values against a broad kinase panel are not provided for KIST101029, its demonstrated activity against multiple key signaling kinases suggests a different selectivity profile compared to the highly targeted compound 1r . This highlights the versatility of the pyrrolo[3,2-c]pyridine scaffold, which can be decorated to achieve either highly selective or multi-targeted kinase inhibition profiles depending on the desired therapeutic application.
Visualizing Kinase Selectivity
The following diagram illustrates the concept of kinase selectivity, comparing a highly selective inhibitor to a multi-targeted inhibitor.
Caption: Kinase inhibitor selectivity profiles.
Experimental Protocols for Kinase Selectivity Profiling
To enable robust and reproducible assessment of kinase inhibitor selectivity, we provide a detailed, step-by-step methodology for a widely used in vitro kinase assay.
Protocol: ADP-Glo™ Kinase Assay for Selectivity Profiling
This protocol is adapted from established methods for determining kinase activity and inhibitor potency.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Materials:
-
Test compound (e.g., a pyrrolo[3,2-c]pyridine derivative)
-
Kinase panel of interest
-
Corresponding kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the diluted test compound. b. Add 2 µL of the Kinase Working Stock (containing the kinase in reaction buffer). c. Initiate the reaction by adding 2 µL of the ATP/Substrate Working Stock. d. The final reaction volume is 5 µL.
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: a. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. b. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-compound control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The pyrrolo[3,2-c]pyridine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. As demonstrated by the comparative analysis of compounds 1r and KIST101029 , strategic chemical modifications to this core can yield inhibitors with vastly different selectivity profiles, ranging from highly specific to multi-targeted.
For drug development professionals, the key takeaway is the importance of comprehensive kinase selectivity profiling. The provided protocol for the ADP-Glo™ assay offers a robust method for generating such data. Future research should focus on expanding the library of pyrrolo[3,2-c]pyridine derivatives and screening them against broader kinase panels to fully elucidate the structure-activity relationships that govern selectivity. This will undoubtedly pave the way for the discovery of next-generation targeted therapies with improved efficacy and safety profiles.
References
A Head-to-Head Comparison of 4-Azaindole and 4-Azaindoline in Drug Design: A Guide for Medicinal Chemists
Introduction: Beyond the Indole Scaffold
In the landscape of medicinal chemistry, the indole ring system is a cornerstone, featured in a multitude of natural products and synthetic drugs. However, the relentless pursuit of optimized drug candidates with superior physicochemical and pharmacokinetic properties has led researchers to explore its bioisosteres. Among these, the azaindole scaffold, where a carbon atom in the benzene ring of indole is replaced by a nitrogen, has emerged as a "privileged structure," particularly in kinase inhibitor design.[1][2][3] This simple substitution can profoundly alter a molecule's electronic profile, hydrogen bonding capacity, solubility, and metabolic fate.[1][4]
This guide delves deeper, offering a head-to-head comparison of two closely related yet functionally distinct scaffolds: the aromatic 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and its saturated counterpart, 4-azaindoline .[5] We will explore how the transition from a planar, aromatic system to a three-dimensional, saturated one can be strategically employed to overcome specific challenges in drug design, moving beyond simple bioisosterism to nuanced molecular engineering. This comparison is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds to fine-tune lead compounds and accelerate the discovery of novel therapeutics.
Section 1: Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental difference between 4-azaindole and 4-azaindoline lies in the hybridization of the pyrrolidine ring, which dictates their geometry, electronic nature, and intermolecular interactions.
-
4-Azaindole: This is a planar, aromatic heterocycle. The fusion of an electron-deficient pyridine ring with an electron-rich pyrrole ring creates a unique electronic landscape.[5] The pyridine nitrogen acts as a hydrogen bond acceptor, a key feature in its mimicry of the purine hinge-binding motif in many kinases.[1][5] The pyrrole N-H group serves as a hydrogen bond donor. This dual hydrogen-bonding capability is a cornerstone of its success as a pharmacophore.[5]
-
4-Azaindoline: The saturation of the pyrrole ring to a pyrrolidine introduces sp3-hybridized carbons, resulting in a non-planar, three-dimensional structure. This transition eliminates the aromaticity of the pyrrole portion of the scaffold. While the pyridine nitrogen remains a hydrogen bond acceptor, the overall electronic properties are significantly altered. The increased sp3 character can lead to improved solubility and a more favorable ADME profile by reducing planarity, which is often associated with poor solubility and promiscuous binding.
The choice between these scaffolds allows a medicinal chemist to strategically modulate key physicochemical properties, as summarized below.
| Property | 4-Azaindole | 4-Azaindoline | Rationale & Implication in Drug Design |
| Geometry | Planar, Aromatic | Non-planar, 3D | 4-Azaindole: Favors π-π stacking interactions. 4-Azaindoline: Introduces 3D vectors for exploring complex binding pockets, potentially improving selectivity and potency. Can "escape flatland" to improve physicochemical properties. |
| Hydrogen Bonding | H-bond donor (pyrrole N-H) & acceptor (pyridine N) | H-bond donor (pyrroline N-H) & acceptor (pyridine N) | Both are versatile H-bond donors/acceptors. The pyridine nitrogen is crucial for mimicking interactions at ATP binding sites.[5] |
| Lipophilicity (LogP/LogD) | Generally higher | Generally lower | Saturation (increased sp3 character) typically reduces lipophilicity, which can improve aqueous solubility and reduce off-target toxicity.[6] |
| Aqueous Solubility | Moderate; can be a liability | Generally improved | The disruption of the planar, crystalline structure and reduced lipophilicity of 4-azaindoline often leads to better solubility.[6] |
| Basicity (pKa) | Weakly basic (pyridine N) | More basic (aliphatic amine N) | The pKa of the pyrrolidine nitrogen in 4-azaindoline will be significantly higher than the pyrrole nitrogen in 4-azaindole, which can influence absorption and potential for lysosomal trapping. |
| Metabolic Stability | Prone to oxidation on electron-rich rings | Pyrrolidine ring is susceptible to N-dealkylation and oxidation at carbons alpha to the nitrogen | The site of metabolism is shifted. While the aromatic 4-azaindole can undergo CYP-mediated oxidation, the saturated ring of 4-azaindoline provides alternative, often more predictable, metabolic soft spots. |
Section 2: Impact on Pharmacological Properties & Strategic Application
The decision to use 4-azaindole versus 4-azaindoline is driven by the specific goals of a drug discovery program, whether it's enhancing potency, improving selectivity, or optimizing pharmacokinetic properties.
Target Binding Interactions
The aromatic nature of 4-azaindole makes it an excellent scaffold for targeting proteins where π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp) are critical for binding affinity. Its planarity allows it to fit neatly into flat, aromatic pockets. This is particularly evident in its widespread use as a hinge-binder in kinase inhibitors, where the pyridine nitrogen forms a crucial hydrogen bond with the kinase hinge region, mimicking the adenine moiety of ATP.[1][7]
Conversely, the saturation to 4-azaindoline is a strategic move to introduce three-dimensionality. This is advantageous when:
-
Targeting Deeper Pockets: The puckered conformation of the saturated ring can access regions of a binding site unavailable to a planar molecule.
-
Improving Selectivity: By presenting substituents in specific vectors, a 3D scaffold can achieve more precise interactions, leading to higher selectivity against off-target proteins, including closely related kinase isoforms.
-
Disrupting Planar Interactions: In cases where planarity leads to undesirable off-target effects (e.g., hERG inhibition or DNA intercalation), introducing sp3 character is a well-established mitigation strategy.
Case Study: Improving Physicochemical Properties in PAK1 Inhibitors
A compelling example illustrates the benefit of replacing an indole with a 4-azaindole. In the development of p21-activated kinase-1 (PAK1) inhibitors, an initial indole-based compound showed good potency but was hampered by high lipophilicity (clogD=4.4).[6] By replacing the indole with a 4-azaindole , researchers designed an equipotent compound with a lower logD, improved aqueous solubility, enhanced permeability, and lower plasma protein binding.[6] This superior physicochemical profile translated directly to a 20-fold decrease in unbound clearance in mouse pharmacokinetic studies, demonstrating a clear in vivo advantage.[6] While this study does not directly compare to a 4-azaindoline, it validates the first strategic step: using the azaindole scaffold to mitigate the liabilities of a traditional indole. The logical next step in such a program, should 3D character be desired, would be the synthesis and evaluation of the corresponding 4-azaindoline analog.
Metabolic Stability and Pharmacokinetics
The metabolic fate of these two scaffolds differs significantly. The aromatic 4-azaindole is subject to oxidative metabolism by cytochrome P450 (CYP) enzymes on its ring system. The introduction of the pyridine nitrogen can alter the regioselectivity of this oxidation compared to a standard indole, sometimes blocking a site of metabolism and improving metabolic stability.
The 4-azaindoline scaffold, with its saturated ring, presents different metabolic pathways. The aliphatic amine is a potential site for N-dealkylation (if substituted), and the carbons alpha to the nitrogen are susceptible to oxidation. While this introduces new potential metabolic liabilities, they are often more predictable and can be addressed by strategic chemical modifications, such as blocking metabolic sites with fluorine or installing gem-dimethyl groups.
The general trend of lower lipophilicity and higher solubility for saturated scaffolds like 4-azaindoline can lead to improved ADME properties, including reduced plasma protein binding and potentially lower clearance.[6]
Section 3: Synthetic Methodologies
The accessibility of these scaffolds is a key consideration for their application in drug discovery. Fortunately, robust synthetic routes have been developed for both.
Synthesis of 4-Azaindoles
Classical indole syntheses have been adapted for the 4-azaindole core. Key methods include:
-
Fischer Indole Synthesis: A classic and versatile method starting from appropriately substituted pyridylhydrazines.[5]
-
Bartoli Indole Synthesis: Utilizes substituted nitropyridines and vinyl Grignard reagents.[5]
-
Palladium-Catalyzed Reactions: Modern approaches often use Pd-catalyzed cross-coupling reactions to construct the bicyclic core, offering high efficiency and functional group tolerance.[5][8]
Caption: Generalized workflow for Fischer synthesis of 4-azaindoles.
Synthesis of 4-Azaindolines
The synthesis of 4-azaindolines often involves intramolecular cyclization strategies. A notable modern approach is the rare-earth-metal-catalyzed intramolecular insertion of a pyridine C(sp²)-H bond into an unactivated vinyl bond, providing streamlined access to a range of substituted azaindolines.[9]
Caption: Catalytic intramolecular cyclization approach to 4-azaindolines.
Section 4: Experimental Protocols for Head-to-Head Evaluation
To objectively compare drug candidates containing these two scaffolds, a standardized set of assays is crucial. The following protocols provide a self-validating system for assessing their potential.
Protocol 1: In Vitro Kinase Enzymatic Assay (ELISA-based)
This protocol determines the IC50 values of test compounds against a target kinase.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the 4-azaindole and 4-azaindoline test compounds in DMSO, starting at 10 mM.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well microplate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the target kinase (e.g., p38α, PAK1) and its specific substrate (e.g., ATF-2) in a kinase assay buffer.
-
Reaction Initiation: Add 48 µL of the kinase reaction mixture to each well. Pre-incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding 50 µL of ATP solution to each well. Incubate for 60 minutes at 30°C.
-
Detection: Stop the reaction by adding EDTA. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate. Detect the phosphorylated substrate using a specific primary antibody followed by an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Data Analysis: Read the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Proliferation Assay (MTT)
This assay evaluates the cytotoxic or anti-proliferative effect of the compounds on a relevant cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and vehicle control) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) value for each compound.[2]
Caption: A logical workflow for the head-to-head evaluation of drug candidates.
Section 5: Conclusion and Strategic Outlook
The choice between 4-azaindole and 4-azaindoline is not a matter of inherent superiority but of strategic design.
-
Choose 4-Azaindole when: The goal is to engage in π-stacking, mimic a purine hinge-binding motif, or maintain a rigid, planar conformation. It is an excellent starting point for improving the properties of a classic indole lead, often enhancing solubility and metabolic stability while preserving or improving potency.[1][6]
-
Choose 4-Azaindoline when: The program requires increased three-dimensionality to improve selectivity or access unique binding pockets. It is a powerful tool for "escaping flatland" to mitigate risks associated with planarity and to significantly improve aqueous solubility and other key physicochemical properties.
Ultimately, these two scaffolds represent a powerful toolkit for the modern medicinal chemist. By understanding their distinct properties and the causal relationships between structure and function, researchers can make informed decisions, rationally designing molecules with a higher probability of success in the clinic. The strategic conversion from an aromatic 4-azaindole to a saturated 4-azaindoline should be considered a key tactic in lead optimization campaigns aimed at producing differentiated, best-in-class drug candidates.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound (CAS No. 494767-29-2). As a chlorinated heterocyclic compound used in complex chemical syntheses, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them.
Foundational Principle: Hazard-Informed Waste Management
The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is a compound with a defined hazard profile that dictates every aspect of its handling, from personal protective equipment (PPE) to the final disposal pathway.
Hazard Profile: According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
This profile classifies it as an irritant and an acute oral toxin. The presence of a chlorine atom on the heterocyclic ring system places it in the category of halogenated organic compounds, which have specific regulatory considerations for disposal due to their potential to form persistent environmental pollutants or toxic byproducts, such as dioxins, if improperly incinerated.[2][3] Therefore, the entire disposal workflow is built around containment, prevention of exposure, and direction into a designated halogenated waste stream.
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container is full. It starts with the correct procedures for handling the material during routine laboratory use and the meticulous segregation of its waste.
Personal Protective Equipment (PPE)
Given the compound's irritant nature, robust PPE is mandatory to prevent skin, eye, and respiratory exposure.[1][4]
-
Hand Protection: Wear chemically impermeable gloves, such as nitrile or butyl rubber. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1][5][6]
-
Eye/Face Protection: Use safety glasses with side shields or tightly fitting safety goggles.[7] A face shield may be required for splash-prone operations.
-
Skin and Body Protection: A fully buttoned laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified laboratory chemical fume hood to control exposure to dust or vapors.[1][6][8]
Waste Segregation: The Critical First Step
The single most important step in the disposal process is segregation at the point of generation. Halogenated organic waste must never be mixed with non-halogenated waste.[6][9]
Causality: Mixing these waste streams complicates disposal. Many chemical destruction methods suitable for non-halogenated solvents can react with chlorinated compounds to produce more hazardous substances. Furthermore, environmental regulations mandate specific treatment for halogenated wastes, often involving high-temperature incineration with specialized scrubbers to neutralize acidic gases like HCl.[2]
Protocol for Waste Collection:
-
Select a Designated Container: Use a clearly labeled, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate.[6][10]
-
Labeling: The container must be labeled "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLVENTS" (or "SOLIDS," as appropriate). The full chemical name, "this compound," and its approximate concentration must be clearly listed.[9]
-
Accumulation: Keep the waste container tightly sealed when not in use and store it in a cool, dry, well-ventilated area, away from heat sources or incompatible materials like strong oxidizers or acids.[1][10] The storage location should be within a secondary containment tray to manage potential leaks.
Procedural Guide for Disposal and Decontamination
This section outlines the step-by-step workflow for preparing different forms of this compound waste for final disposal.
Disposal of Unused or Expired Solid Material
-
Assess Quantity: For small quantities (typically <10 g), direct disposal into the designated solid halogenated waste container is appropriate.
-
Packaging: Ensure the original container is tightly sealed. If the original container is compromised, overpack it into a larger, sealable container.
-
Labeling: Affix a completed hazardous waste label to the container.
-
Transfer: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department.
Disposal of Contaminated Labware and PPE
-
Gross Decontamination: Scrape any significant solid residue from glassware or equipment directly into the solid halogenated waste container.
-
Solvent Rinse (Rinsate): Rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone, methanol). Crucially, this rinsate is now considered halogenated waste. Collect the rinsate in your liquid halogenated waste container.[2]
-
Final Cleaning: After the solvent rinse, items can typically be washed with soap and water.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a sealed bag and placed in the designated solid halogenated waste container.[10]
Management of Spills
A spill of this compound must be treated as an immediate priority.
-
Evacuate and Alert: Notify personnel in the immediate area and restrict access. Ensure ventilation is adequate (i.e., the fume hood is operational).[1]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2.1.
-
Containment & Cleanup:
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10][11] Do not use combustible materials like paper towels for the initial absorption.
-
Working from the outside in, carefully collect the absorbed material using spark-proof tools and place it into a sealable, labeled container for hazardous waste disposal.[1]
-
Wipe the spill area with a cloth dampened with soap and water. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[12]
-
-
Reporting: Report the incident to your laboratory supervisor and EH&S department, as per institutional policy.[10]
Summary Data Table
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 494767-29-2 | [1] |
| Molecular Formula | C₇H₇ClN₂ | [1] |
| Molecular Weight | 154.6 g/mol | [1] |
| Physical State | Solid | [13] |
| Hazard Statements | H302, H315, H319, H335 | [1][14] |
| Signal Word | Warning | [1][13] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. echemi.com [echemi.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. 4-chloro-1H-pyrrolo[3,2-c]pyridine | C7H5ClN2 | CID 14114384 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, field-tested protocols for the safe handling of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine (CAS No. 494767-29-2) from receipt to disposal. The causality behind each recommendation is explained to build a self-validating system of safety, ensuring the protection of both personnel and research integrity.
Hazard Identification and Proactive Risk Assessment
This compound is a chlorinated heterocyclic compound. While specific toxicological data is limited, its classification and the known hazards of related pyridine compounds necessitate a cautious approach.[1][2] The primary risks involve acute toxicity if ingested and irritation to the skin, eyes, and respiratory system upon contact or inhalation.[3][4]
A proactive risk assessment is non-negotiable. Before any manipulation, every operator must understand these hazards and the corresponding control measures.
| Hazard Classification | Hazard Statement | Signal Word | Implication for Researchers |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3] | Warning | Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory. Avoid hand-to-mouth contact and ensure thorough hand washing after handling.[3][5] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3][4] | Warning | Direct skin contact must be prevented through the consistent use of appropriate gloves and lab coats. Any contamination requires immediate and thorough washing. |
| Serious Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation[3][4] | Warning | Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection against splashes.[6] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[3][4] | Warning | All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] |
Engineering Controls: Your Primary Line of Defense
Personal Protective Equipment (PPE) is the last line of defense.[6] The primary method for mitigating exposure is through robust engineering controls that isolate the hazard at its source.
-
Chemical Fume Hood: All manipulations involving this compound—including weighing, transfers, solution preparation, and reaction workups—must be conducted in a properly functioning and certified chemical fume hood.[1][7] This is the most critical control for preventing respiratory exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1][7]
-
Safety Stations: Maintain clear and unobstructed access to emergency eyewash stations and safety showers.[5][8] Their locations must be known to all personnel.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE must be tailored to the specific task and the associated risks of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Single pair of nitrile gloves | Safety glasses | Lab coat | Not required |
| Weighing & Transfers (Solid) | Double-gloved nitrile gloves[9] | Chemical splash goggles | Fully-fastened lab coat | Handled within a chemical fume hood |
| Solution Preparation & Reactions | Double-gloved nitrile gloves | Chemical splash goggles or face shield | Fully-fastened lab coat | Handled within a chemical fume hood |
| Large-Scale Operations (>10g) | Double-gloved nitrile or neoprene gloves | Face shield over chemical splash goggles | Chemical-resistant apron over lab coat | Handled within a chemical fume hood |
| Minor Spill Cleanup | Double-gloved nitrile gloves | Chemical splash goggles | Fully-fastened lab coat | Handled within a chemical fume hood. Respirator may be required if ventilation is inadequate.[10] |
| Major Spill / Emergency | Heavy-duty chemical resistant gloves (e.g., Butyl rubber) | Face shield and goggles | Chemical-resistant suit | Self-Contained Breathing Apparatus (SCBA) or appropriate respirator with fit-testing[10] |
Causality Behind PPE Choices:
-
Double-Gloving: This practice provides a critical safety buffer. If the outer glove is breached or contaminated, it can be safely removed, leaving the inner glove to protect the skin during the doffing process.[9]
-
Nitrile Gloves: These offer good resistance to a wide range of chemicals and are a standard for laboratory use.[1][7]
-
Goggles over Glasses: Chemical splash goggles form a seal around the eyes, providing protection from splashes from any direction, which standard safety glasses with side shields do not.[6]
-
Fume Hood as Primary Respiratory Control: The fume hood is designed to contain and exhaust airborne contaminants, protecting the user's breathing zone more effectively and reliably than a personal respirator during routine work.
Procedural Workflow: From Acquisition to Disposal
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures reproducible, safe science.
Caption: Safe handling workflow for this compound.
Emergency Response Protocols
Immediate and correct action during an emergency is critical. All personnel must be trained on these procedures.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3][5]
Spill Response Plan
The response to a spill is dictated by its scale and the immediate risk to personnel.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pppmag.com [pppmag.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
